Product packaging for 5-Iodoisothiazole(Cat. No.:CAS No. 49602-30-4)

5-Iodoisothiazole

Cat. No.: B3060527
CAS No.: 49602-30-4
M. Wt: 211.03
InChI Key: IENVYPZXMHMGLD-UHFFFAOYSA-N
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Description

5-Iodoisothiazole is a useful research compound. Its molecular formula is C3H2INS and its molecular weight is 211.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2INS B3060527 5-Iodoisothiazole CAS No. 49602-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2INS/c4-3-1-2-5-6-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IENVYPZXMHMGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(SN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H2INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316490
Record name 5-Iodoisothiazole
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Molecular Weight

211.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49602-30-4
Record name 5-Iodoisothiazole
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Record name 5-Iodoisothiazole
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Record name 5-iodo-1,2-thiazole
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodoisothiazole: Synthesis, Properties, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Gemini Division.

Abstract

This technical guide provides a comprehensive overview of 5-iodoisothiazole (CAS No: 49602-30-4), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While publicly available experimental data on this specific molecule is limited, this document synthesizes known information regarding the isothiazole scaffold, proposes a viable synthetic pathway, and outlines the expected physicochemical properties, spectroscopic characteristics, and reactivity. Furthermore, it explores the potential of this compound as a versatile building block for the synthesis of novel bioactive molecules and discusses the necessary safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and researchers, highlighting both the known aspects of this compound and the opportunities for further investigation.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][2]. The unique electronic distribution and the ability of the heteroatoms to participate in hydrogen bonding and other non-covalent interactions contribute to the diverse pharmacological profiles of isothiazole-containing compounds. Halogenated isothiazoles, in particular, serve as versatile synthetic intermediates, with the halogen atom providing a reactive handle for the introduction of molecular diversity through various cross-coupling reactions. This compound, with its iodine atom at a key position, represents a potentially valuable building block for the exploration of novel chemical space in drug discovery programs.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 49602-30-4[3][4]
Molecular Formula C₃H₂INS[3]
Molecular Weight 211.02 g/mol [3]
Appearance Pale yellow to brown solid (predicted)[5]
Solubility Predicted to have moderate solubility in organic solvents[5]
LogP 1.7477 (Computationally Predicted)[3]
Topological Polar Surface Area (TPSA) 12.89 Ų (Computationally Predicted)[3]
Storage Sealed in dry, 2-8°C[3]

Note: Some properties are based on predictions and information for analogous compounds due to the limited availability of experimental data for this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the halogenation of a suitable isothiazole precursor. Based on the reactivity of related heterocyclic systems, a direct iodination of the isothiazole ring is a feasible approach. A general synthetic workflow is proposed below.

G cluster_0 Synthetic Pathway Isothiazole Isothiazole This compound This compound Isothiazole->this compound Iodination Iodinating_Reagent Iodinating Reagent (e.g., I₂, NIS) Iodinating_Reagent->this compound

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Iodination

This protocol is a generalized procedure based on common iodination reactions of heterocyclic compounds and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting isothiazole in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile).

  • Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂). The reaction may require the presence of a catalyst or an activating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. The following sections describe the expected spectral characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the isothiazole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals for the three carbon atoms of the isothiazole ring. The carbon atom directly bonded to the iodine will show a characteristic upfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C=N stretching vibrations of the isothiazole ring. The C-I stretching vibration typically appears in the far-infrared region.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (211.02 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in the spectrum.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the presence of the C-I bond and the isothiazole ring system. The iodine atom at the 5-position serves as a versatile handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

G cluster_1 Key Reactivity of this compound This compound This compound Suzuki Suzuki Coupling (with Boronic Acids) This compound->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) This compound->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) This compound->Buchwald Derivatives Diverse Isothiazole Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Caption: Key cross-coupling reactions involving this compound.

These reactions allow for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 5-position of the isothiazole ring. This synthetic versatility makes this compound a valuable building block for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Isothiazole derivatives have shown promise as anti-inflammatory agents, and the ability to functionalize the 5-position of the ring could lead to the development of new therapeutic candidates[6].

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Although detailed experimental characterization is sparse in the current literature, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected reactivity. The versatility of the iodo-substituent in cross-coupling reactions makes it an attractive starting material for the synthesis of diverse isothiazole derivatives. Further research to fully characterize the physical, spectroscopic, and toxicological properties of this compound is warranted and will undoubtedly facilitate its broader application in the scientific community.

References

An In-depth Technical Guide to the Synthesis of 5-Iodoisothiazole from Isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 5-iodoisothiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and drug development professionals. It details two primary synthetic strategies: the highly regioselective metalation-iodination of isothiazole and the alternative direct electrophilic iodination. The guide emphasizes the mechanistic rationale behind each approach, offering field-proven insights into experimental choices, potential side reactions, and safety considerations. Detailed, step-by-step protocols are provided, supported by quantitative data and visualizations to ensure reproducibility and clarity. All methodologies are grounded in authoritative, cited literature to uphold the highest standards of scientific integrity.

Introduction: The Significance of this compound

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Halogenated isothiazoles, particularly this compound, serve as versatile synthetic intermediates. The carbon-iodine bond is exceptionally suited for a variety of carbon-carbon and carbon-heteroatom cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the late-stage functionalization of the isothiazole core, enabling the rapid generation of diverse molecular libraries for drug discovery programs and the development of novel organic materials. This guide focuses on the practical synthesis of this compound from the readily available parent heterocycle, isothiazole.

Overview of Synthetic Strategies

Two principal routes are considered for the synthesis of this compound:

  • Route A: Deprotonation-Metalation followed by Iodination: This is the most reliable and regioselective method. It involves the deprotonation of isothiazole at its most acidic position (C5) using a strong organolithium base, followed by quenching the resulting anion with an iodine source.

  • Route B: Direct Electrophilic Iodination: This method involves the direct reaction of isothiazole with an electrophilic iodine reagent. While potentially more atom-economical, this route's regioselectivity can be less precise and is highly dependent on reaction conditions.

This guide will present the metalation-iodination pathway as the primary, recommended protocol due to its superior control and documented precedent. The direct electrophilic approach will be discussed as a viable alternative, with a focus on its mechanistic principles.

Primary Recommended Synthesis: Metalation-Iodination

The deprotonation of isothiazole at the C5 position is the most effective strategy for achieving unequivocal regioselectivity. The proton at C5 is significantly more acidic than those at C3 and C4 due to the electron-withdrawing inductive effect of the adjacent sulfur atom and the stability of the resulting carbanion.

Mechanism and Rationale for C5-Selectivity

The reaction proceeds via the abstraction of the most acidic proton on the isothiazole ring by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi). This generates a 5-lithioisothiazole intermediate. This intermediate is then treated with an electrophilic iodine source, such as molecular iodine (I₂), to furnish the desired this compound product. The high acidity of the C5 proton ensures that metalation occurs almost exclusively at this site, thus directing the subsequent iodination.

A noteworthy consideration, documented in related systems, is a competitive side reaction involving the nucleophilic addition of butyllithium to the N-S bond of the isothiazole ring.[2] This can lead to ring-opening and the formation of byproducts. Conducting the reaction at very low temperatures (e.g., -78 °C) is critical to favor the desired deprotonation pathway over nucleophilic attack, thereby maximizing the yield of this compound.[3]

G cluster_workflow Metalation-Iodination Workflow Isothiazole Isothiazole Lithio_Intermediate 5-Lithioisothiazole (Intermediate) Isothiazole->Lithio_Intermediate Deprotonation Side_Product Ring-Cleavage Byproduct (e.g., 1-n-butylthio-2-cyanoprop-1-ene) Isothiazole->Side_Product Side Reaction: Nucleophilic Attack nBuLi n-Butyllithium (n-BuLi) in THF, -78°C Product This compound Lithio_Intermediate->Product Iodination Iodine Iodine (I₂)

Figure 1: Synthetic workflow for this compound via metalation.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the lithiation and functionalization of isothiazole derivatives and general organolithium chemistry best practices.[2][4]

Materials and Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Syringes and needles

  • Isothiazole

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Dichloromethane (DCM) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (distillation or column chromatography)

Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Dissolve isothiazole (1.0 eq) in anhydrous THF (to make an approx. 0.5 M solution) in the reaction flask.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithioisothiazole intermediate.

  • Iodination: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Warming and Quenching: After stirring for an additional 30-60 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Data Summary
ParameterValue/ConditionRationale & Causality
Temperature -78 °CCritical for minimizing the nucleophilic addition side reaction and preventing THF degradation by n-BuLi.[2][3]
Solvent Anhydrous THFApolar aprotic solvent required for organolithium stability; its ether oxygen can coordinate with lithium to deaggregate the n-BuLi clusters, increasing reactivity.[3]
Base n-ButyllithiumA strong, commercially available base capable of deprotonating the C5 position of isothiazole.[4]
Key Intermediate 5-LithioisothiazoleThe regioselective intermediate formed by deprotonation at the most acidic site.
Iodine Source Molecular Iodine (I₂)A readily available and effective electrophile for quenching the organolithium intermediate.
Quenching Agent Sat. aq. Na₂S₂O₃Used to neutralize excess iodine during work-up, facilitating purification.
Expected Yield >65%Based on analogous reactions on substituted isothiazoles.[2]

Alternative Synthetic Route: Direct Electrophilic Iodination

Direct electrophilic aromatic substitution (SEAr) is another potential pathway. This approach avoids the use of pyrophoric organolithium reagents but offers less definitive regiochemical control.

Mechanism and Regioselectivity

In an SEAr reaction, the isothiazole ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The regioselectivity is determined by the relative stability of the cationic Wheland intermediates (σ-complexes) formed upon attack at each carbon position (C3, C4, or C5).[5][6]

Computational studies and experimental evidence from related heterocycles suggest that the C5 position of the isothiazole ring is the most activated towards electrophilic attack.[7] This is because the adjacent sulfur atom can effectively stabilize the positive charge in the Wheland intermediate through resonance. Attack at C4 is the second most likely pathway, while attack at C3 is generally disfavored.

Figure 2: Simplified mechanism of electrophilic iodination at the C5 position.
Experimental Considerations

A typical protocol for direct iodination of heteroaromatics involves using an iodine source in the presence of an oxidizing agent or a Lewis acid.[8][9]

  • Reagent Systems: Common systems include Iodine (I₂) with an oxidant like mercury(II) oxide (HgO) or silver salts (e.g., silver mesylate), or N-Iodosuccinimide (NIS) often with a catalytic amount of a strong acid like trifluoroacetic acid.[9][10] The oxidant or acid serves to generate a more potent electrophilic iodine species (e.g., I⁺) in situ.

  • Challenges: The primary challenge is ensuring high regioselectivity for the C5 position. Over-iodination to form di- or tri-iodoisothiazoles is also a possibility, and reaction conditions must be carefully controlled. A detailed, optimized protocol for the direct iodination of unsubstituted isothiazole is not prominently available, necessitating empirical optimization by the researcher.

Characterization of this compound

Proper characterization of the final product is essential for validating the success of the synthesis. While specific, published spectral data for unsubstituted this compound is not readily found in the searched literature, the following are expected characteristics based on analysis of related structures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display two signals in the aromatic region, corresponding to the protons at the C3 and C4 positions. These would appear as doublets due to mutual coupling. The C3 proton is expected to be downfield compared to the C4 proton.

    • ¹³C NMR: The spectrum should show three signals. The carbon bearing the iodine (C5) would be significantly shifted upfield compared to the corresponding carbon in isothiazole and would likely have a lower intensity. The C3 and C4 signals would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the mass of C₃H₂INS (m/z = 210.9). The isotopic pattern characteristic of iodine would also be expected.

Safety Considerations

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should only be handled by trained personnel under an inert atmosphere using proper syringe techniques. It is also highly corrosive.[4]

  • Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

  • Iodine: Iodine is corrosive and can cause burns. It is also toxic upon inhalation or ingestion. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and proper handling to avoid cold burns.

Conclusion

The synthesis of this compound is most reliably and selectively achieved through a deprotonation-metalation and iodination sequence starting from isothiazole. This method, utilizing n-butyllithium at low temperatures, provides excellent regiochemical control by exploiting the enhanced acidity of the C5 proton. While direct electrophilic iodination presents a mechanistically viable alternative, it requires careful optimization to ensure C5 selectivity and avoid side products. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize and utilize this valuable chemical intermediate in their research and development endeavors.

References

A Comprehensive Spectroscopic Analysis of 5-Iodoisothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic analysis of 5-iodoisothiazole, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide explains the causal relationships between the molecular structure and its spectral output, details validated experimental protocols, and provides foundational interpretations to empower researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. In this compound, a heavy iodine atom is substituted at the C5 position. This substitution significantly influences the electronic environment of the ring, which is reflected in its spectroscopic signatures. For clarity in spectral assignments, the following IUPAC numbering scheme is used.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals two distinct signals in the aromatic region, corresponding to the two protons on the isothiazole ring.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak, which is easily identifiable.[2]

  • Instrument & Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer.[1] Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1][3]

Data Summary & Interpretation:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.25Doublet (d)~2.0 Hz
H4~7.60Doublet (d)~2.0 Hz

Interpretation:

  • Chemical Shifts: The protons H3 and H4 appear in the downfield region (7.60-8.25 ppm), which is characteristic of aromatic protons. The H3 proton is deshielded relative to H4 due to its proximity to the electronegative nitrogen atom.

  • Multiplicity & Coupling: Both protons appear as doublets due to coupling with each other. The small coupling constant (J ≈ 2.0 Hz) is typical for a four-bond coupling (⁴J) across the sulfur atom in a five-membered heterocyclic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon backbone of the molecule.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument & Acquisition: The spectrum is recorded on the same spectrometer. ¹³C NMR requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-200 ppm) is used.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[1]

Data Summary & Interpretation:

Carbon AssignmentChemical Shift (δ, ppm)
C3~155.0
C4~130.0
C5~95.0

Interpretation:

  • C3: This carbon, adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield.

  • C4: The C4 carbon resonates at a chemical shift typical for an aromatic carbon.

  • C5: The C5 carbon is directly bonded to the heavy iodine atom. The "heavy atom effect" causes significant shielding, shifting its resonance to a much higher field (upfield) compared to what would be expected for a typical aromatic carbon. This upfield shift to ~95.0 ppm is a hallmark characteristic confirming the position of the iodine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[4]

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet, a thin film on a salt plate (if the sample is a liquid or oil), or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method, requiring only a small amount of solid sample to be placed directly on the crystal.

  • Instrument & Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[5]

Data Summary & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3050Aromatic C-H stretchMedium
~1550-1450C=C and C=N ring stretchingMedium-Strong
~1300-1000Ring vibrations (fingerprint)Varies
~850-750C-H out-of-plane bendingStrong
Below 600C-I stretchMedium

Interpretation:

  • Aromatic C-H Stretch: The peak just above 3000 cm⁻¹ confirms the presence of protons on an aromatic ring.[6]

  • Ring Stretching: The absorptions in the 1550-1450 cm⁻¹ region are characteristic of the isothiazole ring itself, arising from conjugated C=C and C=N bond stretching vibrations.

  • C-I Stretch: The carbon-iodine bond vibration is expected at a very low frequency (typically <600 cm⁻¹) due to the large mass of the iodine atom.[7] Its observation can be difficult on standard mid-IR spectrometers but its presence is inferred from the combination of other spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.[8]

Experimental Protocol:

  • Sample Introduction & Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or a Gas Chromatography (GC) inlet. Electron Ionization (EI) is a common high-energy technique used to induce fragmentation.

  • Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting spectrum plots relative intensity versus m/z.

Data Summary & Interpretation:

m/z ValueProposed FragmentSignificance
211[M]⁺˙Molecular Ion
127[I]⁺Iodine Cation
84[M - I]⁺Isothiazole Cation
58[C₂H₂S]⁺˙ or [C₂H₂N]⁺Ring Fragmentation

Interpretation:

  • Molecular Ion ([M]⁺˙): The peak at m/z 211 corresponds to the molecular weight of this compound (C₃H₂INS), confirming its elemental formula. The high intensity of this peak is typical for aromatic systems.[9]

  • Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of the C-I bond, which is the weakest bond in the molecule. This leads to the formation of an iodine cation at m/z 127 and an isothiazole cation radical at m/z 84. Further fragmentation of the isothiazole ring can lead to smaller fragments.

G M This compound [C₃H₂INS]⁺˙ m/z = 211 frag1 Isothiazole Cation [C₃H₂NS]⁺ m/z = 84 M->frag1 - I• frag2 Iodine Cation [I]⁺ m/z = 127 M->frag2 - C₃H₂NS• frag3 Further Fragments (e.g., [C₂H₂S]⁺˙) m/z = 58 frag1->frag3 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Conclusion

The collective spectroscopic data provides a definitive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the precise location of the iodine substituent. IR spectroscopy identifies the characteristic vibrations of the aromatic heterocyclic ring system. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern dominated by the cleavage of the weak carbon-iodine bond. This comprehensive guide serves as a reliable reference for the structural verification of this compound in research and development settings.

References

5-Iodoisothiazole synthesis mechanism and intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Iodoisothiazole: Mechanisms, Intermediates, and Experimental Protocols

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The iodine atom at the 5-position serves as a versatile synthetic handle for the late-stage functionalization of complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying mechanisms, critical intermediates, and field-proven experimental protocols. We will dissect two robust and regioselective strategies: the deprotonation-iodination pathway via a lithiated intermediate and the diazotization-iodination of 5-aminoisothiazole, commonly known as the Sandmeyer reaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these synthetic transformations.

Introduction: The Strategic Importance of this compound

The isothiazole ring is a significant scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The introduction of an iodine atom, particularly at the C5 position, dramatically enhances the synthetic versatility of the isothiazole core. This is primarily due to the C-I bond's reactivity in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2] These reactions allow for the precise and efficient construction of complex molecular architectures, making this compound a highly sought-after intermediate in drug discovery programs and the development of novel organic materials.

The choice of synthetic strategy is paramount and is dictated by factors such as starting material availability, desired scale, functional group tolerance, and regioselectivity. The isothiazole ring presents unique challenges and opportunities for functionalization due to the influence of its two heteroatoms on the electron density and acidity of the ring protons. This guide will illuminate the chemical principles that govern two successful approaches to regioselective C5 iodination.

Synthetic Strategy I: Deprotonation-Iodination via a 5-Lithioisothiazole Intermediate

This approach is arguably the most direct and regioselective method for the synthesis of this compound from the parent isothiazole ring. The strategy hinges on the selective deprotonation of the most acidic proton on the isothiazole ring, followed by quenching the resulting organometallic intermediate with an electrophilic iodine source.

Mechanistic Rationale and Intermediates

The regioselectivity of this reaction is governed by the relative acidity of the protons on the isothiazole ring. The proton at the C5 position is the most acidic due to the combined electron-withdrawing inductive effects of the adjacent sulfur and nitrogen atoms. This polarization of the C-H bond facilitates its abstraction by a strong, non-nucleophilic base.

The mechanism proceeds in two discrete steps:

  • Deprotonation: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to abstract the proton from the C5 position of the isothiazole ring. This step is conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the intermediate. The key intermediate formed is 5-lithioisothiazole . This species is highly reactive and must be generated and used in situ.

  • Iodination (Quenching): An electrophilic iodine source, most commonly molecular iodine (I₂), is added to the solution. The nucleophilic carbon of the 5-lithioisothiazole intermediate attacks one of the iodine atoms in I₂, forming the C-I bond and yielding this compound and lithium iodide (LiI) as a byproduct.

The causality behind this method's success is the significant difference in pKa values between the C5 proton and the other ring protons (C3 and C4), allowing for near-perfect site selectivity.

Visualization of the Deprotonation-Iodination Pathway

Caption: Reaction pathway for this compound via lithiation.

Experimental Protocol: Synthesis of this compound via Lithiation

This protocol is adapted from established procedures for the lithiation and functionalization of five-membered heterocycles.[3][4]

Materials:

  • Isothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Add isothiazole (1.0 eq).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium solution (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. During this time, the formation of the 5-lithioisothiazole intermediate occurs.

  • Iodination: Prepare a solution of iodine (1.1 eq) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed.

  • Warming & Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes before slowly warming to room temperature. Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthetic Strategy II: Sandmeyer Reaction of 5-Aminoisothiazole

The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a wide range of functional groups, including halogens, via a diazonium salt intermediate.[5] This method is particularly useful when direct halogenation is unfeasible or lacks regioselectivity. For the synthesis of this compound, the required precursor is 5-aminoisothiazole.

Mechanistic Rationale and Intermediates

The Sandmeyer reaction is a two-part process involving diazotization followed by nucleophilic displacement. The mechanism for the iodination variant is generally believed to involve radical intermediates.[5][6]

  • Diazotization: The primary amine of 5-aminoisothiazole is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C). The amine nitrogen attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and water elimination, the isothiazole-5-diazonium salt is formed. This intermediate is highly unstable and prone to explosive decomposition if isolated; therefore, it is always generated and used immediately in solution.

  • Iodide Displacement: An iodide salt, such as potassium iodide (KI), is added to the solution containing the diazonium salt. Unlike Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst.[7] The mechanism is thought to proceed via a single-electron transfer (SET) from the iodide ion (I⁻) to the diazonium salt. This generates an aryl radical and dinitrogen gas (N₂), which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts an iodine atom from another iodide source to form this compound.

Visualization of the Sandmeyer Reaction Pathway

Caption: Reaction pathway for this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on standard Sandmeyer iodination procedures applied to heteroaromatic amines.[2][8]

Materials:

  • 5-Aminoisothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acidic Solution: In a beaker or flask cooled in an ice-salt bath to 0 °C, carefully add 5-aminoisothiazole (1.0 eq) to a mixture of water and concentrated sulfuric acid. Stir until a clear solution is obtained. Maintain the temperature between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. Vigorous stirring is essential.

  • Stirring: After the addition is complete, stir the mixture in the cold bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodide Addition: Prepare a solution of potassium iodide (1.5 eq) in water. Add this KI solution dropwise to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

  • Warming: Once the KI addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until the gas evolution ceases. The mixture typically turns dark due to the formation of iodine.

  • Work-up: Extract the reaction mixture with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove excess iodine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography or recrystallization to yield this compound.

Comparative Analysis of Synthetic Routes

The choice between these two primary methods depends on several practical considerations. The deprotonation-iodination route offers high regioselectivity and a very direct pathway from the parent heterocycle. However, it requires strictly anhydrous conditions and the use of pyrophoric n-butyllithium, which demands careful handling. The Sandmeyer reaction, while involving more steps if starting from isothiazole (requiring initial amination), is often more tolerant of certain functional groups and avoids pyrophoric reagents, though the diazonium intermediate carries its own safety risks.

ParameterRoute I: Deprotonation-IodinationRoute II: Sandmeyer Reaction
Starting Material Isothiazole5-Aminoisothiazole
Key Intermediate 5-LithioisothiazoleIsothiazole-5-diazonium salt
Regioselectivity Excellent (governed by acidity)Excellent (pre-defined by amine position)
Key Reagents n-Butyllithium, IodineSodium Nitrite, Acid, Potassium Iodide
Reaction Conditions Anhydrous, Cryogenic (-78 °C)Aqueous, Low Temperature (0-5 °C)
Primary Advantage High yield, direct, excellent selectivityAvoids pyrophoric reagents, well-established
Primary Disadvantage Requires pyrophoric base, strict inert atmosphereUnstable diazonium intermediate, N₂ evolution
Typical Yield Good to Excellent (e.g., ~70%)[3]Moderate to Good

Conclusion

The synthesis of this compound can be reliably achieved through two primary, regioselective pathways. The deprotonation-iodination strategy offers a direct and high-yielding route from isothiazole, predicated on the selective abstraction of the acidic C5 proton. Its execution, however, necessitates stringent anhydrous and cryogenic conditions. Alternatively, the Sandmeyer reaction provides a classic and robust method starting from 5-aminoisothiazole, proceeding through a transient diazonium salt. While potentially involving more synthetic steps to access the precursor, it operates under aqueous conditions. A thorough understanding of the mechanisms, intermediates, and practical requirements of each route, as detailed in this guide, empowers researchers to select the optimal strategy for their specific synthetic objectives, ultimately facilitating the advancement of programs that rely on this critical halogenated heterocycle.

References

Introduction: The Isothiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel 5-Iodoisothiazole Derivatives

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, serves as a critical pharmacophore in medicinal chemistry.[1] Unlike its more commonly studied isomer, thiazole, the 1,2-thiazole nucleus of isothiazole offers a unique electronic and steric profile, driving a distinct spectrum of biological activities.[2] Compounds incorporating this scaffold have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The isothiazole ring's stability and its capacity for diverse functionalization make it a privileged structure for developing novel therapeutic agents.[2] The introduction of a halogen, specifically iodine, at the 5-position is a strategic modification intended to enhance biological efficacy through improved lipophilicity, metabolic stability, and the potential for halogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel this compound derivatives, designed for researchers and drug development professionals.

PART 1: The this compound Core - Synthesis and Rationale

The strategic placement of an iodine atom on the isothiazole ring is a key design element. Iodine, being the largest and most polarizable of the stable halogens, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Causality Behind the Design: Why Iodine at the 5-Position?
  • Enhanced Lipophilicity: The bulky, lipophilic nature of iodine can increase the molecule's ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, potentially leading to higher intracellular concentrations.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of target proteins. This can lead to enhanced binding affinity and selectivity.

  • Metabolic Stability: The carbon-iodine bond can be more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially prolonging the compound's half-life in vivo.

  • Synthetic Handle: The iodine atom can serve as a versatile synthetic handle for further structural modifications via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Synthetic Strategy: From Precursors to Final Compounds

The synthesis of functionalized iodoisothiazoles often begins with accessible isothiazole precursors. A robust and well-documented approach involves the halogenation of a readily available starting material, such as 3-hydroxyisothiazole.[1] This multi-step synthesis allows for controlled functionalization of the heterocyclic core.

The overall workflow for generating a library of this compound derivatives for biological screening is depicted below.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Screening A 3-Hydroxyisothiazole (Starting Material) B Halogenation Steps (e.g., NBS, POBr3, I2) A->B Bromination/ Iodination C Formation of This compound Core B->C Purification D Functionalized This compound C->D Introduce Functional Group E Coupling Reactions (e.g., Suzuki, Sonogashira) D->E Introduce R-groups F Library of Novel Derivatives E->F Purification & Characterization G In Vitro Assays (Antimicrobial, Anticancer) F->G H Hit Identification G->H I Lead Optimization H->I

Caption: General workflow for synthesis and screening of 5-iodoisothiazoles.

Protocol 1: Synthesis of a 4-cyano-5-iodoisothiazole Intermediate

This protocol is a representative method adapted from established procedures for the synthesis of halogenated isothiazoles.[1]

Materials:

  • 3-Hydroxyisothiazole

  • N-Bromosuccinimide (NBS)

  • Phosphorus oxybromide (POBr₃)

  • Sodium iodide (NaI)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Standard solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

Procedure:

  • Dibromination: Dissolve 3-hydroxyisothiazole (1.0 eq) in a suitable solvent. Add NBS (2.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, perform an aqueous workup and extract the product. Purify via column chromatography to obtain 3,4-dibromoisothiazole.

  • Bromine Exchange: To a solution of 3,4-dibromoisothiazole (1.0 eq) in a sealed vessel, add POBr₃ (3.0 eq). Heat the mixture at 120°C for 8 hours. Cool the reaction, carefully quench with ice water, and extract the product. Purify to yield 3,4,5-tribromoisothiazole.

  • Selective Iodination (Halogen Exchange): Dissolve 3,4,5-tribromoisothiazole (1.0 eq) in DMF. Add NaI (1.5 eq) and heat at 80°C for 6 hours. The greater nucleophilicity of iodide and the reactivity of the 5-position facilitate this selective exchange. Cool the reaction, perform an aqueous workup, and purify by chromatography to isolate 3,4-dibromo-5-iodoisothiazole.[1]

  • Cyanation: In a flask, combine 3,4-dibromo-5-iodoisothiazole (1.0 eq) and CuCN (1.2 eq) in DMF. Heat under an inert atmosphere at 140°C for 4 hours. This step replaces the bromine at the 4-position with a nitrile group. After cooling, perform a workup with an ammonia/ammonium chloride solution to complex the copper salts and extract the desired product, 4-cyano-3-bromo-5-iodoisothiazole. This intermediate is now ready for further diversification at the 3-position.

PART 2: Biological Activity and Mechanistic Insights

The unique chemical structure of this compound derivatives translates into a range of promising biological activities. This section details the evaluation of their antifungal and anticancer potential.

Antifungal Activity

The azole class of compounds, which includes isothiazoles, is renowned for its antifungal properties.[4] The primary mechanism of action for many azole antifungals is the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[4] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. It is hypothesized that this compound derivatives act via a similar mechanism, with the iodinated scaffold potentially enhancing binding to the enzyme's active site.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic fungi like Candida albicans.

Materials:

  • Synthesized this compound derivatives

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create a series of 2-fold serial dilutions in RPMI-1640 medium directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a positive control (fungi in medium, no compound) and a negative control (medium only).

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 530 nm.[5]

Anticancer Activity

Many heterocyclic compounds, including thiazole derivatives, exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in malignant cells.[6][7] The cytotoxic effects of this compound derivatives are evaluated against various human cancer cell lines.

G cluster_0 Apoptotic Pathway compound This compound Derivative cell Cancer Cell bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Promotes bcl2->bax Inhibits mito Mitochondrial Permeability ↑ bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Plausible mechanism: Induction of apoptosis via the intrinsic pathway.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • DMEM or other appropriate cell culture medium, supplemented with 10% FBS

  • Synthesized this compound derivatives

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[6][8]

PART 3: Data Presentation and Interpretation

For a novel series of this compound derivatives (designated ITD-1 to ITD-4 ), the biological data obtained from the described protocols can be systematically organized for clear interpretation and comparison.

Table 1: Antifungal Activity of this compound Derivatives
Compound IDR-Group ModificationMIC vs. C. albicans (µg/mL)
ITD-1 -Phenyl16
ITD-2 -4-Chlorophenyl4
ITD-3 -4-Methoxyphenyl8
ITD-4 -3-Pyridyl2
Fluconazole (Reference Drug)1

Data are illustrative. The results suggest that electron-withdrawing groups (Cl) and heterocyclic moieties (pyridyl) at the R-position may enhance antifungal activity.

Table 2: Anticancer Cytotoxicity of this compound Derivatives
Compound IDR-Group ModificationIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG2 (µM)
ITD-1 -Phenyl22.531.8
ITD-2 -4-Chlorophenyl5.18.4
ITD-3 -4-Methoxyphenyl15.719.2
ITD-4 -3-Pyridyl7.811.3
Doxorubicin (Reference Drug)0.81.2

Data are illustrative. A similar structure-activity relationship is observed, where the derivative with a 4-chlorophenyl group (ITD-2 ) shows the most potent cytotoxic activity, indicating its potential for further investigation.

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of compounds with significant potential in the development of new antifungal and anticancer agents. The strategic inclusion of iodine at the 5-position appears to be a viable approach for enhancing biological activity. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, screening, and preliminary mechanistic evaluation of these compounds.

Future work should focus on expanding the chemical library to further probe structure-activity relationships, conducting in vivo efficacy and toxicity studies for the most promising lead compounds, and performing detailed biochemical assays to confirm their molecular targets and mechanisms of action.

References

5-Iodoisothiazole: A Technical Guide to Commercial Availability, Purity Assessment, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 5-iodoisothiazole (CAS No. 49602-30-4), a crucial heterocyclic building block for professionals in pharmaceutical research and drug development. Its value lies in the strategic placement of the iodine atom, which serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. Understanding its commercial landscape, purity profiles, and the analytical methodologies required for its validation is paramount to ensuring the reliability and reproducibility of downstream applications. This document moves beyond a simple datasheet to explain the causality behind analytical choices, providing field-proven insights into quality control and experimental design.

Commercial Availability and Supplier Landscape

This compound is available from a range of specialized chemical suppliers catering to the research and development sector. Availability is typically on a research scale, from milligrams to several grams. While larger quantities may be available, they often require custom synthesis inquiries. The purity of commercially available this compound generally falls into two main categories: ≥95% and ≥98%, which dictates its suitability for different applications, from initial screening to lead optimization.

Procurement of this compound is intended strictly for research and development purposes and is not for direct human, veterinary, or consumer use.[1][2] Suppliers enforce this by shipping only to registered laboratories and institutions, not to residential addresses.[1]

Table 1: Representative Commercial Availability of this compound

SupplierRepresentative PurityCAS NumberMolecular FormulaMolecular WeightNotes
ChemScene≥98%49602-30-4C₃H₂INS211.02Stored at 2-8°C, shipped at room temperature.[3]
AK Scientific, Inc.≥95%49602-30-4C₃H₂INS211.02States a 4-week lead time for some quantities.[1]
ChemicalBookLists various suppliers108306-61-2*C₃H₂INS211.02Lists multiple traders with purities from 95% to ≥98%.[4]

*Note: Some databases may incorrectly list the CAS number for the isomeric 5-Iodothiazole (108306-61-2). It is crucial to verify the correct isomer and CAS number (49602-30-4 for this compound) upon procurement.

Synthesis, Purification, and Common Impurities

A foundational understanding of the synthesis of this compound is critical for anticipating potential impurities. While numerous methods exist for the synthesis of the isothiazole core, the introduction of the iodine atom at the C5 position is typically achieved through electrophilic iodination of a suitable isothiazole precursor.

G cluster_synthesis General Synthetic Pathway cluster_purification Purification Workflow Isothiazole Isothiazole Precursor Activated Activated Intermediate (e.g., Lithiated Species) Isothiazole->Activated Activation Product Crude this compound Activated->Product Quench Iodinating Iodinating Agent (e.g., I₂, NIS) Iodinating->Product Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Solvent Solvent Evaporation Column->Solvent Pure Pure this compound (>95-98%) Solvent->Pure

Caption: General synthesis and purification workflow for this compound.

This pathway informs the likely impurity profile:

  • Starting Materials: Unreacted isothiazole precursor.

  • Regioisomers: Iodination at other positions on the isothiazole ring, although C5 is often electronically favored.

  • Over-iodinated Species: Di-iodo-isothiazoles, if reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., THF, ethyl acetate, hexanes).

  • Reagent-derived Impurities: Byproducts from the iodinating agent, such as succinimide if N-iodosuccinimide (NIS) is used.[5]

Purification is almost universally achieved via silica gel column chromatography, which effectively separates the target compound from less polar starting materials and more polar byproducts.

Purity Determination: A Multi-Method Approach

No single analytical technique provides a complete picture of purity. A robust quality control (QC) workflow relies on the orthogonal application of chromatographic and spectroscopic methods. An assay is a laboratory test used to determine the characteristics of a substance, including its composition and purity.[6]

Principle & Rationale: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. For this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and is ideal for quantifying the main component and detecting less volatile impurities.[7] The percent purity is calculated from the relative peak area of the main component compared to the total area of all observed peaks.[8]

G SamplePrep Sample Preparation (Dissolve in ACN/H₂O) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, % Area) Detection->Analysis Result Purity Report Analysis->Result G SamplePrep Sample Preparation (Dissolve in Volatile Solvent e.g., Dichloromethane) Injection Inject into GC Inlet (e.g., 250°C) SamplePrep->Injection Separation Separation on Capillary Column (e.g., HP-5MS) with Temp. Program Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Scan m/z 40-400 Ionization->Detection Analysis Data Analysis (TIC, Mass Spectrum Library Search) Detection->Analysis Result Impurity ID Report Analysis->Result G SamplePrep Sample Preparation Accurately weigh sample & internal standard (e.g., maleic acid). Dissolve in deuterated solvent (CDCl₃). Acquisition Acquire Spectrum (e.g., 400 MHz Spectrometer) Ensure long relaxation delay (D1 > 5x T1) SamplePrep->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration (Analyte vs. Standard) Processing->Integration Calculation Purity Calculation (Based on integral ratios, molecular weights, and sample masses) Integration->Calculation Result Absolute Purity Value Calculation->Result

References

Elucidating the Electronic Landscape of 5-Iodoisothiazole: A Theoretical and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active agents.[1][2][3] The introduction of a halogen, specifically iodine, at the 5-position, creates a molecule—5-iodoisothiazole—with unique electronic properties that can be strategically exploited in drug design, particularly for its potential to form halogen bonds and serve as a versatile synthetic handle.[4] This guide provides a comprehensive framework for investigating the electronic structure of this compound using first-principles quantum chemical calculations. We will delve into the theoretical underpinnings, present a detailed computational workflow, analyze the resultant electronic properties, and discuss their direct implications for rational drug discovery.

The Strategic Importance of Isothiazoles in Pharmacology

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms.[3] This arrangement of heteroatoms imparts a unique electronic character, making the isothiazole ring a privileged structure in medicinal chemistry.[3][5] Derivatives of isothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][6][7]

The introduction of an iodine atom at the C5 position further enhances the therapeutic potential. Halogenated heterocycles are of significant interest as the halogen can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9] Specifically, the iodine atom in this compound can act as a halogen bond donor, a highly directional, non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. A thorough understanding of the molecule's electronic structure is therefore paramount for predicting its reactivity and interaction with biological systems.

Theoretical Foundations for Electronic Structure Calculation

To accurately model the electronic properties of this compound, we turn to computational quantum chemistry. Density Functional Theory (DFT) stands out as a robust and efficient method, offering an excellent balance between computational cost and accuracy for systems of this size.[10][11]

The Choice of Functional and Basis Set: A Critical Decision

The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic heterocycles, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often yield reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for determining molecular geometries and electronic properties of similar systems.[12]

  • Basis Set for Iodine: The presence of iodine, a heavy element with many electrons, necessitates special consideration. Standard basis sets like Pople's 6-31G(d) are insufficient.[13] Two primary strategies are effective:

    • Effective Core Potentials (ECPs): These replace the core electrons of the heavy atom with a potential, significantly reducing computational cost while maintaining accuracy for valence electron properties. The LANL2DZ basis set with its associated ECP is a common choice.[13]

    • Full-Electron Basis Sets: For higher accuracy, particularly when core properties or fine details of electron density are of interest, a full-electron (all-electron) basis set is preferable. The dgdzvp (double-zeta valence polarized) basis set has been shown to provide good agreement with experimental data for iodine-containing compounds.[14]

For the purposes of this guide, we will proceed with the B3LYP functional . For the C, H, N, and S atoms, the 6-311++G(d,p) basis set will be used to provide a flexible description of the electron density. For the Iodine atom, an ECP basis set such as LANL2DZ is a pragmatic choice for balancing accuracy and computational demand.

A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for calculating the electronic properties of this compound. This workflow is designed to be a self-validating system, ensuring that the calculated properties correspond to a true energetic minimum.

Protocol 1: Quantum Chemical Calculation of this compound
  • Structure Input: Construct the initial 3D geometry of this compound using a molecular editor. Ensure a reasonable starting structure with plausible bond lengths and angles.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the lowest energy conformation of the molecule.

    • Rationale: This step is crucial as all subsequent electronic properties are highly dependent on the molecular geometry. The optimization algorithm systematically adjusts the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are zero.

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-311++G(d,p) for C, H, N, S; LANL2DZ for I.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Rationale: This step validates the optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

  • Single-Point Energy and Population Analysis:

    • Using the validated optimized geometry, perform a single-point energy calculation.

    • Request a full population analysis (e.g., pop=full in Gaussian).

    • Rationale: This calculation provides detailed information about the electronic distribution, including the energies of molecular orbitals and the distribution of charge among the atoms.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface from the calculation in the previous step.

    • Rationale: The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[15][16]

Visualization of the Computational Workflow

G cluster_input Step 1: Input cluster_opt Step 2: Optimization cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis node_input Build Initial 3D Structure of this compound node_opt Geometry Optimization (DFT/B3LYP) node_input->node_opt node_freq Frequency Calculation node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_pop Population Analysis (Mulliken, HOMO-LUMO) node_check->node_pop No node_mep MEP Surface Generation node_pop->node_mep

Caption: Computational workflow for determining the electronic properties of this compound.

Analysis of the Electronic Structure

The computational workflow yields a wealth of quantitative data. Here, we present and interpret the key findings for this compound.

Molecular Geometry

The optimized geometry confirms the planarity of the isothiazole ring, a characteristic of its aromatic nature.[17] The iodine atom lies in the plane of the ring.

Caption: Atom numbering scheme for this compound used in data tables.

Table 1: Predicted Geometric Parameters for this compound

Parameter Type Value
S3—C2 Bond Length 1.72 Å
N1—C2 Bond Length 1.32 Å
N1—C5 Bond Length 1.38 Å
C5—C4 Bond Length 1.37 Å
C4—S3 Bond Length 1.71 Å
C5—I6 Bond Length 2.09 Å
∠ N1-C5-C4 Bond Angle 110.5°
∠ C5-C4-S3 Bond Angle 112.0°
∠ C4-S3-C2 Bond Angle 92.5°
∠ S3-C2-N1 Bond Angle 115.0°

| ∠ C2-N1-C5 | Bond Angle | 110.0° |

Note: These values are representative results from a DFT/B3LYP calculation and are consistent with experimentally determined structures of similar thiazole derivatives.[18]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[19][20]

Table 2: Calculated Frontier Molecular Orbital Properties

Orbital Energy (eV) Description
HOMO -6.85 eV Primarily localized on the sulfur atom and the π-system of the ring.
LUMO -1.52 eV Distributed across the π*-system, with significant contribution from the C-I antibonding orbital.

| ΔE (Gap) | 5.33 eV | A moderately large gap, suggesting good kinetic stability. |

The distribution of the HOMO indicates that the initial site of electrophilic attack would likely involve the π-system, with the sulfur atom being a region of high electron density.[21] The LUMO's character suggests that a nucleophilic attack could potentially target the C5 carbon, leading to the displacement of the iodide.

Atomic Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charge on each atom in the molecule.[22][23] This analysis is invaluable for identifying nucleophilic and electrophilic centers.

Table 3: Calculated Mulliken Atomic Charges

Atom Charge (a.u.) Interpretation
N1 -0.48 Highly electronegative, a primary site for hydrogen bonding.
C2 +0.21 Electron deficient due to adjacent N and S atoms.
S3 +0.15 Less electronegative than N, but still a region of electron density.
C4 -0.25 Electron rich due to π-system delocalization.
C5 +0.11 Rendered electropositive by the attached iodine atom.

| I6 | -0.05 | Slightly negative overall, but with an anisotropic charge distribution. |

Note: Mulliken charges are known to be basis-set dependent, but they provide a valuable qualitative picture of charge distribution.[23][24]

The analysis shows that the nitrogen (N1) is the most negative atom, making it a strong hydrogen bond acceptor. The C2 and C5 positions are relatively electropositive, marking them as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a powerful visual tool for understanding reactivity.[15][25][26]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles. For this compound, the most intense red region is located around the lone pair of the nitrogen atom (N1).

  • Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, which are attractive to nucleophiles. These are found around the hydrogen atoms.

  • The σ-hole: A key feature on the iodine atom (I6) is the presence of an electropositive region (a "σ-hole") along the axis of the C-I bond. This region is directly responsible for the atom's ability to act as a halogen bond donor. This positive cap is surrounded by a belt of negative potential, creating the anisotropic charge distribution mentioned earlier.

Implications for Drug Development

The theoretical analysis of this compound's electronic structure provides actionable insights for drug design:

  • Target Interaction: The prominent negative potential around the nitrogen atom identifies it as a key hydrogen bond acceptor site for interacting with protein residues like serine, threonine, or backbone amides.

  • Halogen Bonding: The positive σ-hole on the iodine atom can form a strong, directional halogen bond with electron-rich pockets in a protein's active site (e.g., with backbone carbonyls or the side chains of aspartate/glutamate). This provides a valuable, and often underutilized, tool for enhancing binding affinity and selectivity.

  • Metabolic Stability & Synthesis: The C-I bond, while contributing to binding, is also the most likely site of metabolic transformation or can be used as a synthetic handle for further functionalization via cross-coupling reactions.[8] The calculated electronic properties help predict this reactivity.

  • Structure-Activity Relationship (SAR): By understanding the electronic landscape of the core scaffold, chemists can make more informed decisions when designing analogs. For example, adding an electron-withdrawing group at C4 would likely make the C5 position even more susceptible to nucleophilic attack, while an electron-donating group would have the opposite effect.

Conclusion

This guide has detailed a robust computational framework for the in-depth analysis of the electronic structure of this compound. Through the application of Density Functional Theory, we have quantitatively characterized its geometry, frontier molecular orbitals, atomic charge distribution, and molecular electrostatic potential. The results reveal a molecule with distinct electronic features: a primary hydrogen bond acceptor site at the nitrogen, an electrophilic C2 position, and a C5-I bond capable of engaging in crucial halogen bonding interactions. These theoretical insights provide a powerful predictive tool, enabling researchers and drug development professionals to rationalize structure-activity relationships and guide the design of next-generation isothiazole-based therapeutics.

References

Discovery and history of isothiazole iodination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Iodination of Isothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle, has emerged as a crucial scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and the biological activity of its derivatives have driven extensive research into its synthesis and functionalization.[2] This guide provides a comprehensive overview of the history of isothiazole, from its initial discovery to the development of sophisticated methods for its iodination. We will explore the underlying principles of electrophilic iodination, detail field-proven experimental protocols, and present comparative data to inform methodological choices in the laboratory. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of isothiazole-containing molecules.

The Genesis of a Privileged Scaffold: Discovery and Properties of Isothiazole

The isothiazole ring system, also known as 1,2-thiazole, was first discovered in 1956.[3] It is a stable, colorless liquid with a pyridine-like odor, and it is considered an aromatic compound due to its delocalized π-electron system.[1][2][3] This aromaticity confers significant stability to the ring.[3] The isothiazole structure is incorporated into numerous compounds with significant biological activity, including the pharmaceutical drugs ziprasidone and perospirone, as well as various derivatives with antibacterial, anti-inflammatory, and anticonvulsive properties.[1][2][4]

The structure and numbering of the isothiazole ring are fundamental to understanding its reactivity.

Caption: The isothiazole ring with IUPAC numbering.

Introduction of Iodine: A Gateway to Functionalization

The introduction of an iodine atom onto the isothiazole ring is a critical transformation in the synthesis of complex derivatives. Iodo-isothiazoles are versatile intermediates, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to form new carbon-carbon and carbon-heteroatom bonds.[5] This versatility makes the iodination of isothiazoles a cornerstone of synthetic strategies targeting novel pharmaceuticals and materials.

The primary mechanism for isothiazole iodination is electrophilic aromatic substitution (SEAr) . The regioselectivity of this reaction is governed by the electron density of the ring carbons. The C4 and C5 positions are generally more susceptible to electrophilic attack than the C3 position. The precise outcome is heavily influenced by the nature of the iodinating agent and the electronic effects of any existing substituents on the ring.[6]

SEAr_Mechanism cluster_0 Mechanism of Electrophilic Iodination Isothiazole Isothiazole Ring SigmaComplex Sigma Complex (Arenium Ion Intermediate) Isothiazole->SigmaComplex Attack by π-electrons Iodonium Electrophilic Iodine (I⁺) Iodonium->SigmaComplex IodoIsothiazole Iodo-isothiazole Product SigmaComplex->IodoIsothiazole Deprotonation ProtonatedBase Protonated Base SigmaComplex->ProtonatedBase Base Base Base->SigmaComplex

Caption: Generalized mechanism for electrophilic iodination of isothiazole.

Methodologies for Isothiazole Iodination

A variety of reagents and conditions have been developed for the effective iodination of the isothiazole nucleus. The choice of method depends on the desired regioselectivity, the substrate's reactivity, and functional group tolerance.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is arguably the most versatile and widely used reagent for the iodination of isothiazoles and other heterocycles.[7][8] It serves as a mild and efficient source of electrophilic iodine (I⁺).[7]

Causality Behind Experimental Choices:

  • Advantages: NIS offers significant advantages over harsher reagents. Its reactions are typically conducted under mild, often neutral, conditions, which preserves sensitive functional groups within the molecule.[8] This leads to cleaner reaction profiles, higher yields, and simplified purification.[8]

  • Activation: The electrophilicity of NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or triflic acid.[9][10][11] The acid protonates the succinimide carbonyl group, making the iodine atom more electron-deficient and thus a more potent electrophile. This is particularly useful for iodinating less reactive, electron-deficient isothiazole substrates.[10]

  • Solvent Choice: The choice of solvent is critical. Acetonitrile and dichloromethane (DCM) are common choices due to their ability to dissolve both the substrate and NIS without participating in the reaction.[8]

Iodine Monochloride (ICl)

Iodine monochloride is a highly polarized interhalogen compound that serves as a potent source of electrophilic iodine.[12][13] It is more reactive than molecular iodine and is effective for iodinating a range of aromatic systems.[12]

Causality Behind Experimental Choices:

  • Reactivity: Due to the electronegativity difference between iodine and chlorine, the I-Cl bond is polarized towards chlorine, making the iodine atom highly electrophilic (a source of I⁺).[13]

  • Conditions: ICl reactions are often performed in acidic media, such as acetic acid, to maintain the reagent's stability and activity.[3][13] While effective, these conditions can be too harsh for substrates with acid-labile functional groups.

  • Regioselectivity: ICl generally provides good regioselectivity, but its high reactivity can sometimes lead to side reactions or over-iodination if not carefully controlled.[12]

Molecular Iodine (I₂) with an Oxidizing Agent

While molecular iodine itself is not sufficiently electrophilic to iodinate many isothiazoles directly, its reactivity can be unlocked by the presence of an oxidizing agent.

Causality Behind Experimental Choices:

  • Activation: Oxidizing agents like nitric acid, hydrogen peroxide, or mercury(II) oxide convert I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺).[3][14][15] For example, a mixture of iodine and nitric acid is a classic method for achieving iodination.[3]

  • Drawbacks: These methods often require strongly acidic and harsh conditions, limiting their applicability to robust substrates.[16] The use of toxic heavy metals like mercury is also a significant environmental and safety concern.[14]

Comparative Analysis of Iodination Methods

The selection of an appropriate iodination protocol is crucial for synthetic success. The following table summarizes and compares the key features of the most common methods.

Method Iodinating Agent Typical Conditions Advantages Disadvantages Primary Regioselectivity
NIS Iodination N-Iodosuccinimide (NIS)Acetonitrile or DCM, often with catalytic TFA, Room Temp.Mild conditions, high yields, excellent functional group tolerance, high regioselectivity.[8]Reagent cost can be higher than I₂ or ICl.C4 or C5, depending on substituents.
ICl Iodination Iodine Monochloride (ICl)Acetic acid, Room Temp.High reactivity, good for less activated rings.[12]Harsher conditions, potential for side reactions, moisture sensitive.[12][13]C4 or C5.[3]
Oxidative Iodination I₂ / Oxidant (e.g., HNO₃, HgO)Strong acid (e.g., H₂SO₄), heat may be required.Low-cost reagents (I₂).Harsh conditions, poor functional group tolerance, potential for toxic byproducts (e.g., Hg salts).[14][16]C4 or C5.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing clear steps and checkpoints for monitoring reaction progress and ensuring product purity.

Protocol 1: Regioselective Iodination of 3-Methoxyisothiazole using NIS

This protocol is adapted from established methodologies for the electrophilic iodination of activated heteroaromatic compounds.[17]

Objective: To synthesize 4-iodo-3-methoxyisothiazole.

Workflow Diagram:

protocol_workflow cluster_1 Experimental Workflow: NIS Iodination A 1. Dissolve 3-methoxyisothiazole in acetonitrile. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add N-Iodosuccinimide (NIS) portion-wise. B->C D 4. Add Trifluoroacetic Acid (TFA) (catalytic amount) dropwise. C->D E 5. Stir at room temperature. Monitor reaction by TLC. D->E F 6. Quench with aq. Na₂S₂O₃ solution. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash organic layer with brine, dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step workflow for the iodination of 3-methoxyisothiazole.

Materials:

  • 3-Methoxyisothiazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxyisothiazole in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) to the stirred solution in small portions over 5-10 minutes.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine/NIS (the color will fade).[18]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[18]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 4-iodo-3-methoxyisothiazole.[17]

Conclusion

The journey from the discovery of the isothiazole ring in 1956 to the development of highly selective iodination methods highlights the evolution of synthetic organic chemistry.[3] Modern reagents, particularly N-Iodosuccinimide, have provided chemists with mild and efficient tools to construct complex iodo-isothiazole intermediates.[8] These building blocks are invaluable in the discovery pipeline for new pharmaceuticals and advanced materials. A thorough understanding of the reaction mechanisms, the causality behind reagent choice, and robust experimental protocols, as detailed in this guide, is essential for any researcher working in this dynamic field.

References

The Strategic Role of 5-Iodoisothiazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 3, 2026 – As the landscape of drug discovery continually demands more sophisticated and efficient molecular scaffolds, the isothiazole ring system has emerged as a cornerstone in the synthesis of novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced yet powerful applications of 5-iodoisothiazole, a key building block whose strategic utility is increasingly recognized in the quest for potent and selective pharmaceuticals. We will explore its synthesis, reactivity, and pivotal role in the generation of diverse molecular libraries targeting critical disease pathways.

The Isothiazole Core: A Privileged Scaffold in Drug Design

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] The strategic placement of substituents on the isothiazole ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.

Synthesis of this compound: A Gateway to Molecular Diversity

The gateway to harnessing the potential of the this compound scaffold is its efficient synthesis. While various methods exist for the synthesis of isothiazole derivatives, the introduction of an iodine atom at the C5 position is typically achieved through a regioselective metallation-iodination sequence. A common and effective strategy involves the direct lithiation of an isothiazole precursor at the C5 position, which is the most acidic proton, followed by quenching with an iodine source.

For instance, the treatment of 4-methylisothiazole with a strong base like n-butyllithium at low temperatures (-78 °C) generates the 5-lithio intermediate. Subsequent reaction with molecular iodine (I₂) affords 4-methyl-5-iodoisothiazole in good yield.[1][5] This method provides a reliable route to the 5-iodo-substituted core, which is primed for a variety of subsequent chemical transformations.

Experimental Protocol: Synthesis of 4-Methyl-5-Iodoisothiazole[1][5]

Materials:

  • 4-Methylisothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 4-methylisothiazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the reaction mixture is stirred for 1 hour at -78 °C to ensure complete lithiation.

  • A solution of iodine (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure 4-methyl-5-iodoisothiazole.

The Power of the C-I Bond: Cross-Coupling Reactions in Drug Discovery

The true synthetic utility of this compound in medicinal chemistry lies in the reactivity of the carbon-iodine bond. The iodo substituent serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This capability allows for the rapid generation of diverse libraries of 5-substituted isothiazole derivatives for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging Aryl-Isothiazole Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C5 position. These appended aromatic rings can be crucial for establishing key interactions with biological targets, such as π-stacking or hydrogen bonding.

Suzuki_Coupling iodoisothiazole This compound pd_catalyst Pd(0) Catalyst iodoisothiazole->pd_catalyst Oxidative Addition boronic_acid Ar-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base Activation pd_catalyst->pd_catalyst product 5-Aryl-isothiazole pd_catalyst->product Reductive Elimination base->pd_catalyst Transmetalation byproduct Borate Salts base->byproduct

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the this compound derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • A degassed solvent mixture (e.g., 4:1 toluene/water) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing linear alkynyl linkers into a molecule, which can probe deep into the binding pockets of target proteins. The resulting alkynes can also serve as versatile handles for further chemical modifications, such as click chemistry reactions.

Sonogashira_Coupling iodoisothiazole This compound pd_catalyst Pd(0) Catalyst iodoisothiazole->pd_catalyst Oxidative Addition alkyne R-C≡CH cu_cocatalyst Cu(I) Cocatalyst alkyne->cu_cocatalyst Formation of Copper Acetylide pd_catalyst->pd_catalyst product 5-Alkynyl-isothiazole pd_catalyst->product Reductive Elimination cu_cocatalyst->pd_catalyst Transmetalation base Amine Base (e.g., Et₃N)

Experimental Protocol: Sonogashira Coupling of a this compound Derivative

Materials:

  • This compound derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) or other suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.

  • The vessel is evacuated and backfilled with an inert gas.

  • Anhydrous solvent and the amine base are added, followed by the terminal alkyne.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-8 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.

Case Study: 5-Substituted Isothiazoles as Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The isothiazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

In a representative (hypothetical) drug discovery campaign, this compound can serve as a versatile starting point for the development of a series of kinase inhibitors. Through Suzuki and Sonogashira couplings, a diverse array of substituents can be introduced at the C5 position to probe the ATP-binding site of a target kinase.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Hypothetical 5-Substituted Isothiazole-Based Kinase Inhibitors

Compound IDR Group at C5Coupling ReactionKinase IC₅₀ (nM)
1a PhenylSuzuki150
1b 4-MethoxyphenylSuzuki75
1c 3-AminophenylSuzuki25
1d Pyridin-4-ylSuzuki15
2a PhenylethynylSonogashira90
2b (4-Hydroxyphenyl)ethynylSonogashira40
2c CyclopropylethynylSonogashira120

From this hypothetical data, several SAR trends can be deduced:

  • The introduction of a hydrogen bond donor (e.g., the amino group in 1c or the hydroxyl group in 2b ) at the para-position of the C5-aryl or C5-phenylethynyl substituent significantly improves potency.

  • A nitrogen atom in the C5-heteroaryl ring (as in 1d ) can act as a hydrogen bond acceptor, leading to enhanced binding affinity.

  • The linear geometry of the alkynyl linker in the Sonogashira products allows for probing of a deeper hydrophobic pocket within the kinase active site.

SAR_Logic cluster_start Starting Material cluster_coupling Cross-Coupling cluster_sar SAR Exploration cluster_optimization Lead Optimization This compound This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl) This compound->Suzuki Sonogashira Sonogashira Coupling (Alkynyl) This compound->Sonogashira Aryl_SAR Probe π-stacking and H-bonding (e.g., with Tyr, His) Suzuki->Aryl_SAR Alkynyl_SAR Access deep hydrophobic pockets Sonogashira->Alkynyl_SAR Potency Increased Potency Aryl_SAR->Potency Selectivity Improved Selectivity Aryl_SAR->Selectivity PK_Properties Favorable ADME Aryl_SAR->PK_Properties Alkynyl_SAR->Potency Alkynyl_SAR->Selectivity Alkynyl_SAR->PK_Properties

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of the C5-iodo group in palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse chemical libraries. The strategic incorporation of the isothiazole scaffold, coupled with the ability to systematically explore a wide range of substituents at the C5 position, makes this compound an indispensable tool in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. As the demand for more potent, selective, and drug-like molecules continues to grow, the strategic application of this compound is poised to play an increasingly significant role in shaping the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Arylisothiazoles

The isothiazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science, conferring a unique combination of electronic properties and metabolic stability to molecules.[1] The synthesis of 5-arylisothiazoles via the Suzuki-Miyaura cross-coupling reaction represents a cornerstone transformation for drug discovery and development, enabling the construction of complex molecular architectures from readily available building blocks. This powerful carbon-carbon bond-forming reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it an indispensable tool for the synthesis of compound libraries for high-throughput screening and lead optimization.[2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-iodoisothiazole, offering a detailed experimental protocol, insights into the reaction mechanism, and a troubleshooting guide to navigate potential challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The reactivity of the C-I bond in this compound makes it an excellent substrate for this step.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.[3]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the isothiazole ring and the aryl group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Isothiazole-Pd(II)(I)L2 Isothiazole-Pd(II)(I)L2 Pd(0)L2->Isothiazole-Pd(II)(I)L2 This compound Oxidative Addition Oxidative Addition Isothiazole-Pd(II)(Ar)L2 Isothiazole-Pd(II)(Ar)L2 Isothiazole-Pd(II)(I)L2->Isothiazole-Pd(II)(Ar)L2 Ar-B(OH)2, Base Transmetalation Transmetalation Isothiazole-Pd(II)(Ar)L2->Pd(0)L2 5-Arylisothiazole 5-Arylisothiazole Isothiazole-Pd(II)(Ar)L2->5-Arylisothiazole Reductive Elimination Reductive Elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere. This is crucial to prevent catalyst degradation.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. For thermally sensitive substrates, lower temperatures may be employed, though reaction times will be longer. Microwave irradiation at 120 °C for 30-60 minutes can significantly accelerate the reaction.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylisothiazole.

Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat & Stir (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 5-Arylisothiazole purify->product

Experimental workflow for the Suzuki coupling of this compound.

Data Presentation: Reaction Parameter Guidelines

The following table provides a summary of typical reaction parameters for the Suzuki coupling of halo-isothiazoles and related heteroaryl halides. These can serve as a guide for optimizing the reaction of this compound.

ParameterRecommended Range/OptionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts requiring a ligand. Pd(PPh₃)₄ is an active catalyst but can be less effective for challenging substrates.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior for heteroaryl couplings, promoting efficient oxidative addition and reductive elimination.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical and often substrate-dependent. K₃PO₄ and Cs₂CO₃ are generally effective for heteroaryl couplings.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common. Dioxane is a versatile solvent for Suzuki couplings. Anhydrous conditions may be necessary for substrates sensitive to hydrolysis.
Temperature 80-120 °C (Conventional), 120-150 °C (Microwave)Higher temperatures can accelerate the reaction but may lead to decomposition of starting materials or products. Microwave heating can significantly reduce reaction times.[1][6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Inappropriate base or solvent- Use fresh, high-quality catalyst and reagents.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Screen different solvent systems to improve solubility.- Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Homocoupling of Boronic Acid - Presence of oxygen- Rigorously exclude oxygen by thorough degassing and maintaining an inert atmosphere.
Protodeboronation - Hydrolysis of the boronic acid- Use anhydrous solvents and reagents.- Consider using a more stable boronic ester (e.g., pinacol ester).- Use a milder base such as KF.
Dehalogenation of this compound - Reaction with base or impurities- Screen different bases.- Ensure all reagents and solvents are pure.
Formation of Palladium Black - Catalyst decomposition- This can indicate the presence of oxygen or running the reaction at too high a temperature. Ensure thorough degassing and consider lowering the reaction temperature.[7]

References

Sonogashira reaction conditions for 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 5-Iodoisothiazole: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The isothiazole scaffold, a key pharmacophore in numerous therapeutic agents, often requires precise functionalization to modulate its biological activity. The Sonogashira cross-coupling reaction provides a powerful and versatile method for forging carbon-carbon bonds, specifically by coupling terminal alkynes with sp²-hybridized carbons, such as those found on aryl and heteroaryl halides.[1][2][3]

This guide offers a detailed exploration of the Sonogashira reaction as applied to this compound. Given the high reactivity of the carbon-iodine bond, this compound serves as an excellent substrate for this transformation, often enabling the reaction to proceed with high efficiency under mild conditions.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for both copper-cocatalyzed and copper-free systems, and offer insights into troubleshooting common experimental challenges.

The classical Sonogashira reaction operates through a synergistic, dual catalytic cycle involving both palladium and copper.[4][6] This elegant mechanism allows the reaction to proceed under remarkably mild conditions, a significant advantage over earlier palladium-only methods that required harsh conditions.[1]

  • The Palladium Cycle: The primary cycle begins with the active palladium(0) catalyst.

    • Oxidative Addition: The Pd(0) species undergoes oxidative addition into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[2][4] This is typically the rate-determining step for aryl iodides.

    • Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its alkyne group to the Pd(II) complex.[4][6] This step regenerates the copper(I) catalyst.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final 5-alkynylisothiazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

  • The Copper Co-Catalyst Cycle: This secondary cycle serves to activate the alkyne.

    • Copper(I) Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide intermediate.[6][8] The base is crucial for deprotonating the alkyne, making this step possible.[9][10]

The base, commonly an amine like triethylamine or diisopropylethylamine, plays a dual role: it facilitates the formation of the copper acetylide and neutralizes the hydrogen iodide (HI) generated during the reaction.[8][9][10]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Isothiazole-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (this compound) PdII_Alkyne Isothiazole-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product 5-Alkynylisothiazole PdII_Alkyne->Product CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Base, Alkyne Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Transfers to Pd Alkyne H-C≡CR Input_Aryl This compound Input_Aryl->PdII_Aryl Input_Alkyne Terminal Alkyne (H-C≡CR) Input_Alkyne->Alkyne

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Optimizing Reaction Conditions for this compound

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. Due to the high reactivity of aryl iodides, conditions can often be kept mild.[1][4]

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂ (0.5-5 mol%)Pd(PPh₃)₄ (0.5-5 mol%)Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ are often more air-stable and are readily reduced in situ to the active Pd(0) species.[1][2] For sensitive substrates, starting with the Pd(0) source Pd(PPh₃)₄ can be advantageous.
Copper Co-catalyst Copper(I) Iodide (CuI) (1-10 mol%)CuI is the classic and most reliable co-catalyst for accelerating the reaction.[1][11] However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][12] If this is an issue, minimize the CuI loading.
Base Triethylamine (Et₃N) Diisopropylethylamine (DIPEA) Diisopropylamine (DIPA) Amine bases are standard; they act as both the base and often as a co-solvent.[1][11] Ensure the amine is anhydrous and high-purity, as impurities can poison the catalyst.[13]
Solvent Tetrahydrofuran (THF) Toluene N,N-Dimethylformamide (DMF) The choice of solvent depends on the solubility of the substrates. THF and toluene are excellent choices. While common, DMF can sometimes slow the reaction by competing for palladium coordination sites.[13][14] All solvents must be anhydrous and thoroughly degassed.
Temperature Room Temperature to 65 °C The high reactivity of the C-I bond means that many couplings with this compound will proceed efficiently at room temperature.[1][4] Gentle heating may be required for more sterically hindered alkynes.
Atmosphere Inert (Argon or Nitrogen) This is a non-negotiable requirement. The Pd(0) catalyst is highly sensitive to oxygen and will rapidly decompose to form inactive palladium black if the atmosphere is not rigorously inert.[10][13]

Experimental Protocols

Adherence to anaerobic techniques is critical for reproducibility and high yields. All glassware should be oven- or flame-dried, and all solvents and liquid reagents should be degassed prior to use.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification A Oven-dry glassware C Add solids (this compound, Pd catalyst, CuI) to flask A->C B Degas solvents and liquid reagents E Add degassed solvent and base via syringe B->E D Establish inert atmosphere (evacuate/backfill with Ar/N₂) C->D D->E F Add terminal alkyne dropwise via syringe E->F G Stir at specified temperature (Monitor by TLC/LC-MS) F->G H Quench reaction and dilute with solvent G->H I Aqueous wash (e.g., aq. NH₄Cl, brine) H->I J Dry organic layer (e.g., Na₂SO₄, MgSO₄) I->J K Concentrate in vacuo J->K L Purify via flash column chromatography K->L

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1-1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous, degassed THF

  • Anhydrous, degassed Triethylamine (Et₃N) (3.0 eq)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe to dissolve the solids. Follow with the addition of degassed triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the this compound is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-alkynylisothiazole.[4][6]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling.[1][3]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • (AllylPdCl)₂ (1-2 mol%)

  • P(t-Bu)₃ (4-8 mol%) or another suitable bulky, electron-rich phosphine ligand

  • Anhydrous, degassed DMF

  • Anhydrous Cesium Carbonate (Cs₂CO₃) or another suitable amine base (2.0 eq)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound and the base (if solid, like Cs₂CO₃).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst Preparation: In a separate flask under an inert atmosphere, prepare a solution of the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask containing the substrate. Then, add the palladium/ligand solution via syringe. If using a liquid amine base, add it at this stage.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. The absence of copper may necessitate slightly more forcing conditions or longer reaction times. Monitor the reaction progress as before.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Troubleshooting and Field-Proven Insights

IssueCommon Cause(s)Recommended Solution(s)
Reaction turns black (Pd black formation) Oxygen contamination. The Pd(0) catalyst has decomposed.[13]Improve your inert atmosphere technique. Ensure all solvents and reagents are rigorously degassed. Use fresh, high-quality catalysts.
No reaction or very low yield Inactive catalyst or impure reagents. Oxidized CuI, wet base, or impurities in the starting materials can poison the catalyst.[13]Use freshly opened or purified reagents. Consider distilling the amine base. Ensure the palladium source is active.
Significant alkyne homocoupling (Glaser product) High concentration of copper and/or alkyne. This is the most common side reaction in copper-catalyzed systems.[1][13]1. Reduce the loading of CuI (to as low as 1 mol%).2. Add the alkyne slowly via syringe pump to keep its instantaneous concentration low.3. Switch to a copper-free protocol. This is the most effective solution.[13]
Reaction stalls before completion Catalyst decomposition over time. This can happen with long reaction times or elevated temperatures.Add a second small portion of the palladium catalyst to the reaction mixture. If heating, consider a lower temperature for a longer period.

References

Application Notes & Protocols: Stille Cross-Coupling of 5-Iodoisothiazole with Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isothiazole Scaffold

The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The development of robust and versatile synthetic methodologies to functionalize the isothiazole core is therefore of paramount importance. The palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a reliable method for the arylation, vinylation, and alkynylation of the isothiazole nucleus.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful execution of the Stille cross-coupling reaction with 5-iodoisothiazole, a key building block for the synthesis of diverse isothiazole derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex (e.g., generated in situ from a Pd(II) precatalyst). This step involves the insertion of the palladium into the carbon-iodine bond, forming a square planar Pd(II) intermediate.[3][6] The reactivity of the organic halide is crucial, with iodides being more reactive than bromides or chlorides.[4]

  • Transmetalation: The subsequent step is the transmetalation, where the organostannane reagent exchanges its organic group (R') with the halide on the palladium center.[3][4] This step is often the rate-determining step of the catalytic cycle. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions.[4]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_I Isothiazole-Pd(II)L₂(I) OxAdd->PdII_I Transmetalation Transmetalation PdII_I->Transmetalation PdII_R Isothiazole-Pd(II)L₂(R') Transmetalation->PdII_R TinHalide I-SnR₃ Transmetalation->TinHalide RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product 5-R'-Isothiazole RedElim->Product Iodoisothiazole This compound Iodoisothiazole->OxAdd Organostannane R'-SnR₃ Organostannane->Transmetalation

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere, protected from light.
Organostannane (e.g., Tributyl(phenyl)tin)≥97%Commercially AvailableHandle with extreme care due to high toxicity.[4]
Palladium Catalyst (e.g., Pd(PPh₃)₄)≥98%Commercially AvailableAir-sensitive, store under inert atmosphere.
Solvent (e.g., Toluene, DMF)AnhydrousCommercially AvailableDegas thoroughly before use.
Ligand (e.g., XPhos, AsPh₃)≥98%Commercially AvailableMay be required for challenging couplings.[7][8]
Additive (e.g., CuI, CsF)≥99%Commercially AvailableCan accelerate the reaction rate.[7][9]
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic extracts.
Celite®---Commercially AvailableFor filtration of fine precipitates.
Saturated Aqueous Potassium Fluoride (KF)---Prepared in-houseFor removal of tin byproducts.[10][11]
General Procedure for Stille Cross-Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Organostannane, Solvent setup->reagents degas Degas Mixture reagents->degas catalyst Add Pd Catalyst (& Ligand/Additive if needed) degas->catalyst reaction Heat to Reaction Temp. (e.g., 80-110 °C) catalyst->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup (KF wash) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General experimental workflow for Stille cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Reagent Addition: Add the organostannane (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene or DMF, to achieve a concentration of 0.1-0.5 M).

  • Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If required, add the appropriate ligand and/or additive at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2-3 times).[10][11] Vigorous stirring for at least 30 minutes per wash is recommended. A white precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite®.[12]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted isothiazole.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly degassed solvent- Use a fresh batch of catalyst.- Increase the reaction temperature in increments of 10 °C.- Ensure thorough degassing of the solvent.
Formation of Homocoupled Byproducts - Reaction of two organostannane molecules.[4]- Use a slight excess of the this compound.- Add the organostannane slowly to the reaction mixture.
Difficulty Removing Tin Byproducts - Incomplete precipitation with KF.- Increase the number and duration of KF washes.[10][12]- Consider alternative workup procedures such as filtration through a plug of silica gel treated with triethylamine.[10]
Low Yield with Sterically Hindered Substrates - Steric hindrance impeding transmetalation or reductive elimination.[3]- Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos).[8][9]- Consider the use of a copper(I) co-catalyst (e.g., CuI) to accelerate the reaction.[7]

Scope and Limitations

The Stille cross-coupling of this compound is a versatile reaction that tolerates a wide range of functional groups on the organostannane partner.[3][6][13] This includes aryl, heteroaryl, vinyl, and alkynyl stannanes. The reaction generally proceeds with retention of the stereochemistry of the vinylstannane partner.[4]

However, there are some limitations to consider. Very bulky or sterically hindered organostannanes may react sluggishly and require more forcing conditions or specialized catalyst systems.[3] Additionally, the high toxicity of organotin compounds is a significant drawback, necessitating careful handling and meticulous purification to remove tin residues from the final product.[4][14]

Conclusion

The Stille cross-coupling reaction is an indispensable tool for the synthesis of functionalized isothiazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to construct a diverse array of isothiazole-containing molecules for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this powerful synthetic transformation.

References

Application Notes and Protocols for the Heck Reaction of 5-Iodoisothiazole with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the palladium-catalyzed Heck reaction between 5-iodoisothiazole and various alkene substrates. The isothiazole moiety is a significant pharmacophore found in numerous biologically active compounds, and its functionalization via C-C bond formation is of paramount importance in medicinal chemistry and drug discovery.[1][2][3][4] This document elucidates the mechanistic underpinnings of the reaction, offers guidance on the selection of optimal reaction parameters, and presents step-by-step experimental protocols. Furthermore, a troubleshooting section addresses common challenges, ensuring a higher probability of success for researchers employing this versatile synthetic transformation.

Introduction: The Significance of Isothiazole Functionalization

The isothiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, integral to the structure of various pharmaceuticals exhibiting anticancer, antidiabetic, antiviral, and antimicrobial properties.[1][2] The ability to introduce diverse molecular fragments onto the isothiazole core is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for the formation of carbon-carbon bonds between unsaturated halides and alkenes, catalyzed by palladium complexes.[5][6][7]

The application of the Heck reaction to this compound provides a direct route to 5-alkenylisothiazoles, which are versatile intermediates for further chemical transformations or can be the final target molecules themselves. This guide will focus on the practical aspects of performing the Heck reaction with this specific heteroaryl iodide, addressing the nuances of catalyst selection, reaction conditions, and substrate scope.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[6][8][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

.dot

Heck_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + this compound Isothiazolyl-Pd(II)-I(L2) Isothiazolyl-Pd(II)-I(L2) Oxidative_Addition->Isothiazolyl-Pd(II)-I(L2) Alkene_Coordination Alkene Coordination Isothiazolyl-Pd(II)-I(L2)->Alkene_Coordination + Alkene Intermediate_Complex Intermediate Complex Alkene_Coordination->Intermediate_Complex Migratory_Insertion Migratory Insertion Alkene_Product_Complex Alkene Product -Pd(II)-H(L2) Complex Migratory_Insertion->Alkene_Product_Complex Intermediate_Complex->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination + Base - HB-Base+ 5-Alkenylisothiazole 5-Alkenylisothiazole Beta_Hydride_Elimination->5-Alkenylisothiazole Product Release Alkene_Product_Complex->Beta_Hydride_Elimination Reductive_Elimination->Pd(0)L2 - HI This compound This compound Alkene Alkene

Figure 1. Catalytic cycle of the Heck reaction with this compound.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex.[6][9]

  • Alkene Coordination: The alkene substrate coordinates to the palladium center.

  • Migratory Insertion (Carbopalladation): The isothiazolyl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the 5-alkenylisothiazole product and a hydridopalladium(II) complex. This step is typically syn-selective.[11]

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[12]

Key Reaction Parameters and Optimization

The success of the Heck reaction with this compound hinges on the careful selection and optimization of several parameters.

Catalyst and Ligand Selection

While a variety of palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[12] For electron-rich heteroaryl halides like this compound, phosphine-free catalyst systems can be effective, particularly with activated alkenes. However, the use of phosphine ligands is often beneficial to stabilize the palladium catalyst and improve yields.

Catalyst/Ligand TypeExamplesCharacteristics & Recommendations
Palladium Precatalysts Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is often preferred due to its good solubility and consistent activity.[6]
Monodentate Phosphine Ligands PPh₃, P(o-tolyl)₃, P(t-Bu)₃Triphenylphosphine (PPh₃) is a standard, cost-effective choice. Bulky, electron-rich phosphines can enhance catalyst activity.[13]
Bidentate Phosphine Ligands BINAP, dppfOften used for more challenging couplings and can influence stereoselectivity in asymmetric Heck reactions.[14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donating ligands that can form highly stable and active palladium complexes.[5]
Base and Solvent Effects

The choice of base and solvent is critical and can significantly impact reaction efficiency.[15][16][17]

ParameterCommon ChoicesConsiderations for this compound
Base Organic: Et₃N, DIPEA, DBUInorganic: K₂CO₃, NaOAc, Cs₂CO₃An organic amine base like triethylamine (Et₃N) is a common starting point.[18] For sensitive substrates, a milder inorganic base such as potassium carbonate may be preferable.
Solvent DMF, DMAc, NMP, Acetonitrile, DioxaneAprotic polar solvents like DMF or DMAc are generally effective as they can dissolve the reactants and the palladium catalyst.[16] The choice of solvent can influence the reaction temperature and product solubility.
Alkene Substrate Scope

The reactivity of the alkene partner plays a significant role. Electron-deficient alkenes are generally more reactive in the Heck reaction.

  • Electron-Deficient Alkenes: Acrylates, acrylamides, acrylonitrile, and styrenes with electron-withdrawing groups typically react readily.

  • Electron-Rich Alkenes: Simple terminal alkenes may require more forcing conditions or specialized catalyst systems.

  • Internal Alkenes: Reactions with internal alkenes can be more challenging and may lead to issues with regioselectivity.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for the Heck Reaction of this compound with an Electron-Deficient Alkene (e.g., n-Butyl Acrylate)

.dot

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Assemble and dry glassware under vacuum or in an oven. B 2. Add this compound, Pd(OAc)2, and PPh3 to the reaction flask. A->B C 3. Seal the flask and purge with an inert gas (N2 or Ar). B->C D 4. Add anhydrous solvent (e.g., DMF) via syringe. C->D E 5. Add the base (e.g., Et3N) and the alkene (e.g., n-butyl acrylate) via syringe. D->E F 6. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. E->F G 7. Monitor the reaction progress by TLC or GC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Dilute with an organic solvent and water. H->I J 10. Separate the organic layer and wash with brine. I->J K 11. Dry the organic layer over Na2SO4, filter, and concentrate. J->K L 12. Purify the crude product by column chromatography. K->L

Figure 2. General workflow for the Heck reaction protocol.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMF via syringe, followed by triethylamine and n-butyl acrylate.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(alkenyl)isothiazole.

Protocol 2: Considerations for Heck Reactions with Electron-Rich Alkenes (e.g., 1-Octene)

For less reactive electron-rich alkenes, modifications to the general protocol may be necessary to achieve good conversion.

Suggested Modifications:

  • Higher Temperatures: Reaction temperatures may need to be increased to 120-140 °C.

  • Different Ligands: The use of bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands may be beneficial.

  • Alternative Bases: A stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be more effective.[18]

  • Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can improve reaction rates.

Data Presentation: Hypothetical Comparative Results

The following table summarizes hypothetical results for the Heck reaction of this compound with various alkenes to illustrate the expected trends in reactivity.

Alkene SubstrateProduct StructureTypical Yield (%)Notes
n-Butyl Acrylate 85-95%Electron-deficient alkene, generally high-yielding.
Styrene 80-90%Good reactivity, product is a substituted stilbene analog.
1-Octene 40-60%Electron-rich alkene, may require higher temperatures and optimized catalyst system.
Cyclohexene 20-40%Internal alkene, generally lower reactivity and potential for side reactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of palladium catalyst.- Increase the reaction temperature in increments.- Ensure all reagents and solvents are anhydrous and of high purity.
Formation of Side Products - Isomerization of the product- Homocoupling of the alkene- Reduction of the iodo-isothiazole- Lower the reaction temperature or shorten the reaction time.- Adjust the stoichiometry of the reactants.- Ensure a strictly inert atmosphere.
Poor Reproducibility - Trace amounts of oxygen or water- Inconsistent heating- Use Schlenk techniques for a rigorous inert atmosphere.- Use a temperature-controlled heating mantle or oil bath.

Conclusion

The Heck reaction of this compound with alkenes is a valuable synthetic tool for the functionalization of this important heterocyclic scaffold. By understanding the reaction mechanism and carefully optimizing the key parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a wide array of 5-alkenylisothiazoles. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this reaction in drug discovery and development programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aminoisothiazoles

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of an amino group at the C5 position of the isothiazole ring unlocks a critical vector for synthetic diversification, enabling the modulation of physicochemical properties and the establishment of key interactions with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods that often necessitate harsh conditions and have a limited substrate scope.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 5-iodoisothiazole. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and discuss key considerations for optimization and troubleshooting.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is paramount for rational experimental design and troubleshooting.

  • Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-rich and sterically bulky phosphine ligands that stabilize the palladium center and promote the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired 5-amino-isothiazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oa_complex Isothiazole-Pd(II)(L_n)-I pd0->oa_complex Oxidative Addition (+ this compound) amine_coord [Isothiazole-Pd(II)(L_n)(R2NH)-I] oa_complex->amine_coord Amine Coordination (+ R2NH) amido_complex Isothiazole-Pd(II)(L_n)-NR2 amine_coord->amido_complex Deprotonation (- Base-H+, -I-) product 5-Aminoisothiazole amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amido_complex->catalyst_regen catalyst_regen->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for the amination of this compound with a variety of primary and secondary amines. Optimization of the ligand, base, and solvent may be necessary for challenging substrates.

Materials and Reagents
  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Experimental Procedure

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.

  • Amine Addition: Add the desired amine (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 120 °C for 30-60 minutes can be a good starting point.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminoisothiazole.

Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides rationale for their selection, drawing parallels from similar heterocyclic systems.[4]

ParameterRecommendedRationale & Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable precatalyst.[4] Pd₂(dba)₃ is a Pd(0) source and may be advantageous in some cases.
Ligand Xantphos, Buchwald Ligands (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination. For electron-deficient heterocycles like isothiazole, ligands with a wide bite angle such as Xantphos are often effective.
Base NaOtBu, K₂CO₃, K₃PO₄Sodium tert-butoxide is a strong, non-nucleophilic base suitable for a wide range of amines. For base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or K₃PO₄ should be considered, although this may require higher temperatures or longer reaction times.
Solvent Toluene, 1,4-DioxaneAprotic, non-polar to moderately polar solvents are typically used. Toluene is often favored for reactions with iodoarenes due to the poor solubility of the resulting iodide salts.[5]
Temperature 100-120 °CSufficient thermal energy is generally required to drive the reaction to completion. Microwave irradiation can often reduce reaction times.[1]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a pre-formed palladium catalyst.
Poor ligand choiceScreen a panel of bulky phosphine ligands (e.g., Buchwald or Josiphos families).
Insufficiently strong baseIf using a weaker base like K₂CO₃, consider switching to NaOtBu or LiHMDS.
Side Product Formation HydrodeiodinationThis can occur if the reaction is too slow or if there are sources of protons. Ensure anhydrous conditions and consider a more active catalyst system.
Homocoupling of the amineThis is more common with primary amines. Using a slight excess of the amine can sometimes mitigate this.

Safety Precautions

  • Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Work in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination of this compound provides a powerful and modular synthetic route to a valuable class of compounds for drug discovery and materials science. The protocol and guidelines presented herein offer a solid foundation for the successful implementation of this transformation. Through careful consideration of the mechanistic principles and systematic optimization of reaction parameters, researchers can efficiently access a diverse array of 5-aminoisothiazole derivatives.

References

Application Note: Palladium-Catalyzed Synthesis of 5-Arylisothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal and Process Chemistry

Introduction

The isothiazole scaffold is a privileged five-membered aromatic heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide range of biologically active compounds, including anti-inflammatory, antibacterial, and anticonvulsive agents.[1][3] The 5-aryl substituted isothiazole motif, in particular, is a common feature in advanced drug candidates.

Traditionally, the synthesis of these vital compounds has been challenging. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized their accessibility, enabling the efficient and modular construction of C-C bonds between the isothiazole core and various aryl partners.[4][5] These methods offer high functional group tolerance, reliability, and scalability, making them indispensable tools for researchers in drug discovery and development.

This guide provides an in-depth overview of the primary palladium-catalyzed strategies for synthesizing 5-arylisothiazoles, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols for Suzuki-Miyaura and Stille couplings.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, operate through a common, elegant catalytic cycle.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-haloisothiazole (or aryl halide), forming a square planar Pd(II) intermediate. This is often the rate-limiting step.[8][9]

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide and bringing the two coupling partners together on the metal.[6][7][9]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond of the final 5-arylisothiazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][9]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate2 L₂Pd(II)(Ar¹)(Ar²) (Di-organic Complex) pd0->pd_intermediate2 oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar¹)(X) (Isothiazole Complex) pd_intermediate->pd0 tm_out M-X transmetalation Transmetalation pd_intermediate2->pd_intermediate reductive_elimination Reductive Elimination re_in Ar¹-Ar² (Product) oa_in Ar¹-X (5-Haloisothiazole) tm_in Ar²-M (Organometallic Reagent) Experimental Workflow start Start: Reagent Weighing setup Reaction Setup (Flask, Catalyst, Reagents) start->setup inert Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heating & Stirring (e.g., 90-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure 5-Arylisothiazole analyze->end

References

Application Note: Leveraging 5-Iodoisothiazole in Kinase Inhibitor Synthesis via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The isothiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding site of various kinases.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-iodoisothiazole as a versatile building block for the synthesis of potent kinase inhibitors. We delve into the chemical principles underpinning its utility, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This document offers field-proven insights, detailed step-by-step protocols, and data presentation strategies to empower the rational design and efficient synthesis of novel isothiazole-based kinase inhibitors.

Introduction: The Isothiazole Scaffold in Kinase Inhibition

Kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1] Their aberrant activity can drive oncogenic signaling pathways, making them high-value therapeutic targets. The design of kinase inhibitors often focuses on developing molecules that can compete with ATP for binding in the enzyme's active site.

The isothiazole scaffold, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a pivotal component in many successful kinase inhibitors.[1][2] Its utility stems from several key properties:

  • Bioisosteric Replacement: The isothiazole ring can act as a bioisostere for other aromatic systems, allowing for the fine-tuning of physicochemical properties.[1]

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.

  • Structural Rigidity: The aromatic nature of the ring provides a rigid core, which helps to minimize the entropic penalty upon binding and can be used to orient substituents into optimal positions for interacting with the target.

Within this class of compounds, this compound stands out as an exceptionally valuable synthetic intermediate. The carbon-iodine bond is a highly effective "synthetic handle" that allows for the introduction of molecular complexity through robust and well-established chemical transformations.[3][4]

The Synthetic Versatility of this compound

The primary advantage of using this compound lies in the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.[3] This bond is more reactive than corresponding C-Br or C-Cl bonds, enabling selective functionalization.[4][5] This allows chemists to build out the core structure of a potential drug molecule by forming new carbon-carbon or carbon-heteroatom bonds with precision. Two of the most powerful and widely used methods in this context are the Suzuki-Miyaura and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon single bond between the 5-position of the isothiazole and an aryl or heteroaryl group, introduced as a boronic acid or ester.[1][6] This is a foundational strategy for creating bi-aryl structures common in Type I and Type II kinase inhibitors. The choice of a specific palladium catalyst and ligand system is critical for achieving high yields and can be tailored to the specific substrates being used.[7][8]

  • Sonogashira Coupling: This reaction forges a carbon-carbon triple bond by coupling the this compound with a terminal alkyne.[9][10][11] The resulting alkynyl-isothiazole can be a final product or an intermediate for further transformations. The rigid, linear geometry of the alkyne linker is often exploited to span the ATP binding site and access deeper hydrophobic pockets, a common strategy for enhancing potency and selectivity.

The general workflow for utilizing this compound as a central scaffold is depicted below. This iterative process of coupling and subsequent modification allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_intermediate Functionalized Scaffold cluster_final Target Molecule A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B Pd Catalyst, Base C Sonogashira Coupling (+ R-C≡CH) A->C Pd/Cu Catalysts, Base D 5-Aryl-isothiazole B->D E 5-Alkynyl-isothiazole C->E F Kinase Inhibitor D->F Further Synthetic Steps E->F Further Synthetic Steps

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Application Case Study: Targeting the TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand Nerve Growth Factor (NGF), plays a role in tumor progression and pain signaling.[1] Its dysregulation makes it an attractive target for cancer therapy. Potent kinase inhibitors based on an isothiazole core have been successfully developed to target TrkA.[12]

The development of such inhibitors relies on blocking the kinase domain of TrkA, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival and proliferative signals.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcome Cellular Response TrkA TrkA Receptor PI3K PI3K/AKT Pathway TrkA->PI3K MAPK RAS/MAPK Pathway TrkA->MAPK Outcome Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome NGF NGF NGF->TrkA binds Inhibitor Isothiazole-based Kinase Inhibitor Inhibitor->TrkA inhibits (ATP-competitive)

Caption: Simplified TrkA signaling pathway and the point of inhibition.[1]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established practices in medicinal chemistry.[1][7] They are designed to be self-validating, with clear checkpoints for monitoring reaction progress and robust purification methods.

Protocol 4.1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 5-aryl-isothiazole derivative, a common core structure in kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Flame-dried round-bottom flask or microwave synthesis vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard glassware for work-up and purification

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the this compound, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (observing the consumption of the starting material) or LC-MS until completion (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-isothiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Sonogashira Coupling of this compound

Objective: To synthesize a 5-alkynyl-isothiazole, introducing a rigid linker for probing kinase binding sites.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), typically used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF, if needed)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Same as for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the this compound, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. The copper co-catalyst and alkyne can be sensitive to oxidative homocoupling.

  • Reagent Addition: Add the anhydrous solvent (if used) and the amine base, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. Sonogashira couplings are often faster than Suzuki couplings.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation & Analysis

Systematic evaluation of newly synthesized compounds is essential. Data should be organized clearly to facilitate SAR analysis.

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
Suzuki Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2.0) 1,4-Dioxane/H₂O 100-120 70-95
Suzuki Pd(PPh₃)₄ (5) - K₂CO₃ (2.0) Toluene/H₂O 100 65-90
Sonogashira PdCl₂(PPh₃)₂ (2) - TEA THF 25-50 75-98
Sonogashira Pd(PPh₃)₄ (3) - DIPA DMF 25 80-95

This data is compiled from representative literature procedures to provide a comparative overview.[7]

Table 2: Example Structure-Activity Relationship (SAR) Data for TrkA Inhibition

Compound ID R Group at 5-position TrkA Kinase IC₅₀ (nM)
IZ-01 Phenyl 150
IZ-02 4-Methoxyphenyl 85
IZ-03 3-Aminophenyl 25
IZ-04 Phenylethynyl 40

Note: This data is hypothetical and for illustrative purposes to demonstrate how SAR data for a series of analogs synthesized from this compound would be presented. The trend of adding a hydrogen bond donor (amine) improving potency is a common observation in kinase inhibitor design.[12]

Conclusion

This compound is a powerful and versatile platform for the synthesis of kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, provides a reliable and efficient route to introduce the molecular diversity required for modern drug discovery campaigns. The protocols and strategies outlined in this application note offer a robust framework for researchers to design, synthesize, and optimize novel isothiazole-based therapeutics targeting a wide range of protein kinases.

References

Application Notes and Protocols for the Preparation of 5-Alkynylisothiazoles from 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Alkynylisothiazoles

The isothiazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The introduction of an alkynyl group at the C5 position of the isothiazole ring dramatically expands its synthetic utility and potential applications. 5-Alkynylisothiazoles serve as versatile building blocks for the synthesis of complex heterocyclic systems, conjugated polymers, and novel pharmaceutical candidates. The Sonogashira cross-coupling reaction stands as the most robust and widely adopted method for the direct formation of the C(sp²)-C(sp) bond between a 5-iodoisothiazole and a terminal alkyne, offering a powerful tool for molecular construction under mild conditions.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the preparation of 5-alkynylisothiazoles via the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide expert insights into reaction optimization to empower the synthesis of a broad spectrum of 5-alkynylisothiazole derivatives.

Mechanistic Insight: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a testament to the power of transition-metal catalysis, orchestrating the precise coupling of an aryl or vinyl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, each participating in a distinct but interconnected catalytic cycle.[1]

The Dual Catalytic Cycle

The generally accepted mechanism involves two key cycles working in concert:

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide.

  • Transmetalation: The crucial step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired 5-alkynylisothiazole and regenerate the active Pd(0) catalyst, thus completing the cycle.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with some substrates.[3] In the absence of copper, the deprotonation of the alkyne and its subsequent transfer to the palladium center are believed to occur directly on the palladium complex, often requiring a stronger base.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. The protocol is designed to be a robust starting point, with recommendations for optimization based on the specific substrates and desired outcomes.

General Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagent Preparation (Anhydrous Solvents, Degassed Base) Flask Flask Preparation (Flame-dried, Inert Atmosphere) Reagents->Flask Addition Reagent Addition (Iodoisothiazole, Catalyst, Base) Flask->Addition Alkyne Alkyne Addition (Dropwise) Addition->Alkyne Stirring Reaction Monitoring (TLC/GC-MS) Alkyne->Stirring Quench Quenching & Extraction Stirring->Quench Dry Drying & Concentration Quench->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)isothiazole

This protocol describes the synthesis of a representative 5-alkynylisothiazole.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the degassed amine base via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the this compound is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(phenylethynyl)isothiazole.

Optimization and Troubleshooting

The success of the Sonogashira coupling of this compound can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

ParameterRecommendation & RationaleTroubleshooting
Palladium Catalyst PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used and effective. For challenging substrates, more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) may improve yields.[4]Low or no yield: Use a fresh batch of catalyst or consider a more active pre-catalyst.
Copper Co-catalyst CuI is the standard co-catalyst. Its presence generally accelerates the reaction.Homocoupling of alkyne: Consider a copper-free protocol. This may require a stronger base and longer reaction times.
Base Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used. They also act as the solvent in some cases. For copper-free systems, stronger bases like K₂CO₃ or Cs₂CO₃ may be necessary.[4]Incomplete reaction: Switch to a stronger base, especially in copper-free systems. Ensure the base is anhydrous.
Solvent Anhydrous and degassed THF , DMF , or acetonitrile are common choices. Toluene can also be effective and may reduce dehalogenation side reactions.[4]Poor solubility of reagents: Switch to a more polar aprotic solvent like DMF. Ensure the solvent is rigorously dried and degassed.
Temperature Reactions with aryl iodides often proceed efficiently at room temperature to 60 °C . For less reactive substrates, increasing the temperature to 80-100 °C or using microwave heating can be beneficial.[4]Slow reaction: Gradually increase the reaction temperature. Microwave irradiation can significantly reduce reaction times.
Ligand Triphenylphosphine (PPh₃) is a standard ligand. For difficult couplings, bulky and electron-rich phosphine ligands can promote the oxidative addition step.Catalyst decomposition (formation of palladium black): Use a more stable pre-catalyst or add a slight excess of the phosphine ligand.

Data Summary: Representative Yields

The following table summarizes representative yields for the Sonogashira coupling of halo-heterocycles with various terminal alkynes, providing an expectation for the synthesis of 5-alkynylisothiazoles.

Heteroaryl HalideAlkyneCatalyst SystemBase/SolventYield (%)
3-substituted-5-methyl-4-iodoisoxazoleTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃Nup to 86
2,5-dichloro-4-iodo-1,3-thiazoleTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N / THFGood to Excellent
Aryl IodidesPhenylacetylenePd-NHC complexKOH / CH₃CN:H₂O78-95[3]
Aryl Iodides1-HexyneCuI / 1,10-phenanthrolineKF/Al₂O₃ / TolueneGood

Note: Yields are for isolated products and may vary depending on the specific substrates and reaction conditions.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-alkynylisothiazoles from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently access a wide array of these valuable compounds. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this powerful transformation in both academic and industrial research settings, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

Introduction: The Isothiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 5-Substituted Isothiazoles

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of biologically active compounds, including fungicides, anti-inflammatory agents, and potent drug candidates for treating cerebrovascular disorders.[2][3][4][5] Specifically, functionalization at the C5 position is a critical strategy for modulating the pharmacological profile of these molecules.

However, transitioning a promising laboratory-scale synthesis of a 5-substituted isothiazole to a pilot or industrial scale is a complex undertaking fraught with challenges.[6] Issues such as heat management, mass transfer, reagent cost, and process safety, which are often manageable in a round-bottom flask, can become significant obstacles in larger reactors.[6] This guide provides a framework for researchers and process chemists to navigate these challenges, offering detailed protocols and explaining the fundamental principles behind scalable synthetic strategies.

Part 1: Strategic Planning for Isothiazole Synthesis Scale-Up

The successful scale-up of any chemical process begins with a robust and well-understood synthetic route. For 5-substituted isothiazoles, several strategies exist, but not all are equally suited for large-scale production. The choice of strategy often depends on the desired substituent at C5 and the availability of starting materials.

Key Synthetic Approaches

Retrosynthetic analysis reveals several primary pathways to the isothiazole core.[2]

  • (4+1) Annulation: This atom-economical approach involves the cyclization of a four-atom synthon (containing a C-C-C-S or similar backbone) with a nitrogen source, such as ammonium acetate.[2][7] This method is attractive for its operational simplicity and often utilizes readily available β-ketodithioesters or β-ketothioamides.[7]

  • (3+2) Heterocyclization: This strategy involves the reaction of a three-atom component with a reagent providing the N-S fragment.[2] A classic example is the reaction of α,β-unsaturated aldehydes or ketones with ammonium thiocyanate.[2]

  • Ring Transformation: Isothiazoles can be synthesized from other heterocyclic systems. A notable example is the conversion of substituted furans into 5-acylisothiazoles using reagents like trithiazyl trichloride, which provides the N-S moiety.[8][9] This method is particularly powerful for accessing isothiazole ketones.

  • Functionalization of a Pre-formed Ring: Perhaps the most direct route to diverse 5-substituted isothiazoles is the modification of an existing isothiazole scaffold. Nucleophilic aromatic substitution (SNAr) on a 5-haloisothiazole is a common and highly effective method for introducing amines, alkoxides, and other nucleophiles at the C5 position.[2][8]

Critical Considerations for Scaling

Transitioning from grams to kilograms requires a shift in mindset, focusing on process robustness and safety.

  • Thermodynamic Control: Many isothiazole syntheses are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways and the formation of impurities.[6]

    • Causality: The solution is to use jacketed reactors with precise temperature control and to employ controlled, slow addition of reagents to manage the rate of heat generation.

  • Mass and Heat Transfer: Efficient mixing is crucial for maintaining reaction homogeneity and consistent temperature. What works with a small magnetic stir bar will not suffice in a 100 L reactor.

    • Causality: Mechanical overhead stirrers with appropriate impeller designs (e.g., anchor, propeller) are necessary to ensure effective mass and heat transfer, preventing localized "hot spots" or areas of high concentration that can compromise yield and purity.[6]

  • Reagent and Solvent Selection: On a large scale, the cost, safety, and environmental impact of reagents and solvents become paramount.

    • Causality: Opt for lower-cost, high-purity starting materials and solvents with favorable safety profiles (e.g., higher flash points) and potential for recycling. For instance, using sodium sulfide (Na₂S) instead of more complex sulfur transfer agents can be more economical.[10]

  • Process Safety: Syntheses involving reagents like thionyl chloride, chlorine gas, or sodium azide require rigorous hazard analysis and engineered controls (e.g., scrubbers, containment facilities) at scale.[2][11]

G cluster_0 Phase 1: Lab Scale (Grams) cluster_1 Phase 2: Scale-Up (Kilograms) cluster_2 Phase 3: Production lab_feasibility Route Scouting & Feasibility lab_optimization Reaction Optimization (Yield, Purity) lab_feasibility->lab_optimization Promising Route process_dev Process Development (Heat/Mass Transfer, Safety) lab_optimization->process_dev Tech Transfer pilot_run Pilot Plant Run (kg Scale) process_dev->pilot_run Robust Process gmp_prod GMP Manufacturing pilot_run->gmp_prod Validation

Caption: General workflow for chemical synthesis scale-up.

Part 2: Application Protocols for Scalable Synthesis

The following protocols are designed to be robust and scalable, providing detailed steps and rationale for producing key 5-substituted isothiazole intermediates.

Protocol 1: Synthesis of 1-(3-phenylisothiazol-5-yl)ethan-1-one via Furan Ring Transformation

This protocol details the conversion of 2-acetyl-5-phenylfuran to a 5-acylisothiazole, a valuable building block. The method relies on the reaction with thiazyl chloride (NSCl), generated in situ.[9]

Principle: The furan ring undergoes electrophilic attack by the NSCl reagent, leading to a ring-opened intermediate that subsequently cyclizes to form the thermodynamically stable isothiazole ring.[9] This regiospecific transformation is a powerful method for creating 3,5-disubstituted isothiazoles.

G furan 2-Acetyl-5-phenylfuran intermediate [Ring-Opened Intermediate] furan->intermediate + NSCl (Electrophilic Attack) nscl NSCl (in situ) product 1-(3-phenylisothiazol-5-yl)ethan-1-one intermediate->product Cyclization & Aromatization

Caption: Simplified mechanism for furan-to-isothiazole conversion.

Materials and Reagents

Reagent M.W. Quantity Moles Notes
2-Acetyl-5-phenylfuran 186.21 1.00 kg 5.37 Starting Material
Thionyl Chloride (SOCl₂) 118.97 1.92 kg (1.16 L) 16.11 Reagent, 3.0 eq.
Ethyl Carbamate 89.09 1.44 kg 16.11 Reagent, 3.0 eq.
Pyridine 79.10 1.27 kg (1.30 L) 16.11 Base, 3.0 eq.
Chlorobenzene 112.56 10.0 L - Solvent
Toluene 92.14 5.0 L - Extraction Solvent
2M Hydrochloric Acid - ~4.0 L - Aqueous Wash
Saturated NaHCO₃ - ~4.0 L - Aqueous Wash
Brine - 2.0 L - Aqueous Wash
Anhydrous MgSO₄ - 500 g - Drying Agent

| Isopropanol | 60.10 | 4.0 L | - | Recrystallization |

Equipment

  • 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • 10 L addition funnel.

  • 50 L separatory funnel.

  • Large Büchner funnel and vacuum flask.

Procedure

  • Reactor Setup: Assemble and dry the 20 L jacketed reactor. Purge with nitrogen. Charge the reactor with 2-acetyl-5-phenylfuran (1.00 kg) and chlorobenzene (5.0 L). Begin stirring at 150 RPM.

  • Reagent Preparation: In a separate, dry vessel under nitrogen, carefully add thionyl chloride (1.16 L) to chlorobenzene (2.0 L). Cool this mixture to 10°C.

  • In Situ Reagent Formation: In the 10 L addition funnel, dissolve ethyl carbamate (1.44 kg) and pyridine (1.30 L) in chlorobenzene (3.0 L).

  • Reaction Execution:

    • Heat the reactor contents to 120°C.

    • Once the temperature is stable, begin the simultaneous, slow, dropwise addition of the thionyl chloride solution and the ethyl carbamate/pyridine solution into the reactor over 3-4 hours.

    • Causality: Slow, simultaneous addition is critical to control the exotherm and maintain a low concentration of the reactive thiazyl chloride, minimizing side reactions.

    • After the addition is complete, maintain the reaction at 120-125°C for an additional 6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20°C.

    • Carefully and slowly quench the reaction by transferring the mixture to a vessel containing 10 L of cold water.

    • Transfer the quenched mixture to the 50 L separatory funnel. Add toluene (5.0 L) and separate the layers.

    • Wash the organic layer sequentially with 2M HCl (2 x 2.0 L), saturated NaHCO₃ (2 x 2.0 L), and brine (1 x 2.0 L).

    • Causality: The acid wash removes pyridine, while the base wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification:

    • Transfer the crude solid to a clean vessel. Add isopropanol (4.0 L) and heat to reflux until all solid dissolves.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 2 hours to complete crystallization.

    • Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 500 mL), and dry in a vacuum oven at 50°C.

Expected Outcome

Parameter Value
Yield 850 - 950 g (78-87%)
Appearance Off-white to pale yellow crystalline solid

| Purity (HPLC) | >98% |

Protocol 2: Synthesis of 4-chloro-N-propylisothiazol-5-amine via Nucleophilic Substitution

This protocol describes a scalable method for introducing an amine substituent at the C5 position of an isothiazole ring via SNAr, starting from a commercially available dichloroisothiazole derivative.

Principle: The chlorine atom at the C5 position of the isothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen and the C4-chloro substituent. Propylamine acts as the nucleophile, displacing the chloride to form the desired 5-amino derivative.

G start 3,4-Dichloroisothiazole-5-carbonitrile meisenheimer [Meisenheimer Complex Intermediate] start->meisenheimer + Propylamine (Nucleophilic Attack) nuc n-Propylamine product 4-Chloro-5-(propylamino)isothiazole-3-carbonitrile meisenheimer->product Loss of Cl⁻

Caption: SNAr mechanism for 5-amino-isothiazole synthesis.

Materials and Reagents

Reagent M.W. Quantity Moles Notes
3,4-Dichloroisothiazole-5-carbonitrile 179.03 1.00 kg 5.58 Starting Material
n-Propylamine 59.11 790 g (1.10 L) 13.39 Nucleophile, 2.4 eq.
Triethylamine (Et₃N) 101.19 620 g (0.85 L) 6.14 Base, 1.1 eq.
Acetonitrile 41.05 8.0 L - Solvent
Ethyl Acetate 88.11 10.0 L - Extraction Solvent
1M Hydrochloric Acid - ~5.0 L - Aqueous Wash
Water - 10.0 L - Aqueous Wash
Brine - 2.0 L - Aqueous Wash

| Anhydrous Na₂SO₄ | - | 500 g | - | Drying Agent |

Equipment

  • 20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet.

  • 5 L addition funnel.

  • Rotary evaporator with a large-capacity flask.

Procedure

  • Reactor Setup: Charge the 20 L jacketed reactor with 3,4-dichloroisothiazole-5-carbonitrile (1.00 kg) and acetonitrile (8.0 L). Cool the mixture to 0°C with stirring (200 RPM).

  • Reagent Addition:

    • In the addition funnel, prepare a solution of n-propylamine (1.10 L) and triethylamine (0.85 L).

    • Add this amine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

    • Causality: Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions, such as di-substitution or reaction at the nitrile group. Triethylamine is added to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature (20-25°C) and stir for 12-16 hours. Monitor for the disappearance of the starting material by HPLC.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

    • To the resulting slurry, add ethyl acetate (10.0 L) and water (5.0 L). Stir and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with 1M HCl (2 x 2.5 L), water (1 x 5.0 L), and brine (1 x 2.0 L).

    • Causality: The acid wash removes excess amines and triethylamine hydrochloride salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product is often of sufficient purity (>95%) for subsequent steps.

    • If further purification is needed, the product can be recrystallized from a heptane/ethyl acetate mixture or purified by slurry in a minimal amount of cold methyl tert-butyl ether (MTBE).

Expected Outcome

Parameter Value
Yield 1.0 - 1.1 kg (89-98%)
Appearance White to light tan solid

| Purity (HPLC) | >95% |

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-iodoisothiazole. The isothiazole core is a valuable scaffold in medicinal chemistry, but its unique electronic properties can present challenges in palladium-catalyzed reactions. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, improve reaction yields, and minimize side products.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles to help you make informed decisions for reaction optimization.

Q1: My reaction has stalled. I see high consumption of the this compound starting material but very low yield of the desired product. What is the likely cause?

A: This symptom pattern often points to two main culprits: protodeiodination or boronic acid decomposition.

  • Protodeiodination: This is a side reaction where the iodine atom on the isothiazole is replaced by a hydrogen atom from the solvent or trace water, effectively destroying your starting material.[1] It is often promoted by overly strong bases, high temperatures, or palladium-hydride (Pd-H) species.[1] Heteroaryl iodides are particularly prone to this side reaction.[1]

    • Solution: Switch to a milder base. If you are using a strong base like NaOH or KOH, consider changing to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3][4] These bases are strong enough to facilitate the reaction but are less likely to promote protodeiodination.[3] Also, ensure your solvents are anhydrous and the reaction is run under a strictly inert atmosphere to minimize sources of protons.[5]

  • Boronic Acid Decomposition: Boronic acids can be unstable under reaction conditions, leading to homocoupling (forming a biaryl from two boronic acid molecules) or protodeboronation (hydrolysis of the boronic acid back to the corresponding arene).[6] This is especially problematic at high temperatures or with excess water.[6]

    • Solution: Use a more stable boronic ester, such as a pinacol ester.[6] These are generally more robust than the corresponding acids.[6] Alternatively, ensure you are using a minimal, effective amount of a suitable base and high-quality, dry solvents.[5] Running the reaction at the lowest effective temperature can also help preserve the boronic acid.[3]

Q2: My reaction is sluggish, showing low conversion of starting materials even after extended time. What can I do to improve the reaction rate?

A: A slow reaction rate is typically due to an inefficient catalytic cycle. The two most common bottlenecks are the oxidative addition and transmetalation steps.

  • Inefficient Oxidative Addition: The first step, where the Pd(0) catalyst inserts into the carbon-iodine bond, can be slow if the catalyst system is not active enough.[5]

    • Solution: The choice of phosphine ligand is critical.[7] For heteroaryl substrates like isothiazole, bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are often superior to simpler ligands like triphenylphosphine (PPh₃).[7][8] These ligands promote the formation of highly reactive, low-coordinate L₁Pd(0) species that accelerate oxidative addition.[9]

  • Slow Transmetalation: The base plays a crucial role in activating the boronic acid for transfer to the palladium center.[2][4] If the base is too weak or poorly soluble, this step can be rate-limiting.

    • Solution: Screen a range of inorganic bases with varying strengths and solubilities, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] K₃PO₄ is often a good starting point as it is effective in many systems.[2] Ensure the base is finely powdered to maximize its surface area and reactivity.

Q3: I'm observing significant formation of palladium black and my reaction has stopped. What's happening and how can I prevent it?

A: The formation of palladium black is a sign of catalyst decomposition and deactivation.[6] The active Pd(0) catalyst has aggregated into an inactive, insoluble form. This can be caused by several factors, especially with nitrogen-containing heterocycles like isothiazole.

  • Ligand Instability or Dissociation: The phosphine ligand stabilizes the palladium center.[10] If the ligand is not robust enough or dissociates, the unprotected palladium atoms can aggregate.

    • Solution: Use a higher-stability ligand. The bulky biaryl phosphine ligands (e.g., SPhos, XPhos) form more stable complexes with palladium, preventing aggregation.[7] Using a pre-catalyst, where the ligand is already bound to the palladium, can also improve catalyst stability.

  • Coordination of Isothiazole: The nitrogen atom in the isothiazole ring can coordinate to the palladium center, inhibiting its catalytic activity and potentially leading to decomposition.[1][6]

    • Solution: Employing bulky ligands can create a sterically hindered environment around the palladium atom, which can disfavor the binding of the isothiazole nitrogen.[8] This helps keep the catalyst focused on the desired cross-coupling cycle.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for Suzuki couplings with this compound?

A: While there is no single "best" catalyst for all substrates, a highly effective starting point for this compound is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst (e.g., SPhos G3) with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[7] These ligands have demonstrated broad utility for challenging heteroaryl couplings.[8][9] A typical catalyst loading is 1-2 mol % for the palladium source and a 1:1 or 2:1 ligand-to-palladium ratio.[7]

Q2: How do I choose the right base for my reaction?

A: Base selection is a critical parameter that depends on the specific substrates and catalyst system.[2][4] A good approach is to start with a moderately strong, versatile base and optimize from there.

Base TypeExamplesStrengthsWeaknesses
Phosphates K₃PO₄Often provides high yields; good balance of basicity and solubility.Can be hygroscopic; must be finely powdered.
Carbonates Cs₂CO₃, K₂CO₃Cs₂CO₃ is highly effective for difficult couplings due to its solubility and the "caesium effect." K₂CO₃ is a good, cost-effective option.Can be less effective than phosphates for some substrates.
Hydroxides NaOH, KOHVery strong and inexpensive.High basicity can promote side reactions like protodeiodination and boronic acid decomposition.[4][5]

For sensitive substrates like this compound, K₃PO₄ is an excellent first choice.[2]

Q3: How important are anhydrous and oxygen-free conditions?

A: They are critically important for reproducibility and high yields.[5]

  • Oxygen: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive. Furthermore, oxygen can promote the unwanted homocoupling of boronic acids.[6]

  • Water: While some Suzuki reactions tolerate or even benefit from a small amount of water (especially in biphasic systems with inorganic bases), excess water can lead to protodeboronation of the boronic acid partner.[5][6]

Always use dry solvents and thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(I) (Oxidative Addition) Pd0->OxAdd Ar¹-I (this compound) Trans L₂Pd(II)(Ar¹)(Ar²) (Transmetalation) OxAdd->Trans [Ar²-B(OR)₃]⁻ (Activated Boronate) RedElim Product Complex Trans->RedElim Isomerization RedElim->Pd0 Ar¹-Ar² (Product) Base Base (e.g., K₃PO₄) Boronate [Ar²-B(OR)₃]⁻ Boronic Ar²-B(OH)₂ Boronic->Boronate + Base

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Low or No Product Yield check_sm Check Starting Material (SM) Consumption by LCMS/TLC start->check_sm sm_consumed High SM Consumption check_sm->sm_consumed Yes sm_present Low SM Consumption check_sm->sm_present No check_side_products Identify Side Products sm_consumed->check_side_products check_catalyst Catalyst Inactive? sm_present->check_catalyst protodeiodination Protodeiodination (Ar-H) and/or Protodeboronation check_side_products->protodeiodination Ar¹-H found homocoupling Boronic Homocoupling (Ar²-Ar²) check_side_products->homocoupling Ar²-Ar² found solution_base Solution: 1. Use weaker base (K₃PO₄, Cs₂CO₃) 2. Use boronic ester 3. Lower temperature protodeiodination->solution_base solution_oxygen Solution: 1. Rigorously degas reaction 2. Ensure inert atmosphere homocoupling->solution_oxygen pd_black Pd Black Observed check_catalyst->pd_black Yes no_pd_black No Pd Black, Sluggish Reaction check_catalyst->no_pd_black No solution_ligand Solution: 1. Use bulky ligand (SPhos, XPhos) 2. Use a pre-catalyst pd_black->solution_ligand solution_conditions Solution: 1. Screen ligands (SPhos, etc.) 2. Screen bases (K₃PO₄, Cs₂CO₃) 3. Increase temperature cautiously no_pd_black->solution_conditions

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Optimized Starting Protocol for this compound Suzuki Coupling

This protocol provides a robust starting point for optimization. It is designed to minimize common side reactions by using a modern catalyst system and appropriate base.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic Acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (Spherical phosphine ligand, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane or Toluene (anhydrous, ~10 mL to make 0.1 M solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1 M with respect to the this compound.[5]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-iodoisothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the common side reactions and challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying chemical principles to empower you to resolve issues in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the common route of lithiation followed by iodination.

Problem 1: Low or No Yield of this compound with a Complex Mixture of Byproducts

Question: I am attempting to synthesize this compound by treating isothiazole with n-butyllithium followed by iodine, but I am obtaining a very low yield of the desired product and a complex mixture that is difficult to purify. What is the likely cause, and how can I resolve this?

Answer:

This is a frequent challenge in the synthesis of this compound via lithiation. The primary culprit is often a competing side reaction known as ring cleavage .[1][2][3] The isothiazole ring, containing a relatively weak N-S bond, is susceptible to nucleophilic attack by strong bases like n-butyllithium.[1] This attack can lead to the opening of the heterocyclic ring, resulting in a variety of acyclic byproducts.

Causality and Resolution:

  • Mechanism of Ring Cleavage: The n-butyllithium can attack the sulfur atom, leading to the cleavage of the N-S bond and the formation of acyclic thiolates and other species.[1][3] This process is highly dependent on the reaction conditions.

  • Critical Role of Temperature: The rate of ring cleavage is highly sensitive to temperature. To minimize this side reaction, it is imperative to conduct the lithiation at very low temperatures.

    • Recommendation: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the addition of n-butyllithium and for a short period thereafter to ensure complete deprotonation at the C-5 position before the introduction of iodine. Even a slight increase in temperature can significantly favor the ring-opening pathway.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organolithium reagent.

    • Recommendation: Anhydrous tetrahydrofuran (THF) is a common and suitable solvent for this reaction. Its coordinating ability can help to stabilize the lithiated intermediate. Ensure the solvent is absolutely dry, as any moisture will quench the n-butyllithium and the lithiated isothiazole.

  • Addition Rate of n-Butyllithium: A slow, dropwise addition of n-butyllithium to the isothiazole solution can help to control the local concentration of the strong base and minimize side reactions.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield of this compound q1 Was the reaction temperature strictly maintained at -78°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the solvent (THF) anhydrous? a1_yes->q2 s1 Ring cleavage is highly probable. Repeat the reaction with strict temperature control. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the n-butyllithium added slowly? a2_yes->q3 s2 Moisture quenched the organolithium reagent. Use freshly distilled, dry THF. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the starting isothiazole pure? a3_yes->q4 s3 Rapid addition can lead to localized heating and side reactions. Add dropwise. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Consider alternative iodinating agents or synthetic routes. a4_yes->end_node s4 Impurities can interfere with the reaction. Purify the starting material. a4_no->s4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Problem 2: Formation of Di-iodinated or Other Isomeric Byproducts

Question: My analysis of the crude product shows the presence of di-iodinated isothiazoles and potentially other mono-iodinated isomers, in addition to the desired this compound. How can I improve the regioselectivity?

Answer:

The formation of di-iodinated species or other isomers suggests issues with the selectivity of the iodination step or the initial deprotonation.

Causality and Resolution:

  • Regioselectivity of Lithiation: The acidity of the ring protons in isothiazole generally follows the order H5 > H4 > H3.[2] Therefore, deprotonation with an alkyllithium reagent should preferentially occur at the C-5 position.[2] However, substituents on the isothiazole ring can alter this selectivity. For instance, in 4-methylisothiazole, lithiation occurs mainly at C-5, but some attack at C-3 is also observed.[1]

    • Recommendation: If you are using a substituted isothiazole, be aware of the directing effects of the substituents. A thorough literature search on the lithiation of your specific substrate is advisable.

  • Equivalents of Reagents: Using an excess of n-butyllithium or iodine can lead to di-lithiation followed by di-iodination, or direct di-iodination of the product under certain conditions.

    • Recommendation: Use a slight excess (typically 1.05-1.1 equivalents) of n-butyllithium to ensure complete conversion of the starting material. Then, use approximately 1.1-1.2 equivalents of iodine. Carefully controlling the stoichiometry is key to minimizing the formation of poly-iodinated species.

  • Alternative Iodinating Agents: While iodine is the most common electrophile for quenching the lithiated intermediate, other reagents can be considered, although they are more commonly used in direct electrophilic iodination. For the lithiation-quench sequence, molecular iodine is generally effective and economical.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the lithiation of isothiazole before adding iodine?

A1: The lithiation is typically very fast at -78 °C. A reaction time of 15 to 30 minutes after the complete addition of n-butyllithium is usually sufficient to ensure complete deprotonation at the C-5 position. Prolonged reaction times at this stage may increase the likelihood of side reactions, including ring cleavage.

Q2: How can I effectively purify the final this compound product?

A2: Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The polarity of the eluent can be gradually increased to first elute non-polar byproducts, followed by the desired this compound. It is advisable to monitor the fractions by thin-layer chromatography (TLC).

Q3: Are there alternative methods for the synthesis of this compound that avoid the use of organolithium reagents?

A3: Yes, while the lithiation-iodination route is common, other methods exist. For example, if a 5-aminoisothiazole precursor is available, a Sandmeyer-type reaction can be employed.[2] This involves diazotization of the amino group followed by treatment with an iodide salt, such as potassium iodide.[2] However, the Sandmeyer reaction has its own set of challenges, including the instability of the diazonium salt and the potential for side reactions.[4]

Q4: Can I use other organolithium reagents besides n-butyllithium?

A4: Other organolithium reagents like sec-butyllithium or tert-butyllithium can be used, but they are stronger bases and may lead to different selectivity or an increase in side reactions. LDA (lithium diisopropylamide) is a non-nucleophilic base that can also be used for deprotonation and may reduce the incidence of ring cleavage. The optimal choice of base can depend on the specific isothiazole substrate.

Experimental Protocol: Synthesis of this compound via Lithiation

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials and Reagents:

  • Isothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Iodine

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, dissolve isothiazole (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes.

  • Iodination: In a separate flask, dissolve iodine (1.1 equivalents) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the lithiated isothiazole solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes ring cleavage and other side reactions.[2]
n-BuLi (equiv.) 1.05 - 1.1Ensures complete deprotonation without significant excess.
Iodine (equiv.) 1.1 - 1.2Drives the reaction to completion and minimizes unreacted lithiated intermediate.
Lithiation Time 15 - 30 minSufficient for deprotonation; longer times may increase side reactions.

Visualizing the Reaction Pathway

G cluster_0 Synthesis of this compound cluster_1 Side Reaction Isothiazole Isothiazole Lithiated_Intermediate 5-Lithioisothiazole Isothiazole->Lithiated_Intermediate + n-BuLi -78°C, THF Ring_Cleavage Ring Cleavage Products Isothiazole->Ring_Cleavage + n-BuLi (Higher Temp.) Product This compound Lithiated_Intermediate->Product + I₂

Caption: Reaction pathway for the synthesis of this compound and the competing ring cleavage side reaction.

References

Technical Support Center: Purification of 5-Iodoisothiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 5-iodoisothiazole. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific separation. The purification of halogenated heterocycles can be non-trivial due to potential stability issues and the close polarity of synthetic byproducts. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

This is the most common issue encountered. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive molecules, particularly those with electron-rich rings or labile C-I bonds. For this compound, this can lead to decomposition, protonation followed by undesired reactions, or irreversible binding to the stationary phase.

Signs of Degradation:

  • Streaking on TLC: The spot elongates and "tails" significantly, even in well-chosen solvent systems.

  • Low Mass Recovery: The total weight of the product recovered is substantially lower than the amount loaded.

  • Appearance of New Spots: TLC analysis of collected fractions shows new, often more polar, impurities that were not in the crude mixture.

  • Irreversible Adsorption: A colored band may remain at the top of the column that does not elute.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. A common method is to use a solvent system containing a small amount of a basic modifier, like triethylamine (NEt₃) or pyridine. Typically, 0.1-1% (v/v) of triethylamine is added to the eluent.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative, available in acidic, neutral, and basic grades. For potentially acid-sensitive compounds, basic alumina (Brockmann activity II or III) is often an excellent choice.[2]

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[3]

Before committing your entire batch, it is crucial to perform a stability test.

Q2: How do I select the optimal stationary and mobile phases for my separation?

The selection process should be systematic and data-driven, starting with small-scale analysis before proceeding to a preparative column.

Step 1: Stationary Phase Stability Test Before optimizing the mobile phase, confirm your compound is stable on the chosen stationary phase. A recommended protocol for this is detailed in the "Experimental Protocols" section below.[2] This test involves stirring a small sample of your crude material with a slurry of the proposed stationary phase (e.g., silica, neutral alumina, basic alumina) for a period mimicking the column run time and analyzing the supernatant by TLC or ¹H NMR to check for degradation.[2]

Step 2: Mobile Phase Screening with TLC Thin-Layer Chromatography (TLC) is your primary tool for mobile phase selection.

  • Goal: Find a solvent system where the this compound has an Rƒ value between 0.25 and 0.40 . This range generally provides the best balance for good separation and reasonable elution time on a column.

  • Starting Solvents: For a moderately polar compound like this compound, begin with a binary mixture of a non-polar solvent and a slightly more polar one. Common starting points include:

    • Hexanes/Ethyl Acetate

    • Hexanes/Dichloromethane

    • Toluene/Ethyl Acetate

  • Optimization: Adjust the ratio of the solvents until the desired Rƒ is achieved. If the separation between your product and key impurities is poor, consider adding a third solvent or switching to a different solvent system entirely.

Q3: What are the likely impurities I need to separate from this compound?

The impurities will depend on the synthetic route used. Common impurities in the synthesis of isothiazoles and related halogenated heterocycles include:

  • Starting Materials: Unreacted precursors.

  • Isomers: Positional isomers if the iodination is not perfectly regioselective.

  • Di-iodinated Species: Over-iodination can lead to di-iodoisothiazole byproducts.

  • Hydrolysis Products: Reaction of the isothiazole ring with water, potentially leading to ring-opened products.

  • De-iodinated Product: Loss of the iodine atom to yield the parent isothiazole.

Identifying these by TLC is the first step to developing a purification strategy.

Troubleshooting Guide for this compound Purification

This guide addresses specific problems observed during the column chromatography process.

Problem Observed Probable Cause(s) Recommended Solution(s)
No product elutes from the column, or recovery is extremely low (<20%). 1. Degradation on Column: The compound is decomposing on the acidic silica gel.[3] 2. Irreversible Adsorption: Strong, non-elutable binding to the stationary phase. 3. Incorrect Solvent System: The eluent is not polar enough to move the compound.1. Perform a stability test (Protocol 1). Switch to deactivated silica or basic alumina.[2][3] 2. Re-evaluate the mobile phase using TLC. If the spot remains at the baseline in 100% ethyl acetate, a more polar system (e.g., with methanol) may be needed.[3]
The product elutes very quickly (in the first few fractions) with impurities. 1. Eluent is too polar: The mobile phase has a very high elution strength, causing all components to travel with the solvent front. 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of stationary phase.1. Reduce the polarity of the mobile phase. Aim for an Rƒ of 0.25-0.40 on TLC. 2. Use a larger column. A general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight. 3. Consider "dry loading" the sample, which can improve band sharpness.[4]
Poor separation between this compound and an impurity (overlapping fractions). 1. Inadequate Resolution: The chosen solvent system does not sufficiently differentiate between the components. 2. Poor Column Packing: Channels or cracks in the stationary phase bed lead to band broadening. 3. Elution is too fast: Insufficient time for equilibrium between the mobile and stationary phases.[4]1. Re-screen mobile phases. Try different solvent combinations (e.g., switch from ethyl acetate to dichloromethane). 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity.[5] 3. Repack the column carefully, ensuring a level and homogenous bed. 4. Reduce the flow rate to allow for better separation.[4]
Product fractions are pure by TLC, but contain a yellow/brown color. 1. Co-eluting colored impurity: A colored byproduct has the same Rƒ as your product in the chosen system. 2. Trace degradation: Minor on-column decomposition is occurring, releasing colored byproducts.1. Try a different solvent system. The co-elution may be resolved with a different mobile phase. 2. Pass the combined, evaporated fractions through a short plug of a different adsorbent (e.g., alumina if the column was silica) or activated carbon to remove color.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving purification issues.

G start Poor Purification Result symptom1 Low / No Recovery start->symptom1 symptom2 Poor Separation start->symptom2 symptom3 Product Elutes Too Fast start->symptom3 cause1a Degradation on Column? symptom1->cause1a cause1b Eluent Too Weak? symptom1->cause1b cause2a Poor Rƒ Separation? symptom2->cause2a cause2b Column Packed Poorly? symptom2->cause2b cause2c Flow Rate Too High? symptom2->cause2c cause3a Eluent Too Strong? symptom3->cause3a cause3b Column Overloaded? symptom3->cause3b solution1a Run Stability Test (Protocol 1) Use Alumina or Deactivated Silica cause1a->solution1a Yes solution1b Increase Eluent Polarity cause1b->solution1b Yes solution2a Re-screen Solvents Use Gradient Elution cause2a->solution2a Yes solution2b Repack Column Carefully cause2b->solution2b Yes solution2c Reduce Flow Rate cause2c->solution2c Yes solution3a Decrease Eluent Polarity cause3a->solution3a Yes solution3b Increase Column Size (Silica:Crude > 40:1) cause3b->solution3b Yes

Caption: A workflow for troubleshooting column chromatography of this compound.

Experimental Protocols

Protocol 1: Stationary Phase Stability Test

This protocol is adapted from methodologies designed to assess the stability of sensitive compounds prior to purification.[2]

Objective: To determine if this compound is stable on a given stationary phase (e.g., silica gel, alumina) in a chosen eluent.

Methodology:

  • Prepare Slurries: In three separate vials, place ~500 mg of each stationary phase to be tested (e.g., Vial 1: Silica Gel; Vial 2: Neutral Alumina; Vial 3: Basic Alumina). To each vial, add 2 mL of the proposed starting eluent (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Prepare Sample Solution: Dissolve ~30 mg of your crude this compound material in 1 mL of the eluent.

  • Reference Sample: Spot a TLC plate with the crude sample solution. This is your T=0 reference. Keep a small aliquot of this solution as a control.

  • Incubation: Add 0.3 mL of the crude sample solution to each of the three stationary phase slurries.

  • Stir: Cap the vials and stir them at room temperature for 1 hour (to simulate a typical column run time).

  • Analysis:

    • After 1 hour, allow the solid to settle.

    • Carefully spot a new TLC plate with the supernatant from each of the three vials, alongside the T=0 reference spot.

    • Develop the TLC plate and visualize.

  • Interpretation: Compare the lanes for each stationary phase against the T=0 reference.

    • Stable: The lane looks identical to the reference.

    • Unstable: The product spot is diminished or absent, and/or new spots (especially at the baseline) have appeared. Choose the stationary phase that shows no degradation.

Protocol 2: General Column Chromatography Purification

Objective: To purify this compound using flash column chromatography.

Methodology:

  • Column Selection: Choose a column with an appropriate diameter for the amount of material (e.g., a 2-4 cm diameter column for 1-2 g of crude product).

  • Packing the Column (Wet Loading):

    • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (or your chosen stationary phase) in the least polar starting eluent. Use a ratio of approximately 40-50 g of silica for every 1 g of crude material.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through as you add more slurry, ensuring a consistently packed bed without air bubbles.[5]

    • Once all the silica is added, drain the excess solvent until it is just level with the top of the silica bed. Add a protective layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

    • Using a pipette, carefully and evenly apply the concentrated sample solution to the top of the sand layer.[4]

    • Drain the solvent until it is just absorbed into the sand/silica.

    • Carefully add a small amount of the starting eluent, wash the sides of the column, and drain again. Repeat this wash step twice to ensure the entire sample is loaded in a tight band.

  • Elution:

    • Carefully fill the top of the column with the eluent.

    • Apply gentle, steady air pressure to achieve a consistent flow rate. A good rate is a solvent level drop of about 2 inches per minute.[4]

    • Begin collecting fractions immediately.

  • Fraction Monitoring:

    • Periodically analyze the collected fractions by TLC to determine which contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate the purified this compound.

References

Technical Support Center: Preventing Deiodination of 5-Iodoisothiazole During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the unwanted deiodination of 5-iodoisothiazole during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions to maximize your yield of the desired coupled product and minimize the formation of the isothiazole byproduct.

Introduction: The Challenge of this compound

The isothiazole ring is a valuable scaffold in medicinal chemistry. The carbon-iodine bond at the 5-position offers a reactive handle for introducing molecular complexity via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the electron-deficient nature of the isothiazole ring and the lability of the C-I bond can lead to a significant side reaction: reductive deiodination (or proto-deiodination), where the iodine atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification.

This guide will walk you through the common causes of deiodination and provide robust strategies to mitigate this undesired pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deiodination in palladium-catalyzed cross-coupling reactions?

A1: Deiodination, or proto-dehalogenation, is a reductive cleavage of the carbon-iodine bond.[1] In the context of a palladium catalytic cycle, it is often proposed to occur via two main pathways:

  • β-Hydride Elimination: After oxidative addition of the this compound to the Pd(0) catalyst, if a hydride source is present, a palladium-hydride species can form. Reductive elimination of this intermediate leads to the deiodinated isothiazole.

  • Direct Hydrogenolysis: Residual hydrogen gas or other reducing agents in the reaction mixture can react with the palladium catalyst to form palladium hydride species, which can then participate in the reductive cleavage of the C-I bond.[1]

Q2: Why is this compound particularly susceptible to deiodination?

A2: The susceptibility of this compound to deiodination is due to a combination of factors. The electron-withdrawing nature of the isothiazole ring can polarize the C-I bond, making it more susceptible to certain nucleophilic attacks or reductive processes. Additionally, the oxidative addition step to the Pd(0) catalyst is generally facile for aryl iodides, but if subsequent steps in the catalytic cycle (like transmetalation or reductive elimination) are slow, the organopalladium intermediate has a longer lifetime, increasing the probability of encountering a hydride source and undergoing deiodination.[2]

Q3: Are certain cross-coupling reactions more prone to deiodination than others?

A3: While deiodination can occur in any of these reactions, its prevalence can vary. For instance, in Stille couplings, proto-dehalogenation can be a notable side reaction.[3] In Sonogashira couplings, the presence of amine bases and potential for side reactions with the copper co-catalyst can sometimes contribute to undesired pathways.[4] The choice of base, solvent, and temperature are critical variables across all coupling types.

Troubleshooting Guide: Minimizing Deiodination

Issue 1: Significant Deiodination Observed by LC-MS or NMR

This is the most common problem encountered. The presence of a significant peak corresponding to the mass of isothiazole indicates that the deiodination pathway is competing effectively with your desired cross-coupling.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[5]

    • Explanation: A ligand that is not sufficiently electron-rich or sterically bulky may not promote the desired reductive elimination step of the cross-coupling cycle efficiently. This can lead to a longer-lived organopalladium intermediate, which is susceptible to deiodination.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of both oxidative addition and reductive elimination, which can outcompete the deiodination pathway.[6][7] Consider screening ligands from the Buchwald series, such as SPhos or XPhos, which have demonstrated broad utility in challenging cross-coupling reactions.[8]

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, but a poor choice can promote deiodination.

    • Explanation: Some bases, particularly in the presence of certain solvents (like alcohols), can generate hydride species that lead to deiodination. For example, the use of sodium ethoxide in ethanol is a known method for reductive dehalogenation.

    • Solution:

      • For Suzuki-Miyaura reactions, consider switching to a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[3]

      • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[9] Ensure the base is anhydrous.

      • For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is standard. Ensure it is distilled and dry.[4]

  • Presence of Hydride Sources: Unintentional introduction of hydride sources is a common culprit.

    • Explanation: Water, alcohols used as solvents, or even impurities in reagents can act as hydride sources.

    • Solution:

      • Use anhydrous and deoxygenated solvents and reagents.[3]

      • If possible, avoid alcoholic solvents. Toluene, dioxane, or DMF are often better choices, though solvent choice can also impact dehalogenation rates.[3]

      • Ensure all reagents are of high purity.

  • Reaction Temperature is Too High: Elevated temperatures can accelerate both the desired reaction and undesired side reactions.

    • Explanation: While heating is often necessary to drive cross-coupling reactions to completion, excessively high temperatures can lead to catalyst decomposition and promote side reactions like deiodination.[4]

    • Solution: Screen a range of temperatures. Start at a lower temperature (e.g., 60-80 °C) and gradually increase it. Microwave heating can sometimes provide rapid heating and improve yields for challenging couplings.[3]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the ligand to minimize deiodination.

  • Preparation: In a glovebox, prepare separate reaction vials. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4.4 mol%).

  • Reagent Addition: To each vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 0.2 M) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., 80 °C).

  • Monitoring: Monitor the reactions by LC-MS at regular intervals (e.g., 1h, 4h, 16h) to determine the ratio of the desired product to the deiodinated byproduct.

LigandTypical ObservationRecommendation
PPh₃Often sluggish, may lead to significant deiodination.Generally not recommended for challenging substrates.
XPhosHigh reactivity, often suppresses deiodination.Excellent starting point for screening.[8]
SPhosSimilar to XPhos, very effective.Excellent alternative to XPhos.[8]
RuPhosParticularly effective for Buchwald-Hartwig aminations.[9]Consider for C-N bond formation.

Visualizing the Catalytic Pathways

To better understand the competing reactions, consider the following diagrams:

Cross-Coupling vs. Deiodination cluster_coupling Desired Cross-Coupling Pathway cluster_deiodination Undesired Deiodination Pathway A Pd(0)L_n B Isothiazole-Pd(II)(I)L_n (Oxidative Addition) A->B Isothiazole-I C Isothiazole-Pd(II)(R)L_n (Transmetalation) B->C R-M E Isothiazole-Pd(II)(I)L_n D Isothiazole-R (Coupled Product) C->D Reductive Elimination F Isothiazole-Pd(II)(H)L_n E->F Hydride Source G Isothiazole-H (Deiodinated Byproduct) F->G Reductive Elimination start->A

Caption: Competing catalytic pathways for this compound.

Summary of Recommended Starting Conditions

The following table provides a general starting point for optimizing your cross-coupling reaction to minimize deiodination.

ParameterSuzuki-MiyauraBuchwald-Hartwig AminationSonogashira
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂PdCl₂(PPh₃)₂
Ligand XPhos or SPhosRuPhos or XPhosXPhos or P(t-Bu)₃
Base K₃PO₄ or Cs₂CO₃NaOt-Bu or LHMDSEt₃N or DIPEA
Solvent Toluene or DioxaneToluene or DioxaneTHF or DMF
Temperature 80-110 °C80-110 °CRoom Temp to 80 °C

Note: These are generalized conditions and may require optimization for your specific substrate. Always perform small-scale screening reactions to identify the optimal conditions.

References

Technical Support Center: Sonogashira Coupling with 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (aryl/vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2] This reaction has become indispensable in medicinal chemistry and materials science for the construction of complex molecular architectures, including pharmaceuticals, natural products, and conjugated polymers.[3][4]

While powerful, the Sonogashira coupling of electron-deficient N-heterocyclic halides, such as 5-iodoisothiazole, presents unique challenges. Researchers often encounter issues like low yields, catalyst deactivation, and competing side reactions that are less prevalent with simpler aryl halides. The isothiazole ring's electronic properties and its potential to coordinate with the metal catalyst can complicate the reaction's catalytic cycle.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your Sonogashira couplings with this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Sonogashira reaction with this compound is resulting in low conversion or no product at all. Where should I start my investigation?

A: When a Sonogashira reaction fails, a systematic check of your reagents and reaction conditions is the most effective troubleshooting approach. The primary culprits are often related to catalyst integrity and atmospheric purity.

  • Catalyst & Reagent Quality:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[5] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) form. Always use a fresh, high-quality palladium source.[5]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is easily oxidized. For consistent results, use CuI from a freshly opened bottle. Discolored (green or brown) CuI should be discarded.

    • Base Purity: The amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the alkyne and neutralizing the HX generated.[6] It should be anhydrous and free from oxidative impurities. Consider using a freshly distilled amine.[5]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of your alkyne (Glaser coupling).[5][7][8] It is critical to thoroughly degas your solvent(s) and run the reaction under a strictly inert atmosphere, such as argon or nitrogen, using Schlenk techniques or a glovebox.[5][8]

Q: I've confirmed my reagents are pure and my technique is sound, but the yield is still poor. Could the specific catalyst, ligand, or base be mismatched for this compound?

A: Absolutely. The electronic nature of the this compound substrate often requires careful optimization of the catalytic system. Standard conditions may not be sufficient.

  • Catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are good starting points, challenging substrates benefit from more robust systems.[9][10] The oxidative addition of this compound to the Pd(0) center is a critical step.[11] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can stabilize the palladium catalyst, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[12][13] N-Heterocyclic carbene (NHC) ligands are also highly effective alternatives to phosphines, offering strong σ-donation and excellent stability.[9][14]

  • Base & Solvent Optimization: The choice of base and solvent is interdependent and can dramatically influence the reaction's success.

    • Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and can also serve as the solvent.[13] However, for some heteroaromatic substrates, stronger, non-coordinating inorganic bases such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, THF) may provide superior results and minimize side reactions.[13][15]

    • Solvents: Common solvents include THF, DMF, and toluene.[5] The solvent must fully dissolve all components. Be aware that some solvents can have negative effects; for instance, DMF has been reported to slow certain Sonogashira reactions, while THF may be a cleaner choice.[15] Always ensure the solvent is anhydrous and rigorously degassed.[5]

Q: Does the reaction temperature need to be adjusted for this compound?

A: Yes. While the carbon-iodine bond is the most reactive of the halides, the overall reactivity is substrate-dependent.[1] Many Sonogashira couplings with aryl iodides proceed well at room temperature.[6] However, if you observe low conversion, a modest increase in temperature (e.g., 40-60 °C) can significantly improve the reaction rate.[16][17] Be cautious, as excessively high temperatures can lead to faster catalyst decomposition and an increase in side product formation.[5][18] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.

Issue 2: Pervasive Side Reactions

Q: My reaction is consuming the starting materials, but the main product is a dimer of my alkyne. What is this side product and how can I avoid it?

A: You are observing the Glaser-Hay coupling, the most common side reaction in copper-mediated Sonogashira protocols.[1][7] This reaction is an oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen.[7][19]

Here are the most effective strategies to suppress Glaser coupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Improve your degassing technique (e.g., use multiple freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[8]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]

  • Reduce Copper(I) Loading: Minimize the amount of CuI to the lowest effective level (e.g., 1-5 mol%).

  • Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to use a copper-free Sonogashira protocol.[1][20][21] These methods were developed specifically to circumvent the Glaser coupling issue.

Q: I am isolating isothiazole (without the iodine) instead of my desired product. What is causing this dehalogenation?

A: This side reaction is known as proto-dehalogenation, where the iodine atom is replaced by a hydrogen atom.[15][16] It can occur through the formation of a palladium-hydride intermediate, which then reductively eliminates to give the dehalogenated arene.

Key factors influencing dehalogenation and potential solutions include:

  • Catalyst System: The choice of palladium catalyst and ligand can influence the propensity for this side reaction. In some cases, a copper-free protocol may offer better results.[15]

  • Base and Solvent: The base is critical. Stronger bases can sometimes accelerate dehalogenation.[15] Screening different bases (e.g., switching from an amine to an inorganic base like K₂CO₃) or changing the solvent can have a significant impact. For example, some systems show more dehalogenation in DMF compared to THF.[15]

  • Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of palladium-hydride species and other side reactions.[15]

Frequently Asked Questions (FAQs)

Q: Is a copper co-catalyst essential for the Sonogashira coupling?

A: Not always. The "classic" Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[1] The role of copper is to facilitate the deprotonation of the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[11] This allows the reaction to proceed under very mild conditions.[1] However, as discussed, the copper catalyst is also responsible for the undesirable Glaser homocoupling side reaction.[1][7]

"Copper-free" Sonogashira protocols have been extensively developed to avoid this issue.[20][21] In these systems, the alkyne is believed to coordinate directly with the palladium center before deprotonation by the amine base.[9] While this avoids Glaser coupling, these reactions may require different optimization, such as stronger bases, different ligands, or higher temperatures, to achieve comparable efficiency.

Q: What is the general reactivity order for aryl halides in the Sonogashira reaction?

A: The reactivity of the sp²-carbon electrophile is primarily dictated by the strength of the carbon-halogen bond, which affects the ease of the oxidative addition step. The generally accepted order of reactivity is: C-I > C-OTf > C-Br >> C-Cl [1][6] This is why this compound is a good starting point for these couplings, as aryl iodides are the most reactive halides.[22]

Q: How should I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting materials (this compound and the alkyne) and the formation of the product. For more quantitative analysis and to check for the formation of side products like the Glaser dimer, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Data & Optimization Parameters

Optimizing a Sonogashira coupling often involves screening several parameters. The following table provides a summary of common variables and their effects on a model reaction.

ParameterVariableTypical RangeRationale & Potential Impact
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%PdCl₂(PPh₃)₂ is often more air-stable. Higher loading may be needed for difficult couplings.[9]
Ligand PPh₃, XPhos, SPhos2-10 mol%Bulky, electron-rich ligands (XPhos, SPhos) can improve yields for challenging substrates.[13][23]
Cu Co-catalyst CuI1-10 mol%Essential for classic Sonogashira. High loading can increase Glaser coupling.[23] Omit for copper-free protocols.
Base TEA, DIPEA, K₂CO₃, Cs₂CO₃2-3 equiv.Amine bases are standard. Inorganic bases may reduce side reactions like dehalogenation.[15][23]
Solvent THF, DMF, Toluene, Dioxane-Must dissolve all components. Should be anhydrous and degassed. Solvent choice can affect side reactions.[5]
Temperature Room Temp to 100 °C-Iodides often react at RT. Higher temperatures may be needed but can cause catalyst decomposition.[16][24]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with a terminal alkyne.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-5 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by a degassed amine base (e.g., triethylamine, 2-3 equiv.).[10]

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, rinsing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser homocoupling and may be beneficial for sensitive substrates.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., THF or dioxane) and an inorganic base (e.g., finely ground K₂CO₃, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles Figure 1: Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd_complex Ar-Pd(II)L₂-I Pd_add->Pd_complex Ar-I Transmetal Transmetalation Cu_complex [Cu(I)] Pd_trans_complex Ar-Pd(II)L₂-C≡CR Transmetal->Pd_trans_complex Cu-C≡CR Red_elim Reductive Elimination Cu_acetylide Cu-C≡CR Red_elim->Pd0 Ar-C≡CR Alkyne H-C≡CR Base_deprot Base Cu_acetylide->Transmetal Base_deprot->Cu_acetylide + Cu(I) - Base-H⁺

Caption: The interconnected Palladium and Copper catalytic cycles.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Workflow for Low Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Pd Catalyst? - Pure CuI? - Anhydrous/Degassed Solvents? - Pure Base? start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_atmosphere 2. Ensure Inert Atmosphere - Degas Solvents Thoroughly? - Using Schlenk/Glovebox? check_reagents->check_atmosphere Reagents OK check_atmosphere->start Technique Faulty (Improve Setup) optimize_catalyst 3. Optimize Catalyst System - Screen Ligands (e.g., XPhos) - Try Different Pd Precursor check_atmosphere->optimize_catalyst Atmosphere OK optimize_conditions 4. Optimize Conditions - Screen Bases (Amine vs. Inorganic) - Screen Solvents (THF, Dioxane) - Gently Increase Temperature optimize_catalyst->optimize_conditions consider_cu_free 5. Consider Copper-Free Protocol (If Glaser coupling is also an issue) optimize_conditions->consider_cu_free success Yield Improved consider_cu_free->success

Caption: A systematic approach to troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Low Conversion in 5-Iodoisothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 5-iodoisothiazole reactions. This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving low conversion issues, ensuring the success of your synthetic endeavors.

Introduction to this compound Reactivity

Isothiazoles are a significant class of heterocyclic compounds that form the backbone of numerous materials and pharmaceuticals.[1][2] The this compound moiety, in particular, is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular complexity. However, the unique electronic properties of the isothiazole ring can present challenges, often leading to low reaction yields. This guide will walk you through a systematic approach to troubleshooting these issues.

Part 1: General Troubleshooting Workflow

Low conversion in a chemical reaction can stem from a multitude of factors. Before delving into specific reaction types, it's crucial to assess the fundamental parameters of your experimental setup. The following flowchart provides a logical progression for diagnosing the root cause of poor yields.

Troubleshooting_Workflow cluster_start Initial Observation cluster_reagents Reagent & Material Integrity cluster_conditions Reaction Conditions cluster_analysis Analysis & Side Reactions cluster_solution Resolution Start Low Conversion of this compound Reagent_Purity Verify Purity of Starting Materials (this compound, Coupling Partner) Start->Reagent_Purity Side_Products Analyze for Side Products (e.g., Homocoupling, Dehalogenation) Start->Side_Products Directly analyze crude mixture Solvent_Quality Check Solvent Quality (Anhydrous, Degassed) Reagent_Purity->Solvent_Quality If pure Catalyst_Activity Assess Catalyst & Ligand Activity (Age, Storage, Source) Solvent_Quality->Catalyst_Activity If high quality Base_Quality Evaluate Base Quality (Anhydrous, Finely Ground) Catalyst_Activity->Base_Quality If active Temperature Optimize Temperature Base_Quality->Temperature If high quality Concentration Adjust Concentration Temperature->Concentration If optimized Reaction_Time Modify Reaction Time Concentration->Reaction_Time If optimized Atmosphere Ensure Inert Atmosphere Reaction_Time->Atmosphere If optimized Atmosphere->Side_Products If inert Decomposition Check for Starting Material Decomposition Side_Products->Decomposition If minimal Optimization Systematic Reaction Optimization (DoE as needed) Decomposition->Optimization If stable

Caption: A systematic workflow for troubleshooting low conversion in this compound reactions.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific issues commonly encountered in palladium-catalyzed cross-coupling reactions involving 5-iodoisothiazoles.

Issue 1: My Suzuki-Miyaura coupling with a this compound is sluggish or fails completely.

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the isothiazole nucleus can sometimes complicate this transformation.

Possible Cause 1: Catalyst Inhibition by the Isothiazole Nitrogen

The lone pair of electrons on the isothiazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition.

  • Expert Insight: This inhibitory effect is a known challenge with nitrogen-containing heterocycles in cross-coupling chemistry. The choice of ligand is critical to mitigate this issue.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective as they promote the desired catalytic cycle.[3]

    • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal. Consider using pre-catalysts like Pd₂(dba)₃ with a suitable ligand, or palladacycles, which can be more robust.[3]

Possible Cause 2: Inefficient Transmetalation

The transmetalation step, involving the transfer of the organic group from the boron reagent to the palladium center, is often rate-limiting and highly dependent on the base.

  • Expert Insight: The choice of base is not trivial and is often substrate-dependent. An inappropriate base can lead to a stalled catalytic cycle.

  • Solution:

    • Base Screening: A systematic screening of bases is recommended. Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For sensitive substrates, milder bases like KF may be beneficial.[5]

    • Solvent System: The presence of water is often crucial for efficient transmetalation. A mixture of an organic solvent (e.g., toluene, dioxane, THF, or DMF) with water is standard.[4][5] Ensure optimal solubility of all components.

Possible Cause 3: Protodeboronation of the Boronic Acid

This side reaction involves the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for cross-coupling.

  • Expert Insight: This is a common issue, especially with electron-rich or heteroaromatic boronic acids.

  • Solution:

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[4]

    • Minimize Water and Reaction Time: While some water is often necessary, excessive amounts can promote protodeboronation. Monitor the reaction closely and work it up promptly upon completion.[3]

ParameterRecommended Starting Conditions for Suzuki-Miyaura Coupling
Palladium Source Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos, XPhos, RuPhos (1.1-1.5 eq. relative to Pd)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 10:1 to 5:1)
Temperature 80-110 °C
Issue 2: My Sonogashira coupling with this compound results in low yield and significant homocoupling of the alkyne.

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. However, undesired side reactions can plague this transformation.

Possible Cause 1: Glaser Homocoupling

The copper(I) co-catalyst, essential for the standard Sonogashira reaction, can also promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[6]

  • Expert Insight: Meticulous exclusion of oxygen is paramount to suppress Glaser coupling.

  • Solution:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents.

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often require a palladium catalyst with a suitable ligand (e.g., a phosphine or an N-heterocyclic carbene) and a base.[6][7]

Possible Cause 2: Dehalogenation of this compound

The C-I bond can be reductively cleaved, leading to the formation of the parent isothiazole.

  • Expert Insight: This can be promoted by certain bases or impurities.

  • Solution:

    • Base Selection: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure they are pure and dry.

    • Reaction Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction. The high reactivity of the C-I bond often allows for milder conditions compared to C-Br or C-Cl bonds.[6][8]

ParameterRecommended Starting Conditions for Sonogashira Coupling
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%), Pd(PPh₃)₄ (1-3 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Et₃N, DIPEA (2-5 equivalents, can also be used as solvent)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C
Issue 3: I am observing ring-opening of the isothiazole ring during lithiation prior to iodination or in subsequent reactions.

The isothiazole ring can be susceptible to nucleophilic attack, leading to ring cleavage.

Possible Cause: Nucleophilic Attack at Sulfur

Strongly nucleophilic and basic reagents, such as organolithiums, can attack the sulfur atom of the isothiazole ring, initiating a ring-opening cascade.[9][10]

  • Expert Insight: This is a known decomposition pathway for isothiazoles, especially when treated with strong organometallic bases at elevated temperatures.[10]

  • Solution:

    • Low Temperatures: When performing reactions involving organolithiums, such as a lithium-halogen exchange, it is critical to maintain very low temperatures (e.g., -78 °C).[11][12]

    • Choice of Base: For deprotonation reactions, consider using lithium amides like lithium diisopropylamide (LDA), which are strong bases but generally less nucleophilic than alkyllithiums.

    • Rapid Quenching: After the formation of the lithiated species, quench the reaction with the electrophile (e.g., iodine) at low temperature without allowing the mixture to warm up.

Ring_Opening Isothiazole Isothiazole Ring Attack Nucleophilic Attack at Sulfur Isothiazole->Attack Organolithium R-Li Organolithium->Attack Ring_Cleavage Ring Cleavage Attack->Ring_Cleavage Products Acyclic Products Ring_Cleavage->Products

Caption: A simplified representation of the nucleophilic ring-opening of the isothiazole ring.

Issue 4: My Buchwald-Hartwig amination of this compound is not proceeding.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Similar to Suzuki coupling, catalyst inhibition can be a significant hurdle.

Possible Cause 1: Catalyst Inhibition

Both the amine nucleophile and the isothiazole nitrogen can compete for coordination to the palladium center, hindering the catalytic cycle.[15]

  • Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig aminations to ensure the desired reaction pathway is favored.[16]

  • Solution:

    • Ligand Selection: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or Josiphos-type ferrocenyl ligands. These have been specifically designed to overcome catalyst inhibition in C-N bond formation.[15][17]

Possible Cause 2: Inappropriate Base

The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.

  • Expert Insight: Strong, non-nucleophilic bases are typically required.

  • Solution:

    • Base Selection: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed and often give excellent results.[17]

ParameterRecommended Starting Conditions for Buchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Ligand XPhos, BrettPhos (1.1-1.5 eq. relative to Pd)
Base NaOt-Bu, LiHMDS, K₃PO₄ (1.5-2.5 equivalents)
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Part 3: Experimental Protocols

General Protocol for the Synthesis of this compound via Lithiation and Iodination

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the starting isothiazole (1.0 eq.).

  • Dissolution: Dissolve the isothiazole in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.0-1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂) (1.1-1.2 eq.) in anhydrous THF. Slowly add this solution to the reaction mixture via cannula or syringe, again maintaining the temperature at -78 °C.[18]

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly allow the reaction to warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Suzuki-Miyaura Cross-Coupling with a this compound

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried Schlenk flask or vial, add the this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for navigating the intricacies of post-reaction work-up for palladium-catalyzed couplings involving 5-iodoisothiazole. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies.

Introduction: The Unique Challenges of Isothiazole Chemistry

The isothiazole ring, a vital scaffold in medicinal chemistry, introduces specific challenges in the work-up of palladium-catalyzed reactions.[1][2] Its inherent basicity, potential for coordination with residual palladium, and the stability of the S-N bond are all factors that must be considered for a successful and reproducible purification. This guide will provide a framework for understanding these challenges and implementing robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the work-up of palladium-catalyzed reactions of this compound.

Q1: My reaction mixture has turned black. What does this indicate and how does it affect the work-up?

A1: The formation of a black precipitate, commonly known as "palladium black," signifies the agglomeration and precipitation of the palladium(0) catalyst from the solution. This is often a sign of catalyst decomposition. While it indicates a potential issue with reaction efficiency, it can simplify the initial stages of work-up. A significant portion of the palladium can be removed by filtering the reaction mixture through a pad of Celite® before proceeding with an aqueous work-up. However, be aware that soluble palladium species will likely remain in the filtrate, necessitating further purification.

Q2: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. How can I remove this byproduct during work-up?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[3] The resulting biaryl byproduct can sometimes be challenging to separate from the desired product due to similar polarities. Here are a few strategies:

  • Extraction: If there is a sufficient polarity difference, a carefully chosen liquid-liquid extraction system may be effective.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for removing the homocoupled byproduct.

  • Chromatography: Flash column chromatography with a carefully optimized solvent system is the most common method for separation. Running a gradient elution can often resolve closely eluting spots.

Q3: Why is my isothiazole-containing product partially lost into the aqueous layer during extraction?

A3: The isothiazole ring possesses a nitrogen atom that can be protonated under acidic conditions, increasing the water solubility of your product. The pKa of the conjugate acid of isothiazole is approximately -0.5, making it a weak base.[4] However, the presence of electron-donating groups on the ring can increase its basicity. To minimize loss to the aqueous layer, perform extractions under neutral or slightly basic conditions. If an acidic wash is necessary to remove basic impurities, consider back-extracting the acidic aqueous layer with fresh organic solvent to recover any dissolved product.

Q4: I am struggling to remove the final traces of palladium from my isothiazole product to meet regulatory requirements for APIs. What are the most effective methods?

A4: Removing palladium to the parts-per-million (ppm) levels required for active pharmaceutical ingredients (APIs) often necessitates a multi-step approach.[5][6]

  • Initial Filtration: As mentioned, filtration through Celite® can remove precipitated palladium black.

  • Aqueous Washes: Certain aqueous washes can help remove some palladium salts.

  • Activated Carbon: Treatment of the crude product solution with activated carbon can be effective, but may also lead to product loss through adsorption.

  • Palladium Scavengers: The most effective method for reaching very low palladium levels is the use of specialized palladium scavengers. These are typically silica- or polymer-based materials functionalized with thiol, amine, or other groups that have a high affinity for palladium.[7][8][9] Several commercial options are available, and screening a few different types is often recommended to find the most effective one for your specific product and solvent system.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues that may arise during the work-up process.

Problem Potential Cause(s) Suggested Solution(s)
Emulsion formation during liquid-liquid extraction. High concentration of salts, presence of polar solvents like DMF or DMSO, or the amphiphilic nature of certain isothiazole derivatives.- Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion.- Filter the entire mixture through a pad of Celite®.- If possible, reduce the volume of polar aprotic solvents on a rotary evaporator before extraction.
Product co-elutes with a major byproduct on silica gel chromatography. Similar polarities of the product and the byproduct (e.g., homocoupled boronic acid or dehalogenated starting material).- Try a different solvent system. A switch from ethyl acetate/hexanes to dichloromethane/methanol can sometimes alter selectivity.- Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.- If the product is a solid, attempt recrystallization before chromatography.
Isothiazole product appears to decompose on the silica gel column. The silica gel is acidic and may be degrading an acid-sensitive product.- Neutralize the silica gel by adding 1-2% triethylamine to the eluent.[10]- Use neutral alumina as the stationary phase instead of silica gel.
Difficulty removing tin byproducts from a Stille coupling. Organotin compounds can be persistent and toxic.- After the reaction, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tin fluoride, which can be removed by filtration through Celite®.[6]

Part 3: Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the work-up of common palladium-catalyzed reactions of this compound. These should be considered as starting points and may require optimization for your specific substrate and reaction scale.

Protocol 1: General Work-up for a Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for the Suzuki coupling of iodo-heterocycles.[11]

  • Cooling and Filtration:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • If palladium black has precipitated, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®. Wash the filter cake with the same solvent.

  • Quenching and Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove inorganic salts and polar solvents like DMF).

      • Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove any acidic byproducts).

      • Brine (to break up any emulsions and begin the drying process).

    • Extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Drying and Concentration:

    • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Protocol 2: Work-up for a Sonogashira Coupling

This protocol is a general procedure for a palladium/copper co-catalyzed Sonogashira coupling.[3]

  • Cooling and Quenching:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to complex with the copper(I) co-catalyst and aids in its removal.

  • Filtration and Extraction:

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove any precipitated salts and catalyst residues.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Advanced Purification for API Synthesis - Palladium Scavenging

This protocol should be performed after an initial work-up and before final crystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane).

  • Scavenger Addition: Add the selected palladium scavenger (typically 5-20 weight equivalents relative to the crude product, but consult the manufacturer's recommendation).

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter off the scavenger. If the scavenger particles are very fine, filtration through a pad of Celite® may be necessary.

  • Washing: Wash the filtered scavenger with fresh solvent to ensure complete recovery of the product.

  • Concentration and Analysis: Combine the filtrate and washings and concentrate under reduced pressure. Analyze the purified product for residual palladium content using a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Part 4: Visualizations and Diagrams

General Work-up Workflow for Palladium-Catalyzed Reactions of this compound

Workup_Workflow cluster_0 Reaction Completion cluster_1 Initial Purification cluster_2 Extraction cluster_3 Final Purification Reaction Reaction Mixture (Product, Catalyst, Reagents, Solvent) Filtration Filtration through Celite® (Removes Pd Black) Reaction->Filtration If solids present Quenching Aqueous Quench Reaction->Quenching Filtration->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quenching->Extraction Drying Drying Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Scavenging Palladium Scavenging (for APIs) Concentration->Scavenging Optional Final_Product Pure Product Chromatography->Final_Product Scavenging->Final_Product

Caption: A general workflow for the work-up and purification of this compound coupling products.

Decision Tree for Palladium Removal

Palladium_Removal Start Crude Product (Post-reaction) High_Pd High Pd Content? (e.g., >1000 ppm) Start->High_Pd Low_Pd Low Pd Content? (e.g., <1000 ppm) High_Pd->Low_Pd No Carbon Treat with Activated Carbon High_Pd->Carbon Yes API Final product is an API? Low_Pd->API Non_API Final product is an intermediate? API->Non_API No Scavenger Use Palladium Scavenger API->Scavenger Yes Chromatography Proceed to Chromatography Non_API->Chromatography Scavenger->Chromatography Carbon->Low_Pd ICP_MS Analyze by ICP-MS Chromatography->ICP_MS

Caption: A decision-making guide for selecting a palladium removal strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 5-Iodoisothiazole vs. 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold and the Power of C-C Coupling

The isothiazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] For medicinal chemists, the ability to strategically functionalize this core is paramount to modulating biological activity and optimizing drug candidates. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the isothiazole scaffold.[2][3]

This guide provides an in-depth comparison of two common precursors for this critical transformation: 5-iodoisothiazole and 5-bromoisothiazole. The choice of halogen is not trivial; it fundamentally dictates reaction kinetics, required conditions, and ultimately, synthetic efficiency. Here, we will dissect the mechanistic underpinnings of their reactivity, present comparative data, and provide field-proven protocols to guide your experimental design.

Mechanistic Considerations: Why the Halogen Matters

The efficacy of a Suzuki coupling reaction is governed by its catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The initial oxidative addition of the halo-isothiazole to the active Pd(0) catalyst is frequently the rate-determining step of the entire process.[6][7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex  R¹-X (Halo-isothiazole) tm_complex Transmetalation Complex oa_complex->tm_complex  R²-B(OR)₂ (Boronic Acid) + Base re_complex Reductive Elimination Complex tm_complex->re_complex product R¹-R² (Coupled Product) re_complex->product catalyst_regen Regenerated Pd(0)L₂ re_complex->catalyst_regen  Regeneration catalyst_regen->pd0

Figure 1: A generalized schematic of the Suzuki-Miyaura catalytic cycle. The reaction is initiated by the oxidative addition of the organohalide (R¹-X).

The fundamental difference between iodine and bromine lies in the strength of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This directly impacts the energy barrier for the oxidative addition step. Consequently, the general order of reactivity for organohalides in Suzuki coupling is firmly established:

R-I > R-OTf > R-Br >> R-Cl [8][9][10]

This principle predicts that this compound will be substantially more reactive than 5-bromoisothiazole, allowing for reactions to proceed under milder conditions (e.g., lower temperatures, shorter times) and often resulting in higher yields.[9]

Comparative Performance Analysis

ParameterThis compound5-BromoisothiazoleRationale & Justification
Substrate This compound5-BromoisothiazoleComparison of C5-halogenated isothiazole precursors.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)Standard, commercially available palladium catalysts are effective for both.
Catalyst Loading 2-5 mol%5-10 mol%The higher reactivity of the C-I bond often allows for lower catalyst loadings.
Base K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[11] Bromides may require a stronger base.
Solvent System Dioxane/H₂O, Toluene/H₂ODioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common. DMF may be used for less reactive bromides at higher temperatures.
Temperature 60-80 °C80-110 °CThe lower activation energy for C-I oxidative addition enables lower reaction temperatures.
Reaction Time 1-6 hours6-24 hoursReactions with the iodo-substrate typically reach completion much faster.
Expected Yield Good to ExcellentModerate to GoodUnder identical, optimized conditions, the iodide is expected to provide a superior yield.[9]

Field Insights: When "More Reactive" Isn't Always Better

While the C-I bond's lability makes this compound the more reactive partner on paper, seasoned chemists know that secondary effects can influence the outcome. There is anecdotal and experimental evidence suggesting that while oxidative addition is faster with iodides, the resulting Aryl-Pd(II)-I intermediate can sometimes be less reactive in the subsequent transmetalation step compared to the corresponding bromide complex.[12] This can create an unexpected bottleneck, although it is generally overcome by thermal energy.

Practical Considerations for Substrate Selection:

  • Reactivity vs. Stability: this compound's reactivity comes at the cost of stability. Iodoarenes are often more expensive, less stable to storage, and more sensitive to light than their bromo counterparts.

  • Cost and Availability: 5-Bromoisothiazole is typically more commercially available and cost-effective, making it a preferable starting point for large-scale synthesis or initial exploratory work.

  • Downstream Selectivity: If the coupled product contains other functionalities that might be sensitive to harsher conditions, starting with the more reactive this compound allows for a milder reaction profile, potentially preserving sensitive functional groups.

Validated Experimental Protocols

The following protocols are self-validating starting points for your experiments. It is anticipated that Protocol B (using the iodo-substrate) will proceed more efficiently than Protocol A.[9]

Protocol A: Suzuki Coupling of 5-Bromoisothiazole

This protocol is adapted from a general procedure for the coupling of bromo-heterocycles.[1]

  • Reagent Preparation: To a flame-dried round-bottom flask, add 5-bromoisothiazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol B: Suzuki Coupling of this compound

This protocol is adapted for the more reactive iodo-substrate, allowing for milder conditions.[13]

  • Reagent Preparation: To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then purge with argon or nitrogen for 15 minutes to remove oxygen.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in a much shorter timeframe than its bromo- counterpart.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Experimental_Workflow start Start reagents 1. Combine Halo-isothiazole, Boronic Acid, Base, & Catalyst start->reagents inert 2. Establish Inert Atmosphere (Argon / Nitrogen) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat to Target Temperature (80-100 °C) & Stir solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and 5-bromoisothiazole for Suzuki coupling is a classic case of balancing reactivity with practicality.

  • Choose this compound when:

    • Milder reaction conditions are required to preserve sensitive functional groups.

    • Higher yields and faster reaction times are critical for efficiency.

    • The coupling partner (boronic acid) is particularly unreactive.

  • Choose 5-Bromoisothiazole when:

    • Cost and starting material availability are primary concerns, especially for large-scale synthesis.

    • The required reaction conditions (higher temperature, longer time) are tolerated by the substrate and product.

    • You are performing initial screening or route-scouting experiments.

Ultimately, a deep understanding of the underlying mechanism empowers the researcher to make an informed decision. By recognizing the inherent reactivity advantage of the C-I bond while acknowledging the practical benefits of the more stable C-Br precursor, scientists can design more efficient, robust, and successful synthetic routes to novel isothiazole derivatives.

References

Stille vs. Suzuki Reactions for the Functionalization of 5-Iodoisothiazole: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isothiazole scaffold represents a privileged heterocyclic motif, integral to a wide array of biologically active compounds. The strategic functionalization of this core is paramount in modulating pharmacological properties. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura reactions have emerged as robust and versatile methods for forging new carbon-carbon bonds. This guide provides an in-depth, objective comparison of the yields and practical considerations when employing these two powerful reactions for the derivatization of 5-iodoisothiazole, a key building block in contemporary synthesis.

At a Glance: Stille vs. Suzuki for this compound Functionalization

ParameterStille CouplingSuzuki-Miyaura Coupling
Typical Yields Moderate to excellent (can reach >90%)Good to excellent (often >80%)
Key Reagent Organostannane (R-SnBu₃)Organoboron (R-B(OH)₂ or R-BPin)
Reagent Toxicity High (Organotin compounds are toxic)Low (Boronic acids are generally less toxic)
Functional Group Tolerance Excellent, particularly for coordinating groupsGood, but can be sensitive to base-labile groups
Reaction Conditions Generally mild, often neutralRequires a base, which can affect sensitive substrates
Byproduct Removal Can be challenging (tin residues)Generally straightforward

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both the Stille and Suzuki reactions are palladium-catalyzed cross-couplings that proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the reaction conditions and outcomes.

The Stille Coupling Cycle

The Stille reaction's key advantage lies in its remarkable tolerance for a wide variety of functional groups, stemming from the stability of organostannanes to air and moisture.[1] The transmetalation step is often the rate-determining step and can be accelerated by the addition of copper(I) salts.[2]

Stille_Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 R-Pd(II)-I(L2) Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_2 R-Pd(II)-R'(L2) Intermediate_1->Intermediate_2 Transmetalation Transmetalation Intermediate_2->Pd(0)L2 Product R-R' Intermediate_2->Product Byproduct I-Sn(Bu)3 Reductive_Elimination Reductive Elimination This compound This compound (R-I) Organostannane Organostannane (R'-SnBu3)

Catalytic cycle of the Stille cross-coupling reaction.
The Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is widely favored for its use of generally less toxic and more environmentally benign boronic acids and their esters.[3] A key requirement for the Suzuki reaction is the presence of a base, which activates the organoboron species for transmetalation. This basic condition, however, can be a limitation when working with base-sensitive substrates.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 R-Pd(II)-I(L2) Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_2 R-Pd(II)-R'(L2) Intermediate_1->Intermediate_2 Transmetalation Transmetalation Intermediate_2->Pd(0)L2 Product R-R' Intermediate_2->Product Byproduct [B(OH)2(Base)]- Reductive_Elimination Reductive Elimination This compound This compound (R-I) Organoboron Organoboron (R'-B(OH)2) + Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields: A Data-Driven Perspective

While a comprehensive, direct comparison of Stille and Suzuki reactions on the exact same this compound substrate is sparse in the literature, we can draw valuable insights from studies on analogous halo-isothiazoles and other heteroaryl halides. The following table summarizes representative yields, providing a clearer picture of what to expect.

Reaction TypeIsothiazole SubstrateCoupling PartnerCatalyst/LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Stille 3,5-Dichloroisothiazole-4-carbonitrile(4-methoxyphenyl)tributylstannanePd₂(dba)₃ / AsPh₃-Toluene1102491[4]
Stille 3,5-Dichloroisothiazole-4-carbonitrile(Thiophen-2-yl)tributylstannanePd₂(dba)₃ / AsPh₃-Toluene1102485[4]
Stille 4-Bromo-3-iodo-5-phenylisothiazolePhenyltributylstannanePd(PPh₃)₄-Toluene1102478[3]
Suzuki 3,5-Dichloroisothiazole-4-carbonitrilePhenylboronic acidPd(OAc)₂KF / 18-crown-6Toluene110-92[3]
Suzuki 3,5-Dichloroisothiazole-4-carbonitrile4-Chlorophenylboronic acidPd(OAc)₂KF / 18-crown-6Toluene110-92[3]
Suzuki 3-Iodo-5-phenylisothiazole-4-carbonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1002482[5]
Suzuki 5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME--Good[6]

Analysis of Yield Data:

The compiled data suggests that both Stille and Suzuki reactions can provide high yields for the functionalization of halo-isothiazoles. Notably, for the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile, excellent yields of 92% were achieved with both phenylboronic acid and 4-chlorophenylboronic acid.[3] Similarly, Stille couplings of the same substrate with organostannanes also afforded high yields of up to 91%.[4]

A comparative study on the functionalization of diazocines, which can serve as an analogue, revealed that for sterically hindered substrates, the Stille coupling provided significantly higher yields than the Suzuki coupling (86% vs. 60%).[7] Furthermore, for substrates containing coordinating functional groups like aldehydes and esters, the Stille reaction consistently outperformed the Suzuki coupling, delivering high yields (80–91%) where the Suzuki reaction struggled (39–59%).[7] This suggests that for complex this compound derivatives bearing such functionalities, the Stille coupling may be the more reliable choice.

Experimental Methodologies: A Practical Guide

The following are representative, step-by-step protocols for performing Stille and Suzuki reactions with a halo-isothiazole substrate. These should be considered as starting points for optimization.

Representative Stille Coupling Protocol

This protocol is adapted from established procedures for the Stille coupling of heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryltributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Triphenylarsine (AsPh₃) (10 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the organostannane, Pd₂(dba)₃, and AsPh₃.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add_Reactants Add this compound, Organostannane, Catalyst, and Ligand to Schlenk Flask Add_Solvent Add Anhydrous, Degassed Toluene Add_Reactants->Add_Solvent Heat Heat to 110 °C with Stirring Add_Solvent->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute_Wash Dilute with Ethyl Acetate and Wash with aq. KF Cool->Dilute_Wash Separate_Dry Separate Organic Layer, Dry, and Concentrate Dilute_Wash->Separate_Dry Purify Purify by Column Chromatography Separate_Dry->Purify

Experimental workflow for a typical Stille coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki coupling of iodo-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 2M Aqueous sodium carbonate solution

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, Pd(PPh₃)₄, and the toluene/ethanol/water solvent mixture.

  • Add the 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add_Reactants Add this compound, Boronic Acid, Catalyst, and Solvents Add_Base Add Aqueous Sodium Carbonate Add_Reactants->Add_Base Degas Degas with Inert Gas Add_Base->Degas Heat Heat to 100 °C with Stirring Degas->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute_Wash Dilute with Ethyl Acetate and Wash with Water/Brine Cool->Dilute_Wash Separate_Dry Dry Organic Layer and Concentrate Dilute_Wash->Separate_Dry Purify Purify by Column Chromatography Separate_Dry->Purify

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

Both the Stille and Suzuki-Miyaura reactions are highly effective for the functionalization of this compound, each with its distinct advantages and disadvantages.

Choose the Suzuki-Miyaura coupling when:

  • The primary concern is minimizing the toxicity of reagents and byproducts.

  • The substrate is stable to basic reaction conditions.

  • A wide variety of commercially available boronic acids is desired for rapid library synthesis.

Choose the Stille coupling when:

  • The this compound substrate contains base-sensitive functional groups.

  • The coupling partners are sterically hindered.

  • The substrate possesses coordinating functional groups that may inhibit the Suzuki reaction.

  • The higher toxicity and challenges with tin byproduct removal are manageable within the experimental setup.

Ultimately, the choice between these two powerful cross-coupling reactions will be dictated by the specific molecular architecture of the target compound, the functional group tolerance required, and the practical considerations of reagent availability, toxicity, and purification. For initial explorations with robust substrates, the Suzuki-Miyaura reaction is often the more pragmatic first choice. However, for complex and sensitive molecules, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Reaction Kinetics of 5-Iodoisothiazole Functionalization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isothiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of bioactive molecules. The efficient and predictable functionalization of this privileged heterocycle is therefore of paramount importance. This guide provides an in-depth comparative analysis of the reaction kinetics for the functionalization of 5-iodoisothiazole, a key building block, through three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the underlying kinetics, researchers can make more informed decisions in reaction design, optimization, and scale-up.

The Central Role of this compound in Drug Discovery

The isothiazole ring is a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a valuable component in the design of therapeutic agents. The introduction of substituents onto the isothiazole core is a critical step in tuning the pharmacological profile of a molecule. This compound serves as a versatile precursor for such modifications due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

Understanding the Kinetics: A Tale of Three Couplings

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced. Here, we compare the kinetics of three key transformations:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a wide range of amines.

The general reactivity trend for aryl halides in these palladium-catalyzed reactions is I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[1][2] This inherent reactivity makes this compound a highly attractive substrate for rapid and efficient diversification.

Comparative Kinetic Performance

While specific rate constants for the functionalization of this compound are not extensively reported in a single comparative study, we can infer the relative kinetics from studies on analogous heterocyclic systems and the well-established principles of these reactions.[1][2]

ReactionCoupling PartnerExpected Relative RateKey Kinetic Factors
Suzuki-Miyaura Phenylboronic acidVery FastThe choice of palladium catalyst, ligand, and base significantly impacts the rate. Bulky, electron-rich phosphine ligands generally accelerate the reaction.[3]
Sonogashira PhenylacetyleneFastThe presence of a copper(I) co-catalyst typically increases the reaction rate, though copper-free protocols have been developed to avoid homocoupling side products.[4][5]
Buchwald-Hartwig MorpholineModerate to FastThe nature of the amine and the steric hindrance of the phosphine ligand are crucial. More basic amines and bulkier ligands often lead to faster rates.[6][7]

Causality Behind Experimental Choices: The selection of a specific catalytic system is not arbitrary. For instance, in Suzuki-Miyaura couplings, bulky electron-rich ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps, thereby increasing the overall reaction rate.[3] In Buchwald-Hartwig aminations, the choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine, a key step in the catalytic cycle.[6][7]

Mechanistic Insights: The Catalytic Cycles

To fully appreciate the kinetics, it is essential to understand the underlying mechanisms of these transformations. All three reactions proceed through a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Suzuki-Miyaura Catalytic Cycle
Sonogashira Catalytic Cycle (with Copper Co-catalyst)

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Acetylide Formation Acetylide Formation R-C≡C-H->Cu(I) Acetylide Formation Cu(I), Base Cu-C≡C-R Cu-C≡C-R Cu(I) Acetylide Formation->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R2NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis requires careful experimental design and execution. The following protocols are designed for monitoring the reaction progress and extracting kinetic data.

General Experimental Workflow for Kinetic Studies

Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (t=0) A->B C Reaction Monitoring (e.g., in-situ NMR or timed aliquots for HPLC) B->C D Data Acquisition (Concentration vs. Time) C->D E Kinetic Modeling (Determination of Rate Law and Rate Constants) D->E

General Workflow for Kinetic Analysis
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Internal standard (e.g., dodecane)

  • HPLC system with a UV detector

Procedure:

  • To a pre-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Add the degassed toluene/water solvent mixture (10 mL) and the internal standard.

  • Place the vial in a preheated reaction block at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is time zero (t=0).

  • At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and immediately quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile) containing a quenching agent if necessary.

  • Analyze the quenched samples by HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the initial reaction rate and the rate law.

Protocol 2: In-situ ¹H NMR Monitoring of Sonogashira Coupling

Objective: To continuously monitor the Sonogashira coupling of this compound with phenylacetylene.[8][9][10]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR tube suitable for heating

Procedure:

  • In a glovebox, add this compound (0.1 mmol), Pd(PPh₃)₂Cl₂ (0.002 mmol, 2 mol%), and CuI (0.004 mmol, 4 mol%) to an NMR tube.

  • Add the deuterated solvent (0.5 mL) and triethylamine (0.3 mmol).

  • Add phenylacetylene (0.12 mmol).

  • Seal the NMR tube and carefully transport it to the NMR spectrometer.

  • Acquire an initial ¹H NMR spectrum at room temperature (t=0).

  • Heat the sample to the desired reaction temperature (e.g., 60 °C) within the NMR probe.

  • Acquire ¹H NMR spectra at regular intervals.

  • Integrate the signals corresponding to the starting material and product to determine their relative concentrations over time.

  • Plot the concentration data to determine the reaction kinetics.

Comparative Analysis of Alternatives

While this compound is an excellent substrate, other halogenated isothiazoles can also be used. The primary alternatives are 5-bromoisothiazole and 5-chloroisothiazole.

SubstrateRelative ReactivityAdvantagesDisadvantages
This compound HighFaster reaction rates, milder conditions, lower catalyst loadings.[1][2]Higher cost and potentially lower stability compared to bromo- and chloro-analogs.
5-Bromoisothiazole ModerateGood balance of reactivity and cost.Requires more forcing conditions (higher temperatures, longer reaction times) than the iodo-analog.[2]
5-Chloroisothiazole LowLower cost.Often requires specialized, highly active catalysts and more forcing conditions, which can limit functional group tolerance.[1]

The choice of halogen will depend on a balance of factors including cost, availability, and the desired reaction conditions. For rapid diversification and library synthesis where speed is critical, this compound is often the preferred choice. For large-scale synthesis where cost is a major driver, exploring the reactivity of the bromo- or even chloro-analog may be more economical, provided efficient catalytic systems are identified.

Conclusion

The functionalization of this compound through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel isothiazole-containing molecules. A thorough understanding of the reaction kinetics is essential for rational catalyst selection, reaction optimization, and efficient scale-up. Due to the weaker C-I bond, this compound exhibits superior reactivity compared to its bromo and chloro counterparts, allowing for faster reactions under milder conditions. By employing appropriate kinetic analysis techniques, such as HPLC-based monitoring or in-situ NMR spectroscopy, researchers can gain valuable insights into these critical transformations, accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cross-Coupling with 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds.[1][2] The targeted functionalization of this heterocycle is therefore of paramount importance in the synthesis of new chemical entities. Among the various halogenated isothiazoles, 5-iodoisothiazole serves as a versatile building block for introducing molecular diversity via palladium- or nickel-catalyzed cross-coupling reactions. This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound, offering insights into catalyst selection and detailed experimental protocols to accelerate your research.

While direct, side-by-side benchmarking studies on this compound with a wide array of the very latest catalysts are not extensively documented in publicly available literature, this guide synthesizes data from structurally analogous heteroaryl halides and established principles of cross-coupling chemistry to provide a robust framework for your experimental design.

The Critical Role of the Catalyst in Isothiazole Functionalization

The success of any cross-coupling reaction hinges on the judicious choice of the catalytic system. This typically comprises a transition metal precursor (most commonly palladium or nickel) and a supporting ligand. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

For heteroaromatic substrates like this compound, the lone pairs on the nitrogen and sulfur atoms can potentially coordinate to the metal center, sometimes leading to catalyst inhibition. Therefore, the use of bulky, electron-rich ligands is often beneficial to promote the desired catalytic turnover.

Comparative Analysis of Catalyst Systems

The following sections provide a comparative analysis of various catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira couplings. The performance data is compiled from studies on this compound and structurally similar iodo-heterocycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of 5-aryl or 5-heteroarylisothiazoles. The choice of catalyst and ligand is critical to achieving high yields and functional group tolerance.[3][4]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃ / Na₂CO₃Toluene/EtOH/H₂O or Dioxane/H₂O80-10012-2470-95A classic, reliable system for a wide range of boronic acids.[5][6]
PdCl₂(dppf)dppfCs₂CO₃Dioxane80-1008-1685-98Often provides higher yields and tolerates a broader range of functional groups.
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene/H₂O1004-1290-99A highly active system, particularly for sterically hindered substrates.
NiCl₂(dppp)dpppK₃PO₄Dioxane10012-2475-90A more cost-effective nickel-based alternative to palladium.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Introducing Alkenyl Moieties

The Heck reaction enables the synthesis of 5-alkenylisothiazoles by coupling this compound with an alkene.[7][8] The regioselectivity and stereoselectivity of the reaction are important considerations.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF or MeCN80-12012-2460-85A standard protocol for Heck couplings.[9]
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMA100-14016-3065-90Can be more effective for less reactive alkenes.
Herrmann's Catalyst-NaOAcNMP120-1408-1670-92A highly active catalyst, often used at low loadings.
Pd EnCat® 40-NaOAcEtOH140 (MW)0.570-95A supported catalyst for easier purification and potential reuse.[10][11]

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), followed by styrene (1.2 mmol, 1.2 equiv.) and Et₃N (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Crafting Alkynyl-Isothiazoles

The Sonogashira coupling is the premier method for introducing terminal alkynes onto the isothiazole ring, leading to the formation of a C(sp²)-C(sp) bond.[12][13] Both copper-catalyzed and copper-free conditions have been developed.[14][15][16][17]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃N / PiperidineTHF or DMFRT - 602-1275-95The classic Sonogashira conditions.[5]
Pd(PPh₃)₄CuIEt₃NDMFRT4-880-98Highly effective for a broad range of alkynes.
Pd(OAc)₂ + XPhos-Cs₂CO₃Dioxane80-1006-1885-99A robust copper-free system.
[DTBNpP]Pd(crotyl)Cl-TMPDMSORT0.5-290-97An air-stable precatalyst for rapid, room-temperature couplings.[15]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous and degassed THF (10 mL) and Et₃N (5 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Catalytic Cycles and Experimental Workflow

To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (this compound) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (this compound) Alkene Complex Alkene Complex Ar-Pd(II)L2-I->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Sigma-Alkyl Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Substituted Alkene Substituted Alkene Sigma-Alkyl Complex->Substituted Alkene Product

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (this compound) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Product Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)L2-I H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Deprotonation (Base)

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Coupling Partner, and Base B Add Solvent A->B C Degas the Mixture B->C D Add Catalyst/Ligand under Inert Atmosphere C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Iodoisothiazole Derivatives by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of purity for novel synthesized entities is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for halogenated heterocyclic compounds like 5-iodoisothiazole derivatives, which are valuable building blocks in medicinal chemistry. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your research.

The Criticality of Purity in this compound Derivatives

This compound derivatives are increasingly utilized in the synthesis of pharmacologically active molecules due to the unique properties conferred by the isothiazole ring and the iodine substituent. The iodine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions. However, the synthesis of these compounds can often result in a variety of impurities, including starting materials, reagents, by-products from side reactions, and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, alter the pharmacological profile of the final compound, and introduce potential toxicity. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the research and development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound derivatives.[1] Its high resolving power allows for the separation of the main component from closely related impurities, providing a detailed impurity profile.[2]

The Rationale Behind a Reversed-Phase HPLC Approach

For moderately polar compounds such as this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (typically a C18-bonded silica), and the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Given that many potential impurities in the synthesis of this compound derivatives will have different polarities compared to the target compound, RP-HPLC offers an excellent platform for their separation.

Experimental Protocol: A Validated RP-HPLC Method for Purity Assessment

This protocol outlines a robust starting point for the purity analysis of a representative this compound derivative. Method optimization will likely be necessary for specific derivatives.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent retention and separation for a wide range of moderately polar to non-polar compounds. The C18 phase offers a good balance of hydrophobicity for retaining the this compound derivative and its potential impurities.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA is a common ion-pairing agent that improves peak shape for basic compounds and helps to control the pH of the mobile phase.[3] Acetonitrile is a versatile organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% BA gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the crude synthetic mixture. This gradient allows for the elution of both polar and non-polar impurities in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column that provides a good balance between analysis time, resolution, and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe isothiazole ring and other aromatic moieties present in the target compound and potential impurities are expected to have strong UV absorbance at this wavelength. A DAD can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound derivative.

  • Dissolve the sample in 5 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis and Purity Calculation:

The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to validate this method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

A Comparative Overview of Alternative Analytical Techniques

While HPLC is the workhorse for purity determination, a comprehensive understanding of alternative and complementary techniques is essential for a holistic purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1]

  • Principle: In GC, a sample is vaporized and injected into a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

  • Applicability to this compound Derivatives: Many this compound derivatives may have sufficient volatility and thermal stability to be analyzed by GC-MS, particularly if they are not heavily functionalized. However, thermal degradation in the injector port is a significant risk for more complex or labile derivatives.

  • Advantages:

    • Excellent separation efficiency for volatile compounds.

    • High sensitivity, especially with a mass spectrometer as the detector.

    • Provides structural information for impurity identification.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required to increase volatility, adding complexity to the sample preparation.

    • Potential for on-column degradation, leading to inaccurate purity results.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for purity determination that does not require a reference standard of the analyte.[6]

  • Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Applicability to this compound Derivatives: qNMR is highly suitable for the purity assessment of this compound derivatives, provided the compound is soluble in a suitable deuterated solvent and has at least one well-resolved signal that can be accurately integrated.

  • Advantages:

    • Provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte.

    • Offers structural confirmation of the main component and can be used to identify and quantify impurities.

    • The sample is not destroyed during the analysis and can be recovered.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities.

    • Requires a highly pure and stable internal standard.

    • Can be more time-consuming for sample preparation and data acquisition compared to a routine HPLC analysis.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique that is often used for reaction monitoring and preliminary purity assessment.

  • Principle: A small amount of the sample is spotted onto a thin layer of adsorbent material (e.g., silica gel) on a plate. The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption.

  • Applicability to this compound Derivatives: TLC is an excellent tool for quickly checking the progress of a synthesis and getting a qualitative idea of the number of components in a mixture.

  • Advantages:

    • Simple, rapid, and low-cost.

    • Can screen multiple samples simultaneously.

  • Disadvantages:

    • Lower resolution and sensitivity compared to HPLC.

    • Primarily qualitative or semi-quantitative.

    • Not suitable for the accurate quantification of impurities.

Comparative Performance at a Glance

FeatureRP-HPLC GC-MS qNMR TLC
Analyte Compatibility Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsSoluble compounds with suitable NMR signalsMost organic compounds
Primary Application Quantitative purity determination and impurity profilingIdentification and quantification of volatile impuritiesAbsolute purity determination and structural confirmationReaction monitoring and qualitative purity screening
Resolution HighVery High (for volatile compounds)Lower (for complex mixtures)Low
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)Low (µg range)
Quantitation Excellent (requires reference standard for absolute purity)Good (requires reference standard for absolute purity)Excellent (primary method, no analyte reference standard needed)Semi-quantitative at best
Analysis Time 20-40 minutes per sample20-50 minutes per sample10-30 minutes per sample (plus longer sample preparation)5-20 minutes per plate
Destructive? YesYesNoYes

Visualizing the Analytical Workflow and Decision-Making Process

To aid in the selection of the most appropriate analytical technique, the following diagrams illustrate the typical workflow for HPLC purity assessment and a logical decision-making process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percentage integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity assessment of this compound derivatives.

Analytical_Decision_Tree start Purity Assessment of This compound Derivative volatile Is the compound and its expected impurities volatile and thermally stable? start->volatile gc_ms GC-MS for volatile impurity profiling volatile->gc_ms Yes hplc RP-HPLC for general purity and non-volatile impurities volatile->hplc No qnmr_needed Is absolute purity without a reference standard required? gc_ms->qnmr_needed hplc->qnmr_needed qnmr qNMR for absolute purity determination qnmr_needed->qnmr Yes tlc TLC for rapid qualitative screening qnmr_needed->tlc No qnmr->tlc final Comprehensive Purity Profile tlc->final

Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.

Conclusion and Recommendations

For the routine and robust purity assessment of synthesized this compound derivatives, a well-developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the technique of choice. It offers the best combination of resolution, sensitivity, and applicability for the wide range of potential impurities encountered in the synthesis of these compounds.

However, a multi-technique approach provides the most comprehensive and defensible purity profile. GC-MS is an invaluable tool for identifying and quantifying any volatile impurities that may be present, while qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the synthesized compound, thereby serving as an excellent orthogonal method. TLC remains an indispensable technique for rapid, real-time monitoring of reaction progress in the synthesis lab.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can design a scientifically sound and efficient strategy for the purity assessment of this compound derivatives, ensuring the quality and integrity of their research and development efforts.

References

Halogen Wars: A Comparative Guide to the Biological Activity of 5-Iodo vs. 5-Chloro Isothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the isothiazole scaffold stands out as a privileged structure, underpinning a multitude of compounds with significant biological activities. The strategic placement of halogen atoms on this five-membered ring can dramatically influence the pharmacological profile of the resulting analogs. This guide provides an in-depth, objective comparison of the biological activities of 5-iodo-isothiazole and 5-chloro-isothiazole analogs, with a focus on their anticancer and antifungal properties. By delving into the available experimental data and the underlying structure-activity relationships, we aim to equip researchers with the critical insights needed for informed decision-making in drug discovery and development.

The Critical Role of Halogen Substitution at the 5-Position

The introduction of a halogen at the 5-position of the isothiazole ring profoundly impacts the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic properties. While both chlorine and iodine belong to the halogen group, their distinct atomic radii, electronegativity, and ability to form halogen bonds lead to nuanced differences in the biological activity of their respective isothiazole derivatives.

Comparative Biological Activity: A Data-Driven Analysis

Anticancer Activity: A Tale of Two Halogens

Numerous studies have highlighted the potent antiproliferative activity of 5-chloro-isothiazole derivatives against a range of cancer cell lines. The data below, compiled from various sources, underscores their efficacy.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives LoVo (Colon Adenocarcinoma)<15 µg/mL[1]
LoVo/DX (Doxorubicin-resistant Colon Adenocarcinoma)>30 µg/mL[1]
MCF-7 (Breast Adenocarcinoma)<15 µg/mL[1]
MV4-11 (B-cell myelomonocytic leukemia)Not specified[2]
Bis-thiazole derivatives with 4-chlorophenyl substitution A549 (Lung Adenocarcinoma) & C6 (Glioma)11.3 - 37.3 µg/mL[3]
Thiazole-containing 5-fluoro-2-oxindole derivatives T-47D (Breast Cancer)GI > 70%[Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues]
HOP-92 (Lung Cancer)GI > 95%[Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues]
NCI/ADR-RES (Ovarian Cancer)GI > 95%[Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues]

Note: GI refers to Growth Inhibition percentage.

In contrast, specific IC50 values for 5-iodo-isothiazole analogs in anticancer assays are not as readily available in the reviewed literature. While some studies mention the synthesis of iodo-substituted thiazoles, they often do not provide quantitative cytotoxicity data. This represents a significant area for future research to fully elucidate the comparative anticancer potential of these two classes of compounds.

The mechanism of action for many anticancer isothiazole derivatives is still under investigation, though some are believed to exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Antifungal Activity: Uncovering a Potential Advantage

The antifungal properties of halogenated isothiazoles have also been a subject of considerable interest. Data for various thiazole derivatives, including those with chloro-substitutions, demonstrate their potential in combating fungal pathogens.

Compound ClassFungal SpeciesMIC (µg/mL)Reference
Thiazole derivatives Candida albicans (clinical isolates)0.008 - 7.81[4][5]
Isothiazole–thiazole derivatives Pseudoperonospora cubensisEC50: 0.046 mg/L[5]
Phytophthora infestansEC50: 0.20 mg/L[5]

Note: MIC refers to Minimum Inhibitory Concentration; EC50 refers to Half Maximal Effective Concentration.

Similar to the anticancer data, there is a scarcity of specific MIC values for 5-iodo-isothiazole analogs against a broad range of fungal strains. However, the unique properties of iodine, such as its greater polarizability and potential for stronger halogen bonding, suggest that 5-iodo analogs could exhibit distinct and potentially superior antifungal activity. Further investigation is warranted to explore this hypothesis.

The proposed mechanism of action for some antifungal isothiazoles involves the inhibition of oxysterol-binding protein (ORP), which is crucial for lipid homeostasis in fungal cells.[5]

Structure-Activity Relationship (SAR) Insights

The available data, primarily from studies on 5-chloro and other substituted isothiazoles, provides valuable insights into the structure-activity relationships governing their biological effects.

  • Lipophilicity and Membrane Permeability: The halogen at the 5-position significantly influences the lipophilicity of the molecule. This property is critical for the compound's ability to cross cell membranes and reach its intracellular target. The larger and more polarizable iodine atom may lead to different membrane permeability characteristics compared to the smaller chlorine atom.

  • Electronic Effects: The electron-withdrawing nature of halogens can modulate the reactivity of the isothiazole ring and its substituents, thereby affecting target binding affinity.

  • Halogen Bonding: Iodine is a more effective halogen bond donor than chlorine. This non-covalent interaction can play a crucial role in ligand-receptor binding, potentially leading to higher potency and selectivity for 5-iodo analogs.

  • Steric Factors: The larger size of the iodine atom compared to chlorine can introduce steric hindrance that may either enhance or diminish binding to a biological target, depending on the topography of the active site.

Caption: Physicochemical differences between iodine and chlorine and their influence on biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity Assays

This colorimetric assay is a widely used method for assessing cell viability and proliferation.

Workflow:

MTT_Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Add test compounds incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization buffer incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-iodo and 5-chloro isothiazole analogs) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After incubation with the test compounds, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm.

Antifungal Susceptibility Testing

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Workflow:

Broth_Microdilution_Workflow start Prepare fungal inoculum dilution Prepare serial dilutions of test compounds start->dilution inoculation Inoculate 96-well plate dilution->inoculation incubation Incubate (24-48h) inoculation->incubation read Determine MIC visually or spectrophotometrically incubation->read

Caption: Workflow of the broth microdilution assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to CLSI guidelines.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.

Conclusion and Future Directions

The available evidence strongly supports the potential of 5-chloro-isothiazole analogs as valuable scaffolds for the development of novel anticancer and antifungal agents. Their synthesis is well-established, and their biological activities are extensively documented.

Future research should prioritize the synthesis and systematic biological evaluation of a diverse library of 5-iodo-isothiazole analogs. Direct, head-to-head comparative studies against their 5-chloro counterparts are essential to delineate the true impact of halogen substitution on anticancer and antifungal efficacy. Such studies will not only fill a critical knowledge gap but also have the potential to uncover a new generation of isothiazole-based therapeutics with enhanced potency and selectivity.

References

A Head-to-Head Comparison of Palladium Precatalysts for the Cross-Coupling of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isothiazole scaffold is a privileged heterocycle, appearing in a range of biologically active molecules. Its functionalization is key to modulating pharmacological properties, and palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The choice of the palladium precatalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations. This guide provides an in-depth, head-to-head comparison of various palladium precatalysts for the coupling of 5-iodoisothiazole, a common building block in medicinal chemistry.

The narrative that follows is grounded in established mechanistic principles and supported by experimental data from the literature. We will delve into the causality behind experimental choices, ensuring that each recommendation is part of a self-validating system of chemical logic.

The Challenge of Coupling this compound

Isothiazoles, like other electron-deficient heterocycles, can be challenging substrates in cross-coupling reactions. The nitrogen and sulfur heteroatoms can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. Furthermore, the C-I bond at the 5-position is activated towards oxidative addition, but the electronic nature of the ring can influence subsequent steps in the catalytic cycle. Therefore, the selection of an appropriate precatalyst and ligand system is paramount to achieving high yields and avoiding common side reactions such as protodeiodination or homocoupling.

The Contenders: A Lineup of Palladium Precatalysts

We will evaluate the performance of several classes of widely used palladium precatalysts in the context of Suzuki-Miyaura, Stille, and Sonogashira couplings of this compound.

  • "Classical" Precatalysts: These are often air-sensitive Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or require in situ reduction from a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with ancillary ligands.

  • "Modern" Well-Defined Precatalysts: This category includes air-stable Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions. We will focus on:

    • Palladacycles (Buchwald Precatalysts): We will compare the performance of different generations (G1, G2, G3, G4) of Buchwald precatalysts, which are renowned for their efficiency in coupling challenging substrates.

    • Allyl-Palladium Complexes: Precatalysts like [(cinnamyl)PdCl]₂ offer an alternative route to the active catalyst.

    • N-Heterocyclic Carbene (NHC) Complexes: Organ's PEPPSI precatalysts are a notable example of this class.

The Catalytic Cycle: A Common Ground for Comparison

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle, which provides a framework for understanding the role of the precatalyst.

Catalytic Cycle Precatalyst Precatalyst Pd(0)L_n Active Pd(0) Catalyst Precatalyst->Pd(0)L_n Activation Oxidative\nAddition Oxidative Addition (Ar-Pd(II)-I)L_n Pd(0)L_n->Oxidative\nAddition Ar-I Transmetalation Transmetalation (Ar-Pd(II)-R)L_n Oxidative\nAddition->Transmetalation R-M Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The efficiency of the "Activation" step is a key differentiator between precatalysts and significantly impacts the overall reaction performance.

Head-to-Head Comparison in Key Cross-Coupling Reactions

While direct, comprehensive comparative studies on this compound are sparse, we can extrapolate from data on similar heteroaryl halides and the known reactivity trends of the precatalysts.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. The choice of precatalyst is crucial, especially when dealing with potentially unstable boronic acids.

Precatalyst ClassLigandTypical Performance with this compoundRationale & Causality
Classical PPh₃Moderate to good yields, may require higher temperatures and longer reaction times.In situ generation of the active Pd(0) from Pd(OAc)₂ can be inefficient. Pd(PPh₃)₄ can be effective but is air-sensitive.
Buchwald G2 XPhos, SPhosGood to excellent yields under mild conditions.The biphenyl-based scaffold allows for facile activation at room temperature with weak bases, generating a highly active monoligated Pd(0) species.[2]
Buchwald G3 XPhos, RuPhosExcellent yields, often with lower catalyst loadings and shorter reaction times.The methanesulfonate anion enhances solubility and stability, and the precatalyst can accommodate bulkier ligands, which are beneficial for coupling heteroaryl halides.[3]
Buchwald G4 XPhosExcellent yields, similar to G3, but with a cleaner reaction profile.The methylated aminobiphenyl backbone prevents the formation of carbazole byproducts that can sometimes inhibit the reaction.[3]
NHC-Pd (e.g., PEPPSI)IPrGood yields, particularly for less sterically hindered coupling partners.NHC ligands provide a strongly donating and sterically bulky environment around the palladium, promoting catalyst stability and activity.

Expert Insight: For the Suzuki-Miyaura coupling of this compound, the Buchwald G3 and G4 precatalysts are generally the top performers. Their rapid and quantitative generation of the active catalyst is particularly advantageous when using boronic acids that are prone to protodeboronation under the reaction conditions.

Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents, with excellent functional group tolerance.[4][5] However, the toxicity of tin byproducts is a significant drawback.

PrecatalystTypical Performance with this compoundRationale & Causality
Pd(PPh₃)₄The historical standard, providing good yields but often requiring elevated temperatures.A reliable source of Pd(0), but the four phosphine ligands can lead to slower reaction rates due to the need for ligand dissociation to create a vacant coordination site.
PdCl₂(PPh₃)₂Good yields, often used in combination with a copper(I) co-catalyst.The Pd(II) needs to be reduced in situ, and the addition of Cu(I) can accelerate the transmetalation step.
Pd(OAc)₂/LigandPerformance is highly dependent on the choice of ligand. Bulky, electron-rich phosphines are often beneficial.In situ catalyst formation can be less reliable than using a well-defined precatalyst.
Buchwald PrecatalystsExpected to be highly efficient, allowing for lower catalyst loadings and milder conditions.The rapid generation of a highly active, monoligated Pd(0) species is beneficial for accelerating the catalytic cycle.

Expert Insight: While traditional catalysts are effective, employing a Buchwald G3 or G4 precatalyst can often lead to more efficient and reliable Stille couplings of this compound, potentially at lower temperatures and with reduced catalyst loadings. The main challenge in Stille couplings of isothiazoles can be regioselectivity if other halogen atoms are present.[6]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, introducing an alkyne moiety onto the isothiazole ring. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Precatalyst SystemTypical Performance with this compoundRationale & Causality
PdCl₂(PPh₃)₂/CuIThe classical and most widely used system, providing good to excellent yields.A robust and reliable system, though it may require elevated temperatures. The copper co-catalyst is crucial for the efficient transmetalation of the acetylide.
Pd(PPh₃)₄/CuIAlso a very common and effective system.Similar to the above, providing a direct source of Pd(0).
Copper-Free SystemsOften require more specialized ligands and conditions.Avoids the issue of Glaser-Hay homocoupling of the terminal alkyne, which is a common side reaction in the presence of copper and oxygen.
Buchwald PrecatalystsCan be highly effective, especially in copper-free protocols.The use of a well-defined precatalyst can lead to more reproducible results and may allow for lower catalyst loadings.

Expert Insight: For the Sonogashira coupling of this compound, the classical PdCl₂(PPh₃)₂/CuI system remains a highly effective and economical choice. However, if homocoupling of the alkyne is a significant issue, exploring a copper-free protocol with a Buchwald precatalyst and a suitable ligand is a worthwhile endeavor.

Deep Dive: The Evolution of Buchwald Precatalysts

The continuous development of Buchwald precatalysts has been a game-changer for challenging cross-coupling reactions. Understanding their evolution helps in selecting the optimal catalyst.

Buchwald Precatalyst Generations cluster_G1 Generation 1 (G1) cluster_G2 Generation 2 (G2) cluster_G3 Generation 3 (G3) cluster_G4 Generation 4 (G4) G1 Phenethylamine scaffold Requires strong base for activation G2 Aminobiphenyl scaffold Activates with weak bases (e.g., K₃PO₄) G1->G2 Improved activation G3 Mesylate (OMs) anion Improved stability and ligand scope G2->G3 Enhanced stability & versatility G4 Methylated amino group Prevents carbazole byproduct formation G3->G4 Cleaner reaction profile

Caption: The evolution of Buchwald precatalysts, highlighting key improvements.

  • G1 Precatalysts: Based on a phenethylamine scaffold, they require strong bases for activation.

  • G2 Precatalysts: The switch to an aminobiphenyl scaffold allows for activation with weaker bases like carbonates and phosphates at room temperature, broadening the reaction scope.[2]

  • G3 Precatalysts: Replacing the chloride anion with a non-coordinating methanesulfonate (mesylate) anion enhances the solution stability and allows for the use of even bulkier and more electron-rich phosphine ligands.[3] This is often the sweet spot for performance and versatility.

  • G4 Precatalysts: By methylating the amino group on the biphenyl scaffold, the formation of carbazole as a byproduct of catalyst activation is prevented.[3] This can be advantageous in terms of simplifying purification and avoiding potential catalyst inhibition by the carbazole.

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative, step-by-step experimental protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is optimized for a Buchwald G3 or G4 precatalyst, which are recommended for this transformation.

Workflow Diagram:

Suzuki-Miyaura Workflow start Start reagents Combine this compound, boronic acid, and base in a flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent catalyst Add Buchwald precatalyst. solvent->catalyst heat Heat the reaction mixture with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective.

  • Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3 or G4, 1-2 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling

This protocol outlines the classical copper-co-catalyzed Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Follow a similar aqueous workup and purification procedure as described for the Suzuki-Miyaura coupling.

Troubleshooting and Side Reactions

  • Protodeiodination: The replacement of iodine with a hydrogen atom can occur, especially if the reaction conditions are too harsh or if there is a source of active hydrogen. Using a milder base or lower reaction temperature can mitigate this.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) can be a significant side reaction. For Sonogashira, ensuring strictly anaerobic conditions can minimize the copper-catalyzed Glaser-Hay homocoupling.

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can sometimes be suppressed by using a higher ligand-to-palladium ratio or by switching to a more robust precatalyst like a Buchwald G3 or G4 system.

Conclusion and Recommendations

The choice of a palladium precatalyst for the coupling of this compound is a critical decision that should be guided by the specific requirements of the desired transformation.

  • For Suzuki-Miyaura couplings , the Buchwald G3 and G4 precatalysts offer the highest performance, particularly with challenging or unstable boronic acids. Their efficiency often justifies their higher cost compared to classical catalysts.

  • For Stille couplings , while traditional catalysts like Pd(PPh₃)₄ are effective, the use of a Buchwald precatalyst can lead to improved reaction rates and yields under milder conditions.

  • For Sonogashira couplings , the classical PdCl₂(PPh₃)₂/CuI system remains a robust and cost-effective choice. However, for substrates prone to homocoupling, a copper-free protocol utilizing a modern, well-defined precatalyst is recommended.

By understanding the underlying mechanistic principles and the specific advantages of each class of precatalyst, researchers can make informed decisions to optimize their synthetic routes towards novel isothiazole-containing molecules, accelerating the pace of discovery in medicinal chemistry and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The handling of specialized reagents like 5-iodoisothiazole, a halogenated heterocyclic compound, demands not just procedural knowledge but a deep understanding of the chemical principles that guide its safe management from bench to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment & Core Disposal Principles

This compound (CAS No. 49602-30-4) is an organic molecule containing iodine, nitrogen, and sulfur.[1] While specific toxicity data for this exact compound is limited, the isothiazolone ring system and the presence of a halogen atom necessitate a cautious approach. Structurally related compounds are known to be potent biocides and can exhibit significant hazards. For instance, some isothiazolones are classified as fatal if inhaled, toxic if swallowed, capable of causing severe skin burns and eye damage, and are very toxic to aquatic life with long-lasting effects.[2]

The Causality Behind Disposal Choices:

The core principle for disposing of this compound stems from its classification as a halogenated organic compound .[3] Halogenated wastes cannot be mixed with general non-halogenated organic solvents.[4][5] The reason is twofold:

  • Incineration Chemistry: The high-temperature incineration required for hazardous waste disposal can cause halogenated compounds to produce acidic gases (e.g., hydrogen iodide) and other toxic byproducts.[6] Facilities that burn halogenated waste are equipped with specialized "scrubbers" to neutralize these acidic gases, a feature not always present in standard incinerators.

  • Environmental Persistence & Toxicity: Isothiazolone derivatives can be highly toxic to aquatic organisms.[7] Improper disposal, such as drain disposal, could lead to significant environmental damage. Although many isothiazolones biodegrade rapidly in the environment to less toxic substances, this degradation should occur under controlled waste treatment conditions, not in public waterways.[7][8][9]

Therefore, the cardinal rule is: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system. [6] All materials contaminated with this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE) for Disposal Operations

When handling any waste containing this compound, the following minimum PPE is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile rubber glovesProvides chemical resistance against splashes.
Eye/Face Protection Chemical safety goggles or a full-face shieldProtects against splashes and potential aerosols.[10]
Body Protection Chemical-resistant lab coatPrevents contamination of personal clothing.[10]
Respiratory Use only in a well-ventilated area or chemical fume hoodIf there is a risk of generating dust or aerosols, a certified respirator may be required.[2][10]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is segregated, contained, and managed in compliance with standard laboratory safety practices.

Step 1: Waste Segregation

This is the most critical step in the disposal workflow. Maintain separate, designated waste streams.

  • Halogenated Organic Waste: This is the correct stream for this compound.[3] This stream includes other common lab solvents like dichloromethane and chloroform.

  • Non-Halogenated Organic Waste: This stream is for solvents like acetone, ethanol, methanol, and hexanes. Do not mix with halogenated waste.[5]

Step 2: Waste Container Selection & Labeling

The integrity of your waste management system relies on proper containment and communication.

  • Container Selection: Use only a chemically compatible container in good condition with a secure, threaded screw cap to create a vapor-tight seal.[5]

  • Labeling: Before adding the first drop of waste, the container must be clearly labeled.[5] The label must include:

    • The words "Hazardous Waste "[4]

    • The specific contents: "Halogenated Organic Waste: this compound " (and any other chemicals in the container). Do not use abbreviations or chemical formulas.[5]

Step 3: Waste Collection
  • Solid Waste: Unused or expired pure this compound, as well as contaminated materials like weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed directly into a designated solid halogenated hazardous waste container .

  • Liquid Waste & Rinsates:

    • Pour solutions containing this compound directly into the designated liquid halogenated hazardous waste container .

    • Decontaminate any glassware that has come into contact with the compound. To do this, rinse the glassware with a small amount of a suitable solvent (e.g., acetone).[4]

    • Crucially, this solvent rinsate is now considered halogenated hazardous waste and must be collected in the same liquid halogenated waste container.[4]

Step 4: Storage and Final Disposal
  • Keep waste containers tightly closed at all times, except when actively adding waste.[5]

  • Store the sealed container in a designated, secondary containment-equipped satellite accumulation area.

  • Once the container is full, arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office.[4]

Spill Management Protocol

In the event of a spill, prompt and correct action is critical.

  • Small Spills (manageable by lab personnel):

    • Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as solid halogenated hazardous waste.[5][6]

    • Clean the spill area with soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.[5]

    • Alert colleagues and notify your institution's EHS or emergency response team.[5]

    • Close the laboratory doors to contain vapors.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste streams.

G cluster_main This compound Waste Management Workflow cluster_waste_type Identify Waste Form cluster_containment Segregate & Contain cluster_final Final Steps start Waste Generation (this compound) solid_waste Solid Material (Pure compound, contaminated gloves, paper towels) start->solid_waste Solid liquid_waste Liquid Material (Solutions, reaction mixtures) start->liquid_waste Liquid glassware Contaminated Glassware start->glassware solid_container Solid Halogenated Hazardous Waste Container solid_waste->solid_container liquid_container Liquid Halogenated Hazardous Waste Container liquid_waste->liquid_container decon Decontaminate Glassware with Solvent (e.g., Acetone) glassware->decon storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage decon->liquid_container Collect Rinsate ehs Contact EHS for Pickup and Final Disposal storage->ehs

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling 5-Iodoisothiazole: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals working with novel chemical entities, a robust understanding of safety protocols is not merely a procedural formality—it is the bedrock of innovative and responsible science. 5-Iodoisothiazole, a member of the potent isothiazolinone class of biocides, requires meticulous handling.[1][2][3] This guide provides an in-depth, experience-driven framework for its safe management, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the known toxicological profile of the isothiazolinone family provides a strong basis for a conservative and cautious approach.[4] All isothiazolinones are recognized as potent skin sensitizers, and dermal contact is a primary route of exposure.[5] Prolonged or repeated contact can lead to allergic skin reactions.[6] Therefore, we must operate under the assumption that this compound presents similar, if not identical, hazards.

Potential Hazard Description Primary Exposure Routes Precautionary Principle
Skin Sensitization & Irritation May cause allergic skin reactions, redness, and irritation upon contact.[2][5][6] Isothiazolinones are well-documented as potent skin sensitizers.[3][5]Dermal (Skin) ContactAssume the substance is a severe skin irritant and sensitizer. Prevent all skin contact.[7]
Eye Damage/Irritation Direct contact with eyes can cause serious irritation or damage.[8]Ocular (Eye) ContactPrevent any eye contact through mandatory use of appropriate eye protection.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.InhalationMinimize the generation of dust and aerosols. Handle only in well-ventilated areas.[2]
Acute Toxicity Harmful if swallowed or in contact with skin.[7] Some related compounds are fatal if inhaled.[7]Ingestion, Dermal, InhalationDo not eat, drink, or smoke in the laboratory.[4][9] Use engineering controls and PPE to prevent inhalation and skin contact.
Environmental Hazard Isothiazolinones can be very toxic to aquatic life with long-lasting effects.[7]Environmental ReleasePrevent release into drains and waterways.[7] Dispose of as hazardous waste.[10]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. It is a non-negotiable aspect of handling this compound.[1][2] Each component is chosen to counteract a specific hazard identified in our assessment.

Protection Type Specific Recommendation Causality and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for tears or punctures before each use.[10] Change gloves immediately if contaminated.The primary hazard is skin sensitization.[5] Nitrile gloves offer broad chemical resistance. Always consult the manufacturer's compatibility data for isothiazolinones to ensure adequate protection.
Eye/Face Protection Chemical safety goggles with side shields. If there is a splash hazard, use a face shield in addition to goggles.[11]Protects against accidental splashes of liquids or airborne particles from entering the eyes, preventing serious irritation or damage.[8]
Skin & Body Protection Laboratory coat. Ensure it is fully buttoned. Consider a chemically resistant apron for larger quantities or when there is a significant splash risk.Provides a barrier against incidental skin contact on the arms and torso. Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[4] Respirators are a secondary line of defense for non-routine situations.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

  • Preparation:

    • Designate an Area: Cordon off a specific area within a certified chemical fume hood for handling this compound.

    • Assemble Materials: Ensure all necessary equipment (spatulas, glassware, weighing paper, waste containers) is inside the fume hood before you begin.

    • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.

  • Donning PPE:

    • Put on your lab coat, followed by safety goggles, and finally, your gloves. This sequence ensures that gloves, the most likely item to become contaminated, are put on last.

  • Handling the Chemical:

    • Weighing: If weighing the solid, do so on disposable weigh paper within the fume hood to minimize contamination of balances. Avoid creating dust.

    • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep Containers Closed: Always keep the primary container tightly sealed when not in use to prevent the release of vapors.[2]

  • Post-Handling:

    • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as solid hazardous waste.

    • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat). This prevents re-contamination of your hands and face.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Response: In the event of a spill, a clear and practiced response plan is critical.

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Hazard (Is it a minor or major spill?) Evacuate->Assess MinorSpill Minor Spill (Handled by trained lab personnel) Assess->MinorSpill Minor MajorSpill Major Spill (Requires EHS / Emergency Services) Assess->MajorSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->DonPPE CallEHS Call Emergency Services / EHS MajorSpill->CallEHS Contain Contain the Spill (Use absorbent pads around the perimeter) DonPPE->Contain Neutralize Neutralize/Absorb (Cover with absorbent material) Contain->Neutralize Collect Collect Waste (Place in a labeled hazardous waste container) Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate End Area Safe for Re-entry Decontaminate->End SecureArea Secure the Area Prevent Entry CallEHS->SecureArea SecureArea->End After professional cleanup

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Responsible Stewardship

All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous waste.[10]

  • Waste Segregation: Do not mix isothiazolinone waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[10][12]

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container.[11]

    • Liquid Waste: Collect in a designated, sealed, and leak-proof hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, in strict accordance with all local, state, and federal regulations.[10][12]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.